(5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-7(4-12-5-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZPXWHGEBKSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Foreword
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a valuable building block in contemporary drug discovery and development. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by field-proven insights. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed and practical understanding of this synthetic route. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction
This compound is a key intermediate characterized by the presence of a bromopyridine core, a cyclopropyl moiety, and a secondary amine linker. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The brominated pyridine ring offers a handle for further functionalization via cross-coupling reactions, while the cyclopropylamine portion can impart favorable pharmacokinetic properties to the final compounds.
The synthetic strategy outlined herein is a two-step process commencing from the commercially available 5-bromonicotinic acid. The pathway involves the initial conversion of the carboxylic acid to the corresponding aldehyde, followed by a reductive amination with cyclopropylamine to furnish the target molecule. This approach is favored for its high efficiency, operational simplicity, and the use of readily available reagents.
Overall Synthetic Pathway
The synthesis of this compound can be logically divided into two primary stages:
-
Stage 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde. This involves the conversion of the carboxylic acid functionality of 5-bromonicotinic acid into an aldehyde.
-
Stage 2: Reductive Amination. The synthesized aldehyde is then coupled with cyclopropylamine via reductive amination to yield the final product.
Caption: Overall two-stage synthetic pathway.
Stage 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde
The initial step in our synthesis is the preparation of the key intermediate, 5-bromo-3-pyridinecarboxaldehyde[1][2][3][4][5][6]. This aldehyde serves as the electrophilic partner in the subsequent reductive amination step. While several methods exist for the synthesis of aldehydes from carboxylic acids, a common and effective approach involves the initial conversion of the carboxylic acid to an activated species, such as an acid chloride or a Weinreb amide, followed by reduction. A more direct, albeit often lower-yielding, method can be the partial reduction of the carboxylic acid. For the purposes of this guide, we will focus on a reliable two-step procedure from 5-bromonicotinic acid.
Step 1.1: Synthesis of 5-Bromonicotinic Acid
While 5-bromonicotinic acid is commercially available, it can also be synthesized from nicotinic acid through electrophilic bromination. This reaction is typically carried out in the presence of a halogenating agent like bromine and a catalyst.
Experimental Protocol: Bromination of Nicotinic Acid
-
To a stirred solution of nicotinic acid (1.0 equivalent) in a suitable solvent such as oleum or sulfuric acid, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).
-
Slowly add bromine (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to a temperature of 120-130°C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 5-bromonicotinic acid.
Step 1.2: Conversion of 5-Bromonicotinic Acid to 5-Bromo-3-pyridinecarboxaldehyde
A reliable method for this conversion is the reduction of the corresponding acid chloride.
Experimental Protocol: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde
-
Formation of the Acid Chloride: To a suspension of 5-bromonicotinic acid (1.0 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by the cessation of gas evolution and TLC analysis.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
-
Reduction to the Aldehyde: Dissolve the crude acid chloride in a dry, inert solvent like toluene or THF and cool to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of a suitable reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.1 equivalents), to the cooled solution.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-bromo-3-pyridinecarboxaldehyde.
| Parameter | Value |
| Starting Material | 5-Bromonicotinic Acid |
| Reagents | Thionyl Chloride, DMF, Lithium tri-tert-butoxyaluminum hydride |
| Solvent | Dichloromethane/Toluene, THF |
| Temperature | Reflux, -78°C |
| Typical Yield | 70-85% |
Stage 2: Reductive Amination
The final step in the synthesis is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with cyclopropylamine. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of the reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, as it readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde.[2]
Caption: Reductive amination of 5-bromo-3-pyridinecarboxaldehyde.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add cyclopropylamine (1.2 equivalents).
-
Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford this compound as the final product.
| Parameter | Value |
| Starting Material | 5-Bromo-3-pyridinecarboxaldehyde |
| Reagents | Cyclopropylamine, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
Trustworthiness and Self-Validation
The described protocols are designed to be self-validating through the use of standard analytical techniques at each stage.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the progress of each reaction, ensuring the complete consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and, if necessary, elemental analysis.
-
Purification: Column chromatography is a robust method for the purification of the intermediates and the final product, ensuring high purity, which is critical for subsequent applications in drug discovery.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and employing standard laboratory techniques for monitoring and purification, researchers can confidently synthesize this valuable building block for their drug discovery programs. The use of a two-stage approach, culminating in a mild and selective reductive amination, ensures high yields and purity of the final product.
References
-
5-Bromonicotinic acid 20826-04-4 wiki. LookChem. [Link]
- Process for preparing 5-bromonicotinic acid.
-
Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3 (99% Pure) On Stock with Safe Transportation and Competitive Price. Tianjin Heyi New Materials Technology Co., Ltd. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Process for preparing 5-bromonicotinic acid.
-
5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734. PubChem. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Is anyone familiar with a reductive amination?. ResearchGate. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
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- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Physicochemical properties of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Executive Summary
This compound is a heterocyclic amine featuring a bromopyridine core, a structure of significant interest in medicinal chemistry and materials science. The incorporation of a cyclopropyl group introduces unique conformational constraints and metabolic properties, making a thorough understanding of its physicochemical profile essential for its application. This guide provides a comprehensive analysis of the structural, physical, and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical and calculated data but also detailed, field-proven experimental protocols for empirical validation. Our approach emphasizes the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Part 1: Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is to establish its molecular identity. The structure of this compound dictates its every interaction and property.
Chemical Structure and Core Attributes
The molecule is composed of three key functional regions: the 5-bromopyridine ring, a secondary amine linker, and a cyclopropyl moiety. The pyridine nitrogen and the bromine atom act as electron-withdrawing groups, influencing the aromatic ring's reactivity and the basicity of the amine. The cyclopropyl group is a rigid, sterically demanding substituent known to enhance metabolic stability and modulate binding affinity in drug candidates.
Caption: Core molecular attributes of the compound.
Key Structural Features Diagram
The interplay between the electronic nature of the bromopyridine ring and the unique stereoelectronic properties of the cyclopropyl group defines the molecule's chemical personality.
Caption: Functional components of this compound.
Part 2: Physicochemical Properties - Calculated and Experimental
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physicochemical properties. Below, we present calculated values to guide initial assessments, followed by rigorous protocols for their experimental determination.
Summary of Physicochemical Parameters
This table summarizes key computed properties. It is crucial to note that while computational models provide excellent estimations, empirical data is the gold standard for regulatory submissions and definitive characterization.
| Parameter | Calculated Value / Estimate | Significance in Drug Development |
| Molecular Weight | 227.10 g/mol [1] | Adherence to Lipinski's Rule of Five; impacts diffusion and transport. |
| XLogP3 | ~1.2 (based on 2-yl isomer)[1] | Measures lipophilicity; influences membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Governs interactions with biological targets and affects solubility. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. |
| Rotatable Bonds | 2 | Defines conformational flexibility and entropy of binding. |
| pKa (predicted) | Amine: ~8.5-9.5; Pyridine N: ~2.5-3.5 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
Experimental Protocol: Thermodynamic Solubility Assessment
Causality: Thermodynamic solubility is a critical parameter that influences oral bioavailability and formulation strategies. The "shake-flask" method, while traditional, remains the definitive standard for its measurement. This protocol is designed to achieve equilibrium, ensuring the measurement reflects the true thermodynamic limit.
Workflow Diagram:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Prepare a stock solution of the title compound in a suitable organic solvent (e.g., DMSO) for creating calibration standards.
-
Sample Incubation: Add an excess of the solid compound (enough to ensure saturation, typically 1-2 mg) to 1 mL of the PBS buffer in a glass vial.
-
Equilibration (Trustworthiness Pillar): Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 37°C) for at least 24 hours. This extended incubation is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Generate a calibration curve by making serial dilutions of the DMSO stock solution in the mobile phase and injecting them into an HPLC-UV system.
-
Dilute the supernatant sample with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration by interpolating from the standard curve.
-
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.
Part 3: Thermal and Spectroscopic Analysis
Thermal Stability via Differential Scanning Calorimetry (DSC)
Causality: DSC is employed to determine the melting point, a key indicator of purity, and to assess the thermal stability of the compound. This information is vital for handling, storage, and formulation processes, such as hot-melt extrusion.
Protocol Outline:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic melting peak. The presence of multiple peaks may indicate impurities or polymorphism. Exothermic events can indicate decomposition.
Structural Confirmation by Spectroscopic Methods
For a molecule like this compound, a combination of NMR and Mass Spectrometry provides unambiguous structural confirmation.
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine ring, a characteristic multiplet for the methine proton adjacent to the amine, and complex upfield signals corresponding to the cyclopropyl ring protons. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons, the methine carbon, and the carbons of the cyclopropyl ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent molecular ion peak [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M+H and M+2+H) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Part 4: Implications in a Research and Development Context
The physicochemical profile of this compound suggests it is a promising scaffold for drug discovery. Its moderate molecular weight and LogP fall within the "rule of five" guidelines, indicating potential for good oral bioavailability. The basic amine provides a handle for salt formation, which can be a powerful tool to modulate solubility and improve solid-state properties.[2] The cyclopropyl group, a known bioisostere for other small alkyl groups, can confer improved metabolic stability by preventing enzymatic degradation at adjacent positions.[3]
Researchers developing this molecule or its analogs should prioritize empirical determination of solubility and pKa, as these values will directly inform formulation development and the design of relevant in vitro ADME assays.
References
-
Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
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An In-depth Technical Guide to (5-Bromopyridin-3-yl)(cyclopropyl)methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Interest
(5-Bromopyridin-3-yl)(cyclopropyl)methanamine is a heterocyclic amine that incorporates two key structural motifs of significant interest in medicinal chemistry: a bromopyridine ring and a cyclopropylamine moiety. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The cyclopropyl group, a small, strained carbocycle, is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2] The combination of these fragments in a single, relatively simple molecule makes it a valuable building block for the synthesis of more complex pharmaceutical agents.
This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, potential applications in drug discovery, and essential safety information.
CAS Number Identification
A definitive CAS (Chemical Abstracts Service) number for the free base form of this compound is not readily found in major chemical databases. However, the dihydrochloride salt of this compound is listed by some chemical suppliers, though often without a specific CAS number.[2] It is important to distinguish the target primary amine from its secondary amine isomer, 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine, which has the CAS number 1179513-34-8.[3] For the purpose of this guide, we will focus on the primary amine, this compound.
Physicochemical Properties
Below is a summary of the key physicochemical properties for this compound. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂ | Calculated |
| Molecular Weight | 227.10 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis Protocol: Reductive Amination
The most direct and widely used method for synthesizing secondary amines of this type is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5] In this case, the logical starting materials are 5-bromonicotinaldehyde (also known as 5-bromo-3-formylpyridine) and cyclopropylamine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via reductive amination.
Step-by-Step Experimental Protocol
Materials:
-
5-bromonicotinaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-bromonicotinaldehyde (1.0 eq) and anhydrous dichloromethane. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Amine Addition: Add cyclopropylamine (1.1 eq) to the solution dropwise. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the development of various therapeutic agents.
-
Anticancer Activity: Pyridine derivatives are known to exhibit a wide range of antiproliferative activities against various cancer cell lines.[1] The incorporation of a cyclopropyl group can further enhance potency and improve the pharmacokinetic profile.
-
Antimicrobial and Antiviral Properties: Both cyclopropane-containing compounds and pyridine derivatives have been investigated for their antimicrobial and antiviral activities.[6] This scaffold could serve as a starting point for the development of new anti-infective agents.
-
Central Nervous System (CNS) Disorders: The cyclopropylamine moiety is a key feature in some antidepressant drugs, such as the monoamine oxidase inhibitor (MAOI) tranylcypromine. This suggests that derivatives of this compound could be explored for their potential in treating CNS disorders.
Potential Signaling Pathway Involvement
Given the broad range of activities of related compounds, derivatives of this compound could potentially modulate various signaling pathways implicated in disease. For example, many anticancer drugs target receptor tyrosine kinases (RTKs) which play a crucial role in cell proliferation and survival.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound DIHYDROCHLORIDE [chemicalbook.com]
- 3. 1179513-34-8|1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine|BLD Pharm [bldpharm.com]
- 4. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral data for the novel compound (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. In the absence of a complete, formally published experimental dataset for this specific molecule, this document serves as an expert-driven prediction and interpretation guide for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will delve into the theoretical underpinnings of the expected spectral features, drawing upon data from analogous structures and foundational spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar chemical entities.
Introduction
This compound is a compound of interest in medicinal chemistry and drug discovery due to its unique structural combination of a brominated pyridine ring and a cyclopropylmethanamine moiety. The pyridine scaffold is a common feature in many pharmaceuticals, and the cyclopropyl group can confer desirable properties such as metabolic stability and conformational rigidity. Accurate structural elucidation through spectral analysis is a critical step in the development of any new chemical entity. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for identifying the hydrogen atoms within a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of its constituent fragments and the influence of the overall electronic environment. The spectrum is expected to be recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and it's important to note that solvent choice can influence chemical shifts.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2.0 |
| H-4 (Pyridine) | 7.8 - 8.0 | t | ~2.0 |
| H-6 (Pyridine) | 8.4 - 8.6 | d | ~2.0 |
| Methine (CH-N) | 3.5 - 3.8 | d | ~7.0 |
| Amine (NH) | 1.5 - 2.5 | br s | - |
| Cyclopropyl Methine (CH) | 0.8 - 1.2 | m | - |
| Cyclopropyl Methylene (CH₂) | 0.2 - 0.6 | m | - |
Causality behind Predictions:
-
Pyridine Protons: The protons on the 5-bromopyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The bromine atom at the 5-position will have a modest electronic effect on the surrounding protons. The protons at the 2, 4, and 6 positions will exhibit small meta and para couplings to each other, resulting in doublets and a triplet.
-
Methine Proton: The proton on the carbon adjacent to the nitrogen and the pyridine ring (methine) is expected to be deshielded by both electronegative atoms, placing its signal in the 3.5-3.8 ppm range. It will likely appear as a doublet due to coupling with the amine proton.
-
Amine Proton: The amine proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
-
Cyclopropyl Protons: The protons of the cyclopropyl group are characteristically found in the upfield region of the spectrum (0.2-1.2 ppm) due to the ring current effect of the cyclopropane ring.[5][6][7] The complex spin-spin coupling between the cyclopropyl protons will likely result in multiplets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.[8]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-5 (Pyridine, C-Br) | 118 - 122 |
| C-3 (Pyridine, C-CH) | 140 - 145 |
| C-2 (Pyridine) | 150 - 153 |
| C-4 (Pyridine) | 135 - 138 |
| C-6 (Pyridine) | 148 - 151 |
| Methine (CH-N) | 55 - 60 |
| Cyclopropyl Methine (CH) | 10 - 15 |
| Cyclopropyl Methylene (CH₂) | 3 - 8 |
Rationale for Predictions:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon bearing the bromine atom (C-5) is expected to have its chemical shift influenced by the halogen.
-
Methine Carbon: The methine carbon, bonded to the nitrogen and the pyridine ring, will be downfield due to the electron-withdrawing effects of these groups.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically shielded and will appear at high field in the spectrum.[9][10]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. For this compound (C₁₀H₁₃BrN₂), the expected monoisotopic mass is approximately 240.03 g/mol .
Table 3: Predicted Key Mass Spectral Fragments (Electron Ionization)
| m/z | Proposed Fragment | Significance |
| 240/242 | [C₁₀H₁₃BrN₂]⁺ | Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine. |
| 199/201 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |
| 185/187 | [M - C₃H₆N]⁺ | Cleavage of the bond between the methine carbon and the cyclopropyl group. |
| 157/159 | [C₅H₃BrN]⁺ | 5-Bromopyridine fragment. |
| 84 | [C₄H₈N]⁺ | Cyclopropylmethanamine fragment. |
Insights into Fragmentation:
-
Isotopic Pattern: A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[11]
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment at the bonds adjacent to the nitrogen atom and the pyridine ring. The loss of the cyclopropyl group is a likely fragmentation pathway. Cleavage of the C-C bond between the methine carbon and the cyclopropyl ring is also anticipated. The fragmentation of brominated pyridine compounds often involves the loss of the bromine atom or the entire pyridine ring.[12][13][14]
Diagram of a potential fragmentation pathway:
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data for this compound. These protocols represent best practices in the field.
NMR Data Acquisition
Workflow for NMR Sample Preparation and Data Acquisition:
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Unlocking the Therapeutic Potential of Bromopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to numerous FDA-approved therapeutics.[1] The introduction of a bromine substituent onto this privileged heterocycle creates a class of compounds known as bromopyridine derivatives, which serve as versatile intermediates in chemical synthesis and as pharmacologically active agents in their own right.[2][3] These derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential in the development of novel treatments for a range of diseases, most notably cancer, infectious diseases, and neurological disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of bromopyridine derivatives, focusing on their anticancer, antimicrobial, and neurological properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower the rational design and evaluation of next-generation bromopyridine-based therapeutics.
Part 1: Anticancer Activity of Bromopyridine Derivatives: Targeting Key Oncogenic Pathways
The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues.[4] Bromopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including those of the breast, prostate, and cervix.[5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell signaling, proliferation, and angiogenesis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Bromopyridine derivatives exert their anticancer effects through various mechanisms, primarily by acting as inhibitors of key enzymes and proteins involved in cancer progression.
Many cancers are driven by the dysregulation of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Bromopyridine derivatives have been successfully designed as inhibitors of several important kinases implicated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[6] Several novel pyridine derivatives have been synthesized and shown to bind effectively to the EGFR, acting as potent inhibitors.[5] This inhibition blocks the downstream signaling cascade, leading to a reduction in cancer cell growth and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[7] The VEGF signaling pathway is a key driver of this process.[8] Pyridine derivatives have been developed to inhibit VEGFR-2 phosphorylation, thereby disrupting the angiogenesis pathway and starving tumors of the nutrients they need to grow.
The microtubule cytoskeleton is a dynamic structure essential for cell division, intracellular transport, and maintenance of cell shape.[7] Tubulin polymerization inhibitors are a well-established class of anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Novel thienopyridine derivatives, which can be considered bioisosteres of bromopyridines, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[9] This disruption of the microtubule network effectively halts cell division in rapidly proliferating cancer cells.
Some pyridine derivatives can exert their cytotoxic effects by directly interacting with DNA. These flat, aromatic molecules can insert themselves between the base pairs of DNA, a process known as intercalation.[10] This can lead to DNA damage and interfere with DNA replication and transcription. Additionally, some derivatives have been found to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[2][3] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death.[2][3]
Structure-Activity Relationship (SAR) Insights
The biological activity of bromopyridine derivatives is highly dependent on their chemical structure. SAR studies have revealed several key features that influence their anticancer potency:
-
Position of the Bromo Substituent: The position of the bromine atom on the pyridine ring can significantly impact activity. While specific SAR for bromopyridines is an area of ongoing research, studies on halogenated pyridines suggest that the position of the halogen can influence binding affinity to target proteins.[2]
-
Nature and Position of Other Substituents: The presence of other functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity.[2] Conversely, bulky groups or additional halogen atoms may decrease activity.[2]
-
Linker Moiety: In compounds designed as kinase or tubulin inhibitors, the nature and length of the linker connecting the bromopyridine core to other pharmacophoric elements are critical for optimal binding to the target protein.
Experimental Protocols for Evaluating Anticancer Activity
A critical component of anticancer drug discovery is the robust in vitro and in vivo evaluation of candidate compounds. Here, we provide detailed protocols for key assays used to assess the anticancer potential of bromopyridine derivatives.
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (optical density) at 340 nm as microtubules form.
Step-by-Step Protocol:
-
Reagent Preparation: On ice, thaw purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[14]
-
Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the bromopyridine derivative at various concentrations.[14]
-
Initiation of Polymerization: Add the purified tubulin to each well to a final concentration of 2 mg/mL.[14]
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
This assay measures the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[15]
Principle: The amount of ADP generated in a kinase reaction is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase, substrate peptide, ATP, and bromopyridine derivatives in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[15]
-
Inhibitor and Kinase Incubation: In a white 96-well plate, add the bromopyridine derivative at various concentrations. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]
-
Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.[15]
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathway Visualization
To better understand the points of intervention for bromopyridine derivatives in cancer, the following diagrams illustrate the EGFR and VEGF signaling pathways.
Caption: EGFR Signaling Pathway Inhibition by Bromopyridine Derivatives.
Caption: VEGF Signaling Pathway Inhibition by Bromopyridine Derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 7e | MCF-7 (Breast) | Not specified, potent | EGFR Inhibitor | [5] |
| Compound 7g | DU-145 (Prostate) | Not specified, potent | EGFR Inhibitor | [5] |
| Compound 8a | MCF-7 (Breast) | 0.28 | Topoisomerase I/II Inhibitor | [3] |
| Compound 8m | HepG2 (Liver) | 0.39 | Topoisomerase I/II Inhibitor | [3] |
| Thienopyridine 20b | MGC-803 (Gastric) | 0.00161 | Tubulin Polymerization Inhibitor | [9] |
| Pyranopyridine 12 | Hep-G2 (Liver) | More potent than doxorubicin | Not specified | [16] |
| Pyranopyridine 14 | MCF-7 (Breast) | More potent than doxorubicin | Not specified | [16] |
Note: This table is a representative sample and not an exhaustive list. The potency of compounds can vary significantly based on the specific chemical structure and the cancer cell line being tested.
Part 2: Antimicrobial and Neurological Activities (Coming Soon)
This guide will be expanded in future installments to cover the significant antimicrobial and neurological activities of bromopyridine derivatives, including their mechanisms of action, SAR, and relevant experimental protocols.
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025, September 18). Journal of Pharmaceutical Research International. Retrieved January 19, 2026, from [Link]
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Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. (2025, March 15). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021, February 6). R Discovery. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026, January 16). ACS Publications. Retrieved January 19, 2026, from [Link]
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Tubulin Purification by Polymerization-Depolymerization Cycles. (2023, March 21). YouTube. Retrieved January 19, 2026, from [Link]
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The Cyclopropylamine Moiety in Drug Design: A Technical Guide to a Privileged Scaffold
Introduction: The Allure of the Strained Ring
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the vast arsenal of functional groups available to the drug designer, the cyclopropylamine moiety stands out as a uniquely powerful and versatile building block.[1] Its incorporation into therapeutic agents spans a wide range of applications, from quinolone antibiotics and antiviral agents to antidepressants and anticancer compounds.[2] This guide provides an in-depth technical exploration of the cyclopropylamine moiety, elucidating the fundamental principles that make it a privileged scaffold in modern drug design. We will dissect its unique physicochemical properties, its profound impact on metabolic stability and enzyme inhibition, and its strategic application in successful clinical agents, while also addressing the inherent challenges and mitigation strategies associated with its use.
Section 1: The Foundation: Unique Physicochemical & Stereoelectronic Properties
The utility of the cyclopropylamine group stems from the inherent properties of the three-membered cyclopropane ring. The significant ring strain (~29 kcal/mol), a consequence of bond angles compressed to 60° from the ideal 109.5°, imbues the ring with distinct electronic and conformational characteristics.[3]
1.1 Conformational Rigidity and Pre-organization The rigid, planar nature of the cyclopropane ring acts as a conformational clamp. By restricting the rotational freedom of the attached amine and other substituents, it reduces the entropic penalty upon binding to a biological target. This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity and potency.[4] Furthermore, this rigidity provides a fixed vector for the amino group, allowing for precise positioning within a receptor's binding pocket to optimize key interactions.
1.2 Electronic Character and Basicity The C-C bonds of the cyclopropane ring possess a higher degree of p-character than typical alkanes, giving them properties reminiscent of a double bond.[4] This electronic feature influences the basicity of the attached amino group. When compared to a simple acyclic analogue like isopropylamine, cyclopropylamine is notably less basic. This modulation of pKa is a critical tool for drug designers aiming to optimize properties like solubility, absorption, and avoidance of P-glycoprotein efflux.[4]
Data Presentation: Physicochemical Property Comparison
The following table provides a comparative summary of the key physicochemical properties of cyclopropylamine and its commonly used bioisosteric counterpart, isopropylamine.
| Property | Cyclopropylamine | Isopropylamine | Rationale for Significance in Drug Design |
| pKa | ~9.10[5][6] | ~10.63[7][8][9] | Lower basicity can reduce unwanted interactions with off-targets (e.g., hERG channel) and improve the overall ADME profile. |
| LogP | ~0.07[6][10] | ~0.26 - 0.39[4][7] | The lower lipophilicity can contribute to better aqueous solubility and a more favorable balance for oral absorption. |
| Structure | Strained, rigid ring | Flexible, acyclic | Rigidity reduces the entropic cost of binding, potentially increasing potency. Flexibility allows for more conformational possibilities. |
Section 2: The Double-Edged Sword: Impact on Metabolic Stability
One of the most compelling reasons for incorporating a cyclopropyl group is to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target more labile C-H bonds in alkyl chains. This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.
However, when the cyclopropyl ring is directly attached to a nitrogen atom, as in cyclopropylamine, it can become a metabolic liability. This moiety is susceptible to bioactivation by enzymes such as CYPs (notably CYP1A2) and monoamine oxidases (MAOs), which can lead to the formation of reactive metabolites.[11]
The bioactivation is understood to proceed via a single-electron transfer from the nitrogen, forming a radical cation. This intermediate can then undergo rapid ring-opening to generate a reactive carbon-centered radical and an iminium ion, which can subsequently form covalent adducts with cellular macromolecules like proteins.[11][12] This mechanism is the basis for the hepatotoxicity observed with the fluoroquinolone antibiotic trovafloxacin, which ultimately led to its restricted use.[13]
Mandatory Visualization: Bioactivation Pathway of Cyclopropylamine
Caption: Bioactivation of an N-aryl cyclopropylamine to a reactive metabolite.
Section 3: A Potent Pharmacophore for Enzyme Inhibition
The inherent reactivity of the cyclopropylamine moiety, while a risk for metabolic bioactivation, is masterfully exploited in the design of mechanism-based enzyme inhibitors. The most prominent examples are the monoamine oxidase inhibitors (MAOIs).
3.1 Mechanism of Monoamine Oxidase (MAO) Inhibition Tranylcypromine (Parnate), a clinically used antidepressant, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[14][15] Its mechanism of action is a textbook example of leveraging the cyclopropylamine pharmacophore. The process involves:
-
Single-Electron Transfer: The cyclopropylamine nitrogen donates an electron to the enzyme's flavin adenine dinucleotide (FAD) cofactor.
-
Radical Formation: This creates an amine radical cation and a flavin semiquinone radical.
-
Ring Opening: The highly strained cyclopropyl ring of the radical cation opens, forming a stable benzylic radical.
-
Covalent Adduct Formation: This radical then forms a covalent bond with either the N5 or C4a position of the FAD cofactor, or with a nearby cysteine residue in the enzyme's active site, leading to irreversible inactivation.[16]
By inhibiting MAO, these drugs prevent the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, increasing their levels in the brain and alleviating symptoms of depression.[15][17] This same mechanistic principle has been applied to the inhibition of other flavin-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.[14]
Mandatory Visualization: Mechanism of MAO Inhibition
Caption: Mechanism of irreversible MAO inhibition by Tranylcypromine.
Section 4: Application in Drug Design: Key Case Studies
The strategic incorporation of the cyclopropylamine moiety has been instrumental in the success of numerous FDA-approved drugs.
4.1 Quinolone Antibiotics: Ciprofloxacin Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat bacterial infections.[18] The N-cyclopropyl substituent is crucial for its potent activity against bacterial DNA gyrase and topoisomerase IV.[18] The cyclopropyl group optimizes the drug's conformation for binding within the enzyme-DNA complex, enhancing its inhibitory activity far beyond that of non-cyclopropylated analogues. Its synthesis involves the key step of reacting a quinolone core with cyclopropylamine.[1][19]
4.2 Antidepressants: Tranylcypromine As discussed, tranylcypromine is a potent MAOI used for treatment-resistant depression.[20] Structurally, it can be viewed as a cyclized analogue of amphetamine.[14] This rigidification into the cyclopropylamine structure is key to its mechanism-based inactivation of MAO, a property not shared by its flexible counterpart.
4.3 Other Therapeutic Areas The cyclopropylamine moiety is a key structural component in a growing number of drugs across various fields, including antiviral agents (e.g., Bictegravir for HIV), kinase inhibitors for cancer, and central nervous system (CNS) drugs.[2][21]
Section 5: Experimental Protocols
A self-validating system requires transparent and reproducible methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis of a key cyclopropylamine-containing intermediate and for the assessment of its metabolic stability.
5.1 Protocol 1: Synthesis of an N-Aryl Cyclopropylamine Derivative This protocol describes a palladium-catalyzed Buchwald-Hartwig amination for the coupling of an aryl chloride with cyclopropylamine, a common method for creating drug-like scaffolds.[22]
-
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Cyclopropylamine (1.3 mmol, 1.3 equiv)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
adYPhos ligand (adamantyl-substituted ylide-functionalized phosphine, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate, the adYPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the aryl chloride and anhydrous toluene via syringe.
-
Add the cyclopropylamine via syringe.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.
-
-
Expected Outcome: This method typically provides moderate to excellent yields of the desired N-arylated product, which should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.[22]
5.2 Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM) This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[23][24][25]
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from BioIVT (20 mg/mL stock)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., Midazolam, known to be rapidly metabolized)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute in ice-cold phosphate buffer to a working concentration of 1 mg/mL. Prepare the test compound and positive control by diluting the DMSO stock into buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).
-
Pre-incubation: Add the diluted HLM and the test compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k and the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Mandatory Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for a typical human liver microsomal stability assay.
Conclusion
The cyclopropylamine moiety is a testament to the power of subtle structural modification in drug design. Its unique combination of conformational rigidity, modulated basicity, and distinct reactivity makes it an invaluable tool for enhancing potency, tuning physicochemical properties, and creating potent mechanism-based inhibitors.[2] While its potential for metabolic bioactivation presents a significant challenge that demands careful evaluation, a thorough understanding of the underlying mechanisms allows for the design of safer and more effective therapeutics. As synthetic methodologies continue to evolve, the strategic application of the cyclopropylamine scaffold is poised to remain a cornerstone of innovation in medicinal chemistry, driving the development of next-generation pharmaceuticals across a broad spectrum of diseases.
References
-
Tranylcypromine - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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What is the mechanism of Tranylcypromine Sulfate? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
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Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University TechTransfer and Ventures. Retrieved January 19, 2026, from [Link]
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Tranylcypromine: Package Insert / Prescribing Info / MOA. (2025, July 31). Drugs.com. Retrieved January 19, 2026, from [Link]
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The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Laboratory Synthesis Of Ciprofloxacin. (2012, May 19). Synthesis Of Drugs. Retrieved January 19, 2026, from [Link]
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Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. Retrieved January 19, 2026, from [Link]
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008). Chemical Research in Toxicology, 21(3), 711–719. [Link]
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Tranylcypromine (oral route). (n.d.). Mayo Clinic. Retrieved January 19, 2026, from [Link]
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Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]
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Tranylcypromine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
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Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. (n.d.). Journal of Psychiatry & Neuroscience. Retrieved January 19, 2026, from [Link]
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Tranylcypromine: Its Pharmacology, Safety, and Efficacy. (2020, June 16). Psychiatry Online. Retrieved January 19, 2026, from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2024, April 2). Organic Letters. [Link]
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Triisopropylamine. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
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Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025, August 20). The Journal of Organic Chemistry. [Link]
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Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury. (2024). Journal of Applied Toxicology. [Link]
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An In-depth Technical Guide to (5-Bromopyridin-3-yl)(cyclopropyl)methanamine and Its Structural Analogs for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The (5-Bromopyridin-3-yl)(cyclopropyl)methanamine core represents a confluence of desirable features: a substituted pyridine ring, a common element in numerous pharmaceuticals, and a cyclopropyl group, known for its ability to impart conformational rigidity and improved metabolic stability.[1][2] This guide provides an in-depth exploration of this scaffold, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into rational synthetic strategies, explore the vast chemical space of its structural analogs, and discuss the underlying medicinal chemistry principles that guide the design of next-generation therapeutics based on this promising core.
Part 1: The Core Scaffold: Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a reductive amination pathway, a robust and widely utilized transformation in organic synthesis. This approach hinges on the formation of an imine intermediate from a suitable aldehyde precursor and cyclopropylamine, followed by its reduction to the target amine.
Proposed Synthetic Pathway: Reductive Amination
A logical and experimentally feasible route commences with the commercially available 5-bromonicotinaldehyde. This key intermediate serves as the electrophilic partner in the reductive amination reaction with cyclopropylamine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established reductive amination methodologies.[3]
Materials:
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 5-bromonicotinaldehyde (1.0 eq) in dichloroethane (DCE) are added cyclopropylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is complete, sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Reactants | |
| 5-Bromonicotinaldehyde | 1.0 eq |
| Cyclopropylamine | 1.2 eq |
| Sodium triacetoxyborohydride | 1.5 eq |
| Reaction Conditions | |
| Solvent | Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 13-26 hours |
| Product | |
| Yield | 60-80% (typical for this transformation) |
| Purity | >95% (after chromatography) |
Part 2: Navigating the Analog Landscape: Strategies for Structural Diversification
The exploration of structural analogs is a cornerstone of lead optimization in drug discovery. The this compound scaffold offers multiple avenues for modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Modifications of the 5-Bromopyridine Ring
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a diverse range of substituents.
-
Suzuki Coupling: Reaction with various boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups. This modification can modulate properties such as lipophilicity, solubility, and potential for π-π stacking interactions with biological targets.
-
Sonogashira Coupling: The introduction of alkynyl groups can serve as rigid linkers or be further elaborated.
-
Buchwald-Hartwig Amination: This reaction allows for the installation of a wide array of primary and secondary amines, introducing new hydrogen bond donors and acceptors.
-
Stille Coupling: The use of organostannanes can introduce a variety of carbon-based substituents.
-
Cyanation: The introduction of a nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[9]
Bioisosteric Replacement of the Pyridine Ring:
In some instances, replacing the entire pyridine ring with other heterocycles can lead to improved properties. Common bioisosteres for the pyridine ring include:[9][10][11][12][13]
-
Pyrimidine
-
Pyrazole
-
Thiazole
-
Isoxazole
-
Benzonitrile[9]
The choice of bioisostere will depend on the specific interactions of the pyridine nitrogen in the target protein and the desired physicochemical properties.[9]
Caption: Strategies for modifying the 5-bromopyridine ring.
Analogs of the Cyclopropyl Moiety
The cyclopropyl group is a valuable motif in medicinal chemistry, often used to enhance metabolic stability and introduce conformational constraint.[1][14] However, exploring analogs of this group can lead to improved potency or altered selectivity.
-
Substitution on the Cyclopropyl Ring: Introduction of substituents such as methyl, fluoro, or hydroxyl groups can probe for additional binding interactions and influence the electronics of the ring.
-
Ring Expansion/Contraction: While less common, exploring cyclobutyl or even cyclopentyl analogs can be considered, although this will significantly alter the conformational profile.
-
Bioisosteric Replacements for the Cyclopropyl Group: In certain contexts, other small, rigid groups can mimic the properties of the cyclopropyl moiety. These can include:
-
Oxetane
-
Azetidine
-
Other small, strained ring systems
-
The choice of replacement will depend on the desired vector for substitution and the overall impact on the molecule's three-dimensional shape.
Modifications of the Methanamine Linker
The secondary amine of the methanamine linker is a key interaction point, likely involved in hydrogen bonding with the biological target.
-
N-Alkylation/N-Acylation: Introduction of small alkyl groups (e.g., methyl) or acyl groups can modulate the basicity of the amine and introduce steric bulk.
-
Homologation: Insertion of a methylene group to create an ethanamine linker can alter the distance and vector to the cyclopropyl group.
-
Introduction of Rigidity: Incorporating the amine into a small heterocyclic ring (e.g., azetidine, pyrrolidine) can provide conformational constraint.
Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound analogs is not extensively published, we can extrapolate from general principles of medicinal chemistry to guide analog design.
Hypothetical SAR Table:
The following table presents a hypothetical SAR based on the modification strategies discussed above. The "Predicted Activity" is a qualitative assessment based on established medicinal chemistry principles.
| Modification Site | R-Group / Modification | Predicted Activity | Rationale |
| Pyridine C5-Position | Small, lipophilic aryl (e.g., phenyl) | Potentially Increased | May engage in additional hydrophobic interactions. |
| Hydrogen bond acceptor (e.g., -CN, -CONH₂) | Potentially Increased | Could form additional hydrogen bonds with the target. | |
| Bulky alkyl group | Potentially Decreased | May cause steric hindrance. | |
| Cyclopropyl Group | 1-Methyl substitution | Variable | Could either enhance binding through van der Waals interactions or cause a steric clash. |
| Replacement with cyclobutane | Potentially Decreased | Loss of optimal conformational rigidity. | |
| Methanamine Linker | N-Methylation | Variable | May improve metabolic stability but could disrupt a critical hydrogen bond. |
| Homologation to ethanamine | Potentially Decreased | Alters the optimal distance between the pyridine and cyclopropyl moieties. |
Future Directions:
The systematic exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutic agents. Key future directions include:
-
Target Identification: Elucidating the primary biological targets of this scaffold will be crucial for rational drug design.
-
In Vitro and In Vivo Profiling: A comprehensive assessment of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of synthesized analogs is essential. The metabolic fate of the cyclopropylamine moiety should be carefully investigated, as it can sometimes lead to reactive metabolites.[14][15]
-
Structure-Based Drug Design: Once a biological target is identified and its structure determined, computational methods can be employed to guide the design of more potent and selective analogs.
Conclusion
The this compound scaffold is a fertile starting point for drug discovery programs. Its modular nature allows for extensive chemical modification, enabling the optimization of pharmacological and physicochemical properties. The synthetic strategies and analog design principles outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this promising chemical class.
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In Silico Target Prediction for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine: A Multi-faceted Approach to Hypothesis Generation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a cornerstone of modern drug discovery, bridging the gap between a bioactive small molecule and its mechanism of action. For novel chemical entities such as (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, where biological data is sparse, in silico target prediction methods provide a crucial, cost-effective, and rapid means of generating testable hypotheses. This guide details a comprehensive computational strategy to elucidate potential protein targets for this compound. We will explore a dual-pronged approach, leveraging both ligand-based and structure-based methodologies. The protocols within are designed to be self-validating, emphasizing the causality behind procedural choices and grounding all claims in established scientific principles. By integrating data from chemical similarity searches and reverse pharmacophore mapping, we can build a robust profile of putative targets, paving the way for focused experimental validation and accelerating the drug development pipeline.
Introduction: De-orphanizing a Novel Chemical Entity
This compound is a small molecule incorporating two key structural motifs of interest in medicinal chemistry: a pyridine ring and a cyclopropylmethanamine group. Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities including antimicrobial and neuropsychiatric effects[1][2]. The cyclopropyl moiety is often introduced by medicinal chemists to increase metabolic stability, introduce conformational rigidity, and improve binding affinity to protein targets[3][4]. Notably, certain cyclopropylamine derivatives have been identified as potent agonists for serotonin receptors, particularly the 5-HT2C subtype[5][6].
Given the absence of published bioactivity data for the specific molecule this compound, computational, or in silico, methods are the most logical first step in its journey toward biological characterization[7]. These approaches harness vast biological and chemical databases to predict interactions, saving significant time and resources compared to high-throughput experimental screening[8].
This guide presents a workflow that synergistically combines two powerful in silico paradigms:
-
Ligand-Based Target Prediction: Founded on the similar property principle, this approach assumes that molecules with similar structures are likely to interact with similar protein targets[9].
-
Structure-Based Target Prediction: This method utilizes the three-dimensional structure of potential protein targets, predicting interactions based on physicochemical complementarity between the ligand and the target's binding site[10]. A prominent technique in this category is reverse pharmacophore mapping[11].
By triangulating the results from these orthogonal approaches, we can increase the confidence in our predicted targets and build a strong foundation for subsequent experimental validation.
Ligand-Based Target Prediction: A Chemical Similarity Approach
This methodology leverages the collective knowledge of millions of known ligand-target interactions. Web servers like SwissTargetPrediction provide a user-friendly and powerful platform for this purpose, comparing a query molecule against a curated database of known bioactive ligands using a combination of 2D and 3D similarity metrics[7][12][13].
Principle of Causality
The predictive power of this method stems from the fact that protein binding pockets recognize specific topological and electrostatic features of a ligand. Molecules that share these features, even if their core scaffolds differ, have a higher probability of binding to the same target. SwissTargetPrediction quantifies this by calculating similarity scores between the query molecule and known ligands for each target, then uses a probabilistic model to rank the most likely targets[14].
Experimental Protocol: Target Prediction with SwissTargetPrediction
Objective: To generate a ranked list of potential protein targets for this compound based on chemical similarity to known ligands.
Methodology:
-
Input Molecule: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string is a standard format. For this compound, the SMILES string is C1CC1C(N)C2=CC(Br)=CN=C2.
-
Navigate to the Web Server: Access the SwissTargetPrediction server, which is freely available for academic use[13].
-
Submission:
-
Paste the SMILES string into the query box. The server will automatically render a 2D structure for verification.
-
Select the desired species for the prediction. "Homo sapiens" is the most relevant for drug development purposes.
-
Initiate the prediction by clicking "Predict targets".
-
-
Data Analysis and Interpretation: The server will return a list of predicted targets, ranked by probability[15].
-
Probability Score: This value, ranging from 0 to 1, reflects the confidence of the prediction based on the similarity to known ligands. Higher scores indicate greater confidence[14].
-
Target Class: The results are often grouped by protein class (e.g., G protein-coupled receptors, kinases, enzymes). This provides a high-level overview of the molecule's potential biological roles.
-
Known Actives: The platform shows the 2D and 3D similarity of your query molecule to the known active ligands for each predicted target, providing a direct line of evidence for the prediction.
-
Visualization of the Ligand-Based Workflow
Caption: Workflow for ligand-based target prediction.
Hypothetical Data Presentation
Based on the known activity of structurally related cyclopropylamines, we might anticipate results implicating monoamine-related targets.
| Rank | Target Name | UniProt ID | Target Class | Probability | Known Actives with High Similarity |
| 1 | Serotonin 2C Receptor (5-HT2C) | P28335 | GPCR | 0.85 | 5 |
| 2 | Dopamine D3 Receptor (DRD3) | P35462 | GPCR | 0.72 | 3 |
| 3 | Monoamine Oxidase B (MAO-B) | P27338 | Enzyme | 0.65 | 8 |
| 4 | Serotonin Transporter (SERT) | P31645 | Transporter | 0.58 | 2 |
| 5 | Adrenergic Receptor Alpha-2A | P08913 | GPCR | 0.51 | 4 |
Structure-Based Target Prediction: Reverse Pharmacophore Mapping
This approach flips the traditional virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against a database of many potential target binding sites, represented by pharmacophore models[11][16]. A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target[17].
Principle of Causality
The underlying principle is that a ligand's ability to bind a protein is dictated by its 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. The PharmMapper server, for example, maintains a large database of pre-calculated pharmacophore models derived from experimentally determined protein-ligand complex structures[18][19]. It attempts to fit the query molecule into each of these models, calculating a "fit score" that quantifies the quality of the 3D alignment. A high fit score suggests the molecule can adopt a conformation that is complementary to the target's binding site.
Experimental Protocol: Target Identification with PharmMapper
Objective: To identify potential protein targets by matching the 3D pharmacophoric features of this compound against a database of binding site models.
Methodology:
-
Prepare the Ligand File: PharmMapper requires a 3D representation of the molecule. This can be generated from the SMILES string using software like Avogadro or online converters and saved in a .mol2 or .sdf format. It is crucial that the 3D structure is energetically minimized to represent a plausible conformation.
-
Navigate to the Web Server: Access the PharmMapper server[16].
-
Submission:
-
Upload the generated 3D ligand file.
-
Select the target database. The "Human Protein Targets Only" set is often the most relevant for initial drug discovery efforts.
-
Set the number of desired results (e.g., top 300).
-
Provide an email address for notification and a job name.
-
Submit the job. The calculation may take several hours.
-
-
Data Analysis and Interpretation: The results page will provide a list of potential targets ranked by their normalized fit score.
-
Normalized Fit Score: This score reflects how well the query molecule's pharmacophoric features align with the target's pharmacophore model, normalized against a background distribution. Higher scores are better.
-
PDB ID: The specific Protein Data Bank entry from which the pharmacophore model was derived is provided, allowing for direct inspection of the binding site.
-
Target Information: The server provides the protein name and links to the UniProt database for further information[8][20].
-
3D Alignment: Crucially, the server provides a downloadable 3D visualization of the query molecule aligned within the pharmacophore model, allowing for a qualitative assessment of the proposed binding mode.
-
Visualization of the Structure-Based Workflow
Caption: Workflow for structure-based target prediction.
Results Synthesis and Target Validation Strategy
Cross-Methodology Comparison
The most promising target candidates are those that appear in the top results from both the ligand-based (e.g., SwissTargetPrediction) and structure-based (e.g., PharmMapper) screens. Such a consensus provides stronger evidence, as it is derived from two computationally distinct and complementary principles.
| Target | Ligand-Based Rank | Structure-Based Rank | Consensus |
| 5-HT2C Receptor | 1 | 3 | High Confidence |
| MAO-B | 3 | 8 | Medium Confidence |
| DRD3 | 2 | 25 | Medium Confidence |
| Carbonic Anhydrase II | 45 | 2 | Low Confidence |
Pathway Analysis and Hypothesis Refinement
Once a high-confidence target like the 5-HT2C receptor is identified, the next step is to place it in its biological context. Analyzing the signaling pathway associated with the target can reveal potential downstream effects and suggest appropriate cellular assays for validation.
Activation of the 5-HT2C receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Caption: Simplified 5-HT2C receptor signaling pathway.
Recommended Experimental Validation
The in silico predictions and pathway analysis culminate in a concrete experimental plan. For a predicted target like the 5-HT2C receptor, the following assays would be logical next steps:
-
Binding Assays: A radioligand binding assay using membranes from cells expressing the human 5-HT2C receptor to determine the binding affinity (Ki) of the compound.
-
Functional Assays: A calcium flux assay in cells expressing the 5-HT2C receptor to measure the compound's functional potency (EC50) and efficacy as an agonist or antagonist. This directly tests the hypothesis derived from the pathway analysis[18].
-
Selectivity Profiling: Test the compound against other related serotonin receptors (e.g., 5-HT2A, 5-HT2B) to determine its selectivity, a critical factor for therapeutic potential[5].
Conclusion
The journey from a novel chemical structure to a validated drug lead is complex and iterative. For this compound, a molecule with no prior biological annotation, a systematic in silico investigation is the most rational and efficient starting point. By combining ligand-based similarity searches with structure-based reverse pharmacophore mapping, we can generate a high-quality, prioritized list of potential molecular targets. This computational approach provides more than just a list of proteins; it offers a mechanistic rationale and a clear, data-driven strategy for experimental validation. The workflows and principles outlined in this guide serve as a robust framework for de-orphanizing novel compounds, thereby accelerating the critical early stages of drug discovery.
References
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., Lai, L., Pei, J., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]
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Schrödinger, LLC. (2016). Structure-Based Virtual Screening Using Glide. Retrieved January 19, 2026, from [Link]
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Katsuno, K., Burrows, J. N., Duncan, K., van Huijsduijnen, R. H., Kaneko, T., Kita, K., ... & Suzuki, S. (2015). Target validation: linking target and chemical properties to desired product profile. Parasitology International, 64(1), 26-32. [Link]
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CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved January 19, 2026, from [Link]
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Sygnature Discovery. (n.d.). Target Validation. Retrieved January 19, 2026, from [Link]
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Al-Sha'er, M. A., & Al-Gazzar, M. A. (2025). Pharmacophore modeling in drug design. Methods in Molecular Biology. [Link]
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Rifai, E. A., & Brown, J. B. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]
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Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., ... & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]
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Patsnap. (2025). What is pharmacophore modeling and its applications?. Synapse. [Link]
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Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., Gong, J., ... & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 19, 2026, from [Link]
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Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., Gong, J., ... & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Suppl_2), W609-W614. [Link]
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Priya, S., & Ghosh, A. (2021). Computational/in silico methods in drug target and lead prediction. RSC advances, 11(48), 30037-30053. [Link]
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AA Blocks. (n.d.). 1-{1-[(5-bromopyridin-3-yl)methyl]cyclopropyl}methanamine. Retrieved January 19, 2026, from [Link]
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Zhang, G., Li, B., Chen, L., Zhang, M., Wang, M., & Zhang, A. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS medicinal chemistry letters, 8(11), 1137-1142. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(WebServer issue), W32-8. [Link]
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Learn-at-ease. (2022, September 15). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. YouTube. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 19, 2026, from [Link]
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Knight, B. M., Tidgewell, K., Hassert, M., Parrish, D. A., Lewin, A. H., Roth, B. L., & Kozikowski, A. P. (2010). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS medicinal chemistry letters, 1(5), 212–216. [Link]
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Krause, F., Voigt, K., Di Ventura, B., & Öztürk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243970. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). APIChem. Retrieved January 19, 2026, from [Link]
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Krause, F., Voigt, K., Di Ventura, B., & Öztürk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243970. [Link]
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Dashyan, S., Stepanyan, G., Safaryan, A., & Yengoyan, A. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]
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MetwareBio. (n.d.). Proteomics Databases: UniProt, PDB, and Other Must Know Resources. Retrieved January 19, 2026, from [Link]
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CD ComputaBio. (n.d.). Reverse Docking Service. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3281515, Cyclopropyl(phenyl)methanamine. PubChem. Retrieved January 19, 2026, from [Link].
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Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]
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Roshan Ali. (2021, January 11). Virtual Screening | Introduction to Ligand Based VS || Drug Discovery || P3a. YouTube. [Link]
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Jin, C., Wang, S., Li, Y., Wu, S., Li, J., & Huo, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 951012. [Link]
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Yadav, S., Singh, S., & Singh, P. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c254-c261. [Link]
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Kumar, A., & Kumar, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]
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Whitepaper: Commercial Availability and Strategic Procurement of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine for Research Applications
An In-depth Technical Guide for Researchers
Abstract: (5-Bromopyridin-3-yl)(cyclopropyl)methanamine is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a halogenated pyridine core with a strained cyclopropyl motif, offers a valuable scaffold for creating novel molecular entities. This guide provides an in-depth analysis of its commercial availability, outlines a strategic procurement and quality control workflow, discusses its potential research applications, and offers insights into its synthetic accessibility. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this compound into their research and development pipelines.
Introduction: The Strategic Value of the 5-Bromopyridin-3-yl Cyclopropyl Scaffold
In modern drug discovery, the selection of building blocks is a critical determinant of success. The title compound, this compound, represents a confluence of three strategically important chemical motifs:
-
The Pyridine Ring: A ubiquitous heterocycle in pharmaceuticals, the pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for binding to biological targets.
-
The Bromine Handle: The bromo-substituent at the 5-position is not merely a placeholder; it is a versatile functional handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation and structure-activity relationship (SAR) studies.
-
The Cyclopropylamine Moiety: The cyclopropyl group introduces a three-dimensional character and conformational rigidity, which can enhance binding affinity and improve metabolic stability by blocking potential sites of metabolism.[1][2] The strained ring system also endows it with unique electronic properties.[1]
This combination makes the molecule a high-value starting material for programs targeting a wide range of diseases, including cancer, and neurological and infectious diseases.
Chemical Identity and Properties
Correctly identifying the target molecule and its commercially available forms is paramount. Researchers should be aware of closely related isomers, such as the pyridin-2-yl variant, which may have different synthetic utility and biological activity.[3][4]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (5-Bromo-3-pyridyl)(cyclopropyl)methanamine |
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 227.10 g/mol |
| Canonical SMILES | C1CC1C(N)C2=CC(Br)=CN=C2 |
| InChI Key | (Generated upon synthesis/analysis) |
| Commonly Available Form | Dihydrochloride Salt[5][6] |
Commercial Availability and Supplier Analysis
The commercial landscape for this specific molecule is primarily composed of specialized chemical suppliers catering to the research and discovery market. Availability can range from in-stock material to synthesis-on-demand with significant lead times. Below is a comparative analysis of suppliers listing the target compound or its close isomers.
| Supplier | Product Listed | CAS Number | Purity/Form | Availability/Lead Time | Notes |
| ChemicalBook | This compound DIHYDROCHLORIDE | Not specified in snippet | Dihydrochloride salt | Varies | Lists the dihydrochloride salt form, indicating its likely commercial format.[5][6] |
| AA Blocks | 1-{1-[(5-bromopyridin-3-yl)methyl]cyclopropyl}methanamine | 1565665-05-5 | 95% | 3 weeks | An isomer with a different connectivity. Useful for scaffold hopping.[7] |
| BLDpharm | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | 1179513-34-8 | Research Grade | Varies | An N-substituted isomer, not the primary amine.[8] |
| Smolecule | (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine | Not specified in snippet | Research Grade | In Stock | The pyridin-2-yl regioisomer, offered as a specific enantiomer.[3] |
| Sigma-Aldrich | 1-(5-bromopyridin-3-yl)methanamine | MFCD06212876 | AldrichCPR | Usually ships in 2 business days | The parent amine without the cyclopropyl group. Sold "as-is" without analytical data. |
Expert Insight: The direct availability of the parent free base, this compound, is limited. The most likely commercially tractable form is its dihydrochloride salt.[5][6] Researchers should anticipate that many catalog listings may represent "make-on-demand" products. Direct inquiry with suppliers is essential to confirm stock, lead time, and available analytical data.
Strategic Procurement and Quality Control Workflow
Given the specialized nature of this reagent and the variability in supplier offerings, a robust procurement and validation strategy is critical to prevent project delays and ensure experimental reproducibility.
Step-by-Step Procurement and QC Protocol:
-
Supplier Vetting:
-
Contact multiple potential suppliers from the list above.
-
Request a formal quotation specifying price, purity, lead time, and the exact chemical form (free base vs. salt).
-
Crucially, request an example Certificate of Analysis (CoA) for a recent batch to assess the supplier's quality standards.
-
-
Purchase and Receipt:
-
Place the order based on the most favorable terms (balancing cost, lead time, and documented quality).
-
Upon receipt, log the material into the chemical inventory system, noting the supplier, batch number, and date.
-
Verify that the physical state and packaging match the supplier's description.
-
-
In-House Quality Control (Self-Validation):
-
Rationale: Many research chemicals, especially from specialty vendors, are sold with limited analytical data or on an "as-is" basis. Independent verification is a non-negotiable step to ensure identity and purity.
-
Protocol:
-
Solubility Test: Dissolve a small amount (1-2 mg) in a common solvent (e.g., DMSO, CDCl₃) to check for gross impurities.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the proposed structure of this compound. Key signals to verify include the aromatic protons on the pyridine ring and the characteristic upfield signals of the cyclopropyl group.
-
LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry analysis to confirm the molecular weight (MW=227.10 for the free base; M+H⁺ = 228.0) and assess purity.
-
-
-
Release for Use:
-
Only upon successful verification of structure and purity should the material be released to the research team for use in experiments. Store the compound under recommended conditions, typically sealed in a dry environment at 2-8°C.[8]
-
Visualization: Procurement Workflow
Caption: Strategic workflow for procuring and validating research chemicals.
Synthetic Accessibility: A Conceptual Overview
If commercial sources are unavailable or prohibitively expensive, a custom synthesis may be considered. A plausible and common approach for synthesizing such amines is through the reductive amination of a ketone precursor.
Conceptual Synthetic Pathway:
-
Precursor Synthesis: The key intermediate would be (5-Bromopyridin-3-yl)(cyclopropyl)methanone. This ketone could potentially be synthesized via methods like a Grignard reaction between a cyclopropyl magnesium halide and a suitable 5-bromo-3-cyanopyridine or related acyl donor.
-
Reductive Amination: The ketone is then reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the target primary amine.
Visualization: Conceptual Synthesis
Caption: A plausible reductive amination route to the target compound.
Conclusion and Recommendations
This compound is a valuable but highly specialized building block for drug discovery. Its commercial availability is limited, with the dihydrochloride salt being the most probable off-the-shelf form. Researchers must exercise diligence by directly contacting suppliers to confirm stock, pricing, and the exact chemical identity. Due to the potential for variability in quality from niche suppliers, a rigorous, in-house QC protocol centered on NMR and LC-MS analysis is not just recommended, but essential for ensuring the integrity of research outcomes. For projects requiring larger quantities or facing sourcing challenges, custom synthesis via a route such as reductive amination presents a viable alternative.
References
-
AA Blocks. 1565665-05-5 | 1-{1-[(5-bromopyridin-3-yl)methyl]cyclopropyl}methanamine. [Link]
- Google Patents. CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Aspartic Space Inc. Propylene glycol diacetate manufacturer. [Link]
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Methodological & Application
The Strategic Utility of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine in Targeted Cancer Therapy Synthesis
Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent small molecule inhibitors for challenging oncology targets is paramount. (5-Bromopyridin-3-yl)(cyclopropyl)methanamine has emerged as a critical chemical intermediate, most notably in the synthesis of Adagrasib (MRTX849), a covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein, a key signaling hub, is notoriously difficult to drug, and the development of inhibitors like Adagrasib marks a significant advancement in the treatment of non-small cell lung cancer and other solid tumors harboring this specific mutation.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, physicochemical properties, and provide detailed, field-proven protocols for its application in the construction of complex pharmaceutical agents. The causality behind experimental choices will be elucidated to empower users with a deep understanding of the chemical transformations involved.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1179513-34-8 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| Appearance | Solid (typically) | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Reductive Amination Approach
The primary route to this compound involves the reductive amination of 5-bromonicotinaldehyde with cyclopropylamine. This two-step, one-pot process is efficient and scalable.
Reaction Workflow
Sources
The Strategic Application of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold for Epigenetic Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with precisely tailored pharmacological profiles is paramount. Within this context, the heterocyclic building block, (5-Bromopyridin-3-yl)(cyclopropyl)methanamine , has emerged as a scaffold of significant interest, particularly in the realm of oncology. Its unique combination of a halogenated pyridine ring and a strained cyclopropylmethylamine moiety confers a distinctive set of physicochemical and conformational properties. This guide provides an in-depth exploration of the application of this versatile amine in medicinal chemistry, with a primary focus on its role as a key pharmacophore in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers. We will delve into the mechanistic rationale for its efficacy, explore the nuanced structure-activity relationships that govern its biological activity, and provide detailed protocols for its synthesis and incorporation into lead compounds.
The Scientific Rationale: Targeting LSD1 with a Covalent Mechanism
The therapeutic potential of this compound and its analogs is intrinsically linked to their ability to inhibit Lysine-Specific Demethylase 1 (LSD1). LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] Dysregulation of LSD1 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML), where it contributes to the maintenance of a malignant, undifferentiated state.
The cyclopropylamine moiety of the title compound is the key to its mechanism of action. It functions as a mechanism-based inactivator of LSD1. Following initial non-covalent binding in the enzyme's active site, the FAD cofactor oxidizes the cyclopropylamine. This oxidation generates a reactive cyclopropanimine intermediate which then covalently modifies the FAD cofactor, leading to irreversible inhibition of the enzyme.[2] This covalent and irreversible mode of inhibition offers the potential for a durable pharmacodynamic effect and sustained target engagement in a clinical setting.
Diagram: Mechanism of LSD1 Inhibition
Caption: Covalent inhibition of LSD1 by a cyclopropylamine-containing inhibitor.
Structure-Activity Relationship (SAR) Insights
The effectiveness of this compound as a scaffold for LSD1 inhibitors is not merely happenstance; it is the result of a finely tuned interplay of its structural components. Extensive SAR studies have elucidated the critical contributions of each part of the molecule.[3][4]
-
The Cyclopropylamine Moiety: As discussed, this is the "warhead" of the molecule, essential for the covalent inactivation of the FAD cofactor. The strained three-membered ring is crucial for the formation of the reactive intermediate.
-
The Bromopyridine Ring: The 5-bromopyridin-3-yl group serves as the "anchor," providing key interactions within the LSD1 active site. The bromine atom can participate in halogen bonding and other non-covalent interactions, enhancing binding affinity. The pyridine nitrogen can act as a hydrogen bond acceptor. The position of the substituents on the pyridine ring is critical for optimal orientation within the binding pocket.
-
The Methylene Linker: The methanamine bridge provides the correct spatial relationship between the cyclopropylamine "warhead" and the bromopyridine "anchor."
Table: SAR Summary of Arylcyclopropylamine LSD1 Inhibitors
| Molecular Modification | Impact on LSD1 Inhibitory Activity | Rationale |
| Cyclopropylamine | Essential for activity | Forms covalent bond with FAD cofactor.[2] |
| Aryl Group (e.g., Pyridine) | Modulates potency and selectivity | Engages in key binding interactions within the active site.[3] |
| Substitution on Aryl Ring | Can significantly enhance potency | Halogens and other substituents can form favorable interactions (e.g., halogen bonds).[4] |
| Stereochemistry | Can influence potency | The relative orientation of the aryl and amine groups on the cyclopropane ring can affect binding. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a standard and reliable method for the synthesis of the title compound from commercially available starting materials. Reductive amination is a robust and widely used transformation in medicinal chemistry.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis via reductive amination.
Materials:
-
5-Bromonicotinaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO4), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Imine Formation: To a solution of 5-bromonicotinaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add cyclopropylamine (1.2 eq). Stir the mixture for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic, and the temperature should be monitored. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation into a Lead Compound - Amide Coupling
The primary amine of this compound is a versatile handle for further elaboration. A common next step is an amide coupling reaction to a carboxylic acid-containing fragment.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Conclusion and Future Perspectives
This compound has solidified its position as a high-value building block in medicinal chemistry, particularly for the development of epigenetic drugs targeting LSD1. Its unique structural features enable a potent and durable covalent mechanism of inhibition, a highly sought-after attribute in modern drug design. The synthetic accessibility and the versatility of its primary amine handle allow for its ready incorporation into diverse molecular scaffolds, facilitating rapid exploration of structure-activity relationships. As our understanding of the epigenetic drivers of disease continues to grow, it is anticipated that this privileged scaffold will find even broader applications in the discovery of novel therapeutics for cancer and other indications.
References
-
Miyamura, S., Araki, M., Ota, Y., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
- Incyte Corporation. (2014). Cyclopropylamines as LSD1 inhibitors. U.S.
-
Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 478-484. [Link]
- Incyte Corporation. (2016). Triazolopyridines and triazolopyrazines as lsd1 inhibitors. W.O.
- Incyte Corporation. (2017). Heterocyclic compounds as LSD1 inhibitors. A.U.
-
Suzuki, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461-1468. [Link]
- Incyte Corporation. (2020). Cyclopropylamines as LSD1 inhibitors. U.S.
-
Shi, Y., et al. (2004). Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1. Cell, 119(7), 941-953. [Link]
-
Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(2), e0171353. [Link]
-
Binda, C., et al. (2010). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 49(27), 5632-5637. [Link]
Sources
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Experimental Protocol for the N-Alkylation of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
An Application Note for Drug Development Professionals
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry for the generation of diverse compound libraries. Pyridine-containing molecules are prevalent scaffolds in FDA-approved drugs, making the derivatization of pyridinyl amines a critical process in drug discovery.[1] This application note provides a detailed, field-proven experimental guide for the N-alkylation of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a valuable building block for pharmaceutical research. We present two robust protocols: the highly selective Reductive Amination pathway and the classical Direct Alkylation method. This guide explains the causality behind procedural choices, offers methods for reaction monitoring and purification, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Mechanistic Strategy
This compound is a primary amine featuring a reactive nucleophilic nitrogen center. The goal of N-alkylation is to introduce a single alkyl substituent onto this nitrogen, forming a secondary amine. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, where the secondary amine product, often being more nucleophilic than the starting material, reacts further to yield an undesired tertiary amine.[2][3]
To address this, the choice of synthetic strategy is paramount. This guide details two primary methods, each with distinct advantages and considerations.
-
Reductive Amination: This is the preferred method for achieving selective mono-alkylation.[3] It is a two-step, one-pot process where the primary amine first reacts with an aldehyde or ketone to form an intermediate imine. This imine is then reduced in situ by a mild reducing agent to yield the desired secondary amine. Because the imine can only form once on the primary amine, the issue of over-alkylation is effectively circumvented.[3]
-
Direct Alkylation: This method involves the direct reaction of the amine with an alkylating agent, typically an alkyl halide, in a nucleophilic substitution reaction (SN2).[2][4] While synthetically straightforward, it carries a higher risk of over-alkylation. This can be mitigated by using a large excess of the starting amine or carefully controlling stoichiometry, but often results in a mixture of products requiring careful purification.
The following diagram illustrates the strategic choice between these two core methodologies.
Sources
Application Note & Protocols: High-Throughput Screening Assays for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine Derivatives as Novel Enzyme Inhibitors
Introduction: The Therapeutic Potential of the Cyclopropylamine Scaffold
The (5-Bromopyridin-3-yl)(cyclopropyl)methanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The incorporation of a cyclopropylamine moiety is a well-established strategy in medicinal chemistry for the development of potent enzyme inhibitors.[1][2] This structural motif is particularly known for its ability to act as a mechanism-based inactivator of flavin-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO).[2][3][4] Both LSD1 and MAO are significant targets in drug discovery, implicated in oncology and neurodegenerative disorders, respectively.[3][5]
LSD1, a histone demethylase, plays a crucial role in epigenetic regulation and is overexpressed in various cancers, making it an attractive target for anticancer therapies.[3] Similarly, MAO isoforms (MAO-A and MAO-B) are critical in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and Parkinson's disease.[5][6] The unique chemical properties of the cyclopropylamine group allow for the design of irreversible inhibitors that can form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of these enzymes.[2][4]
This application note provides detailed protocols for high-throughput screening (HTS) of this compound derivatives against two key enzyme targets: LSD1 and MAO-B. The assays described herein are designed for robustness, sensitivity, and scalability, making them suitable for screening large compound libraries to identify novel and potent inhibitors.[7][8]
Target Selection Rationale
The choice of LSD1 and MAO-B as primary screening targets is based on the strong precedent for cyclopropylamine-containing molecules to inhibit these FAD-dependent enzymes. The structural features of the this compound core suggest a high probability of interaction with the active sites of these enzymes.
High-Throughput Screening Workflow
A typical HTS campaign for identifying inhibitors of LSD1 or MAO-B from a library of this compound derivatives follows a multi-stage process. The initial primary screen is designed for high throughput to rapidly identify "hits". These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine potency and selectivity, and elucidate their mechanism of action.
Protocol 1: LSD1 Inhibition HTS Assay (Luminescence-Based)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. The H₂O₂ is detected using a coupled enzyme system that generates a luminescent signal. This method is highly sensitive and amenable to HTS formats.[3]
Principle of the Assay
LSD1 catalyzes the demethylation of its substrate (e.g., a mono- or di-methylated histone H3 peptide), producing the corresponding demethylated peptide, formaldehyde, and H₂O₂. In this coupled assay, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a luminogenic substrate (e.g., luminol), resulting in a light emission that is directly proportional to LSD1 activity. Inhibitors of LSD1 will decrease the rate of H₂O₂ production, leading to a reduction in the luminescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human LSD1 | BPS Bioscience | 50100 | -80°C |
| H3K4me2 Peptide Substrate | AnaSpec | AS-61331 | -20°C |
| LSD1 Assay Buffer | In-house prep | See below | 4°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Luminescence Substrate | Promega | V8941 | -20°C |
| GSK2879552 (Positive Control) | Selleckchem | S7803 | -20°C |
| 384-well white plates | Corning | 3570 | RT |
LSD1 Assay Buffer Preparation (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20): Prepare a stock solution of 1 M Tris-HCl, pH 7.5. For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 1 mL of 5 M NaCl, 100 µL of 1 M DTT, and 10 µL of 10% Tween-20. Adjust the final volume to 100 mL with ultrapure water.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well white plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of the positive control inhibitor (GSK2879552).
-
-
Enzyme Preparation and Addition:
-
Thaw the recombinant human LSD1 on ice.
-
Dilute the LSD1 to a 2X working concentration (e.g., 4 nM) in cold LSD1 Assay Buffer.
-
Add 5 µL of the 2X LSD1 solution to each well of the assay plate containing the compounds.
-
Mix by shaking the plate for 1 minute at 300 rpm.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction. This pre-incubation step is crucial for irreversible inhibitors.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a 2X working solution of the H3K4me2 peptide substrate (e.g., 20 µM) in LSD1 Assay Buffer.
-
Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Mix by shaking the plate for 1 minute at 300 rpm.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the luminescent detection reagent according to the manufacturer's instructions (e.g., by mixing the luminescence substrate and HRP).
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_background wells contain all components except the enzyme.
-
-
IC₅₀ Determination:
-
For compounds showing significant inhibition in the primary screen, perform a dose-response experiment.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: MAO-B Inhibition HTS Assay (Fluorescence-Based)
This assay utilizes a fluorogenic substrate that becomes fluorescent upon oxidation by MAO-B. The increase in fluorescence is proportional to the enzyme's activity. This is a continuous assay format that allows for the monitoring of enzyme kinetics.[5]
Principle of the Assay
MAO-B catalyzes the oxidative deamination of its substrates, producing an aldehyde, ammonia, and H₂O₂. A commercially available assay kit provides a non-fluorescent substrate that, in the presence of H₂O₂ and HRP, is converted to a highly fluorescent product (e.g., resorufin). Inhibitors of MAO-B will reduce the rate of this conversion, resulting in a lower fluorescence signal.
Sources
- 1. longdom.org [longdom.org]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Abstract & Introduction
(5-Bromopyridin-3-yl)(cyclopropyl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the separation of potential process-related impurities.
The inherent chemical nature of the target analyte—possessing a basic amine group and a UV-active pyridine ring—guides the methodological choices. The amine functionality necessitates careful pH control of the mobile phase to ensure consistent protonation, leading to sharp, symmetrical peaks. The pyridine chromophore allows for sensitive detection using a standard UV detector. This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose in a quality control environment.[1][2]
Scientific Rationale & Method Development
The strategic development of this analytical method is grounded in the physicochemical properties of this compound.
-
Analyte Structure and Properties: The molecule contains a moderately polar pyridine ring and a basic primary amine (pKa estimated ~9-10). This structure makes it an ideal candidate for reversed-phase chromatography, where it can interact with a non-polar stationary phase. The molecular weight is approximately 227.10 g/mol for the free base.[3][4]
-
Chromatographic Mode Selection: Reversed-phase HPLC is the most common and versatile mode in pharmaceutical analysis.[5] It was selected for its ability to separate compounds based on hydrophobicity. A C18 (octadecylsilane) stationary phase was chosen as it provides sufficient hydrophobicity to retain the analyte and separate it from more polar or less polar impurities. While alternatives like hydrophilic interaction liquid chromatography (HILIC) are suitable for very polar compounds, the moderate polarity of the target analyte makes RP-HPLC a more robust starting point.[6]
-
Mobile Phase Optimization:
-
pH Control: The primary amine on the analyte must be consistently protonated to prevent peak tailing and ensure reproducible retention times. By maintaining the mobile phase pH significantly below the amine's pKa, the molecule exists as a single cationic species. A phosphate buffer at pH 3.0 was selected. This pH ensures full protonation (pH << pKa) and provides good buffering capacity.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN typically provides better peak shapes for basic compounds, lower column backpressure, and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Gradient Elution: A gradient elution was developed to ensure that impurities with a wide range of polarities could be eluted and resolved from the main peak within a reasonable analysis time.
-
-
Detection Wavelength: The pyridine ring is an effective chromophore. Based on the UV spectra of similar pyridine-containing compounds, a detection wavelength of 260 nm was selected.[7][8] This wavelength provides a suitable balance of sensitivity for the main peak and potential impurities.
-
Chirality Note: The analyte possesses a chiral center. The method described herein is an achiral method designed to determine purity by separating the main component from other chemical entities (process impurities, starting materials, degradation products). It will not separate the (R)- and (S)-enantiomers. For the determination of enantiomeric excess, a separate chiral HPLC method, likely employing a chiral stationary phase (CSP) such as a cyclodextrin or polysaccharide-based column, would be required.[9][10][11]
Experimental Protocol
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
This compound Reference Standard (RS) and Analytical Sample.
Solution Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 10% v/v phosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter and degas.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
Filter through a 0.45 µm PTFE membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Reference Standard (RS) Solution (Concentration: ~0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
-
Sample Solution (Concentration: ~1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the analytical sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
Chromatographic Conditions
All quantitative data for the method are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 30 minutes |
System Suitability and Validation
To ensure the trustworthiness and reliability of the analytical results, the system must meet predefined performance criteria before sample analysis. The method validation should be performed according to ICH Q2(R1) guidelines.[1][2]
System Suitability Test (SST)
The SST is performed by making five replicate injections of the Reference Standard solution. The acceptance criteria must be met before proceeding with any sample analysis.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (if applicable), a spiked sample, and stressed samples (acid, base, peroxide, heat, light) to ensure no co-elution of degradation products with the main peak.
-
Linearity: Assessed by preparing a series of solutions over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy (Recovery): Determined by analyzing a sample of known concentration (or a spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Assessed by analyzing six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeatability is assessed on a different day, with a different analyst, and on a different instrument. The cumulative RSD for both sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Demonstrated by making deliberate small variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and observing the effect on the results. The system suitability criteria must be met under all varied conditions.
Data Analysis & Workflow
The purity is calculated using the area percent method, which assumes that all impurities have the same response factor as the main component at the specified wavelength.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Analysis Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Conclusion
This application note describes a specific, accurate, and robust RP-HPLC method for the determination of purity for this compound. The method utilizes a standard C18 column with a phosphate buffer and acetonitrile gradient, with UV detection at 260 nm. The protocol is straightforward and, once validated according to ICH guidelines, is suitable for routine quality control analysis in a regulated laboratory environment.
References
-
PubChem, National Institutes of Health. Cyclopropanemethanamine. [Link]
-
PubChem, National Institutes of Health. 3-cyclopropyl-N-(cyclopropylmethyl)butanamide. [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
ResearchGate. Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Chromatography Forum. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
YouTube. What are the various ways of Chiral Separation by using HPLC?. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Buy (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine [smolecule.com]
- 4. 1213688-43-7|(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 5. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: A Phenotypic Screening Cascade for Characterizing Novel Bioactive Compounds
Introduction: Charting the Unkown
In early-stage drug discovery, researchers often encounter novel chemical entities with no established biological target or mechanism of action (MOA). (5-Bromopyridin-3-yl)(cyclopropyl)methanamine is one such compound. While its chemical structure is defined[1][2][3], its effects on biological systems remain uncharacterized. In these instances, a target-agnostic, or phenotypic, screening approach is the most logical and powerful strategy.[4] This application note outlines a comprehensive, multi-step cell-based assay cascade designed to first identify cellular effects of this compound and then progressively elucidate its functional impact.
The core philosophy of this guide is to establish a robust, self-validating workflow. We will begin with a broad primary screen to detect any impact on cell viability and proliferation. Positive "hits" from this initial screen will then be subjected to a secondary, orthogonal assay to confirm the effect through a different biological readout, thereby minimizing false positives.[5][6][7][8] This structured approach ensures that resources are focused on compounds with genuine and reproducible bioactivity. This document provides the foundational protocols to empower researchers to begin characterizing novel compounds like this compound.
The Phenotypic Discovery Workflow: A Strategic Overview
The journey from a compound of unknown function to a validated hit requires a systematic screening cascade. This process is designed to efficiently identify and validate compounds with desirable biological activities while filtering out artifacts.[8][9] Our proposed workflow consists of three key stages:
-
Primary Screening: A high-throughput assay to assess the compound's general effect on cell health. The goal is to cast a wide net to identify any potential bioactivity.
-
Hit Confirmation & Orthogonal Validation: Compounds identified as "hits" in the primary screen are re-tested using a different assay methodology that measures a distinct cellular endpoint. This crucial step confirms the initial observation and filters out technology-specific artifacts.[5][7]
-
Cytotoxicity Profiling: Confirmed hits are then characterized in detail to determine their potency (e.g., IC50) and the nature of their cytotoxic effect.
The following diagram illustrates this strategic workflow.
Caption: A multi-stage workflow for phenotypic screening of compounds with unknown targets.
Protocol 1: Primary Screening via Resazurin Cell Viability Assay
Principle and Rationale
The resazurin (AlamarBlue®) assay is a robust, fluorescent-based method for quantifying the metabolic activity of living cells, which serves as an indicator of cell viability.[10] The assay principle relies on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by mitochondrial reductases in metabolically active cells. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This assay is widely used for high-throughput screening (HTS) due to its simplicity, sensitivity, and non-destructive nature.[11]
Materials
-
HeLa cells (or other suitable adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well, black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Experimental Workflow
Caption: Step-by-step workflow for the Resazurin cell viability assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Resuspend cells in DMEM to a concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (yielding 5,000 cells/well).
-
Include wells for 'no-cell' controls (medium only) to determine background fluorescence.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of this compound in culture medium from your DMSO stock. A common starting range is from 100 µM down to 1 nM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity. Include a 'vehicle control' group (0.5% DMSO in medium).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for a predetermined exposure time, typically 48 to 72 hours.
-
-
Assay Execution:
-
Prepare a working solution of the resazurin reagent in culture medium (e.g., 1:10 dilution).
-
Add 20 µL of the resazurin working solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the 'no-cell' control wells from all other wells.
-
Normalization: Normalize the data to the vehicle control. The percentage of cell viability is calculated as follows: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Hit Identification: A "hit" is typically defined as a compound that causes a significant reduction in cell viability (e.g., >50% inhibition) at a specific concentration.
-
Dose-Response Curve: For active compounds, plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Cell Line | Human cervical cancer cell line | HeLa |
| Seeding Density | Cells per well in a 96-well plate | 5,000 |
| Compound Conc. | Range of concentrations tested | 1 nM - 100 µM |
| Incubation Time | Duration of compound exposure | 48 hours |
| IC50 Value | Concentration for 50% inhibition | To be determined |
Protocol 2: Orthogonal Hit Validation via LDH Release Assay
Principle and Rationale
To confirm that the observed effects from the primary screen are not an artifact of the assay technology (e.g., interference with mitochondrial enzymes), an orthogonal assay is essential.[5][8] The Lactate Dehydrogenase (LDH) release assay is an excellent choice as it measures a different hallmark of cell death: the loss of plasma membrane integrity.[12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a key event in necrosis.[12] The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in a colorimetric or fluorescent product, which is proportional to the level of cytotoxicity.
Materials
-
Cells and compound-treated plates (from a parallel experiment to Protocol 1)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided in the kit)
-
Stop Solution (often provided in the kit)
-
96-well flat-bottom plates (for transferring supernatant)
-
Absorbance plate reader (~490 nm)
Experimental Workflow
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Experiment Setup:
-
Set up a cell culture plate identical to the one used in the primary assay (Protocol 1), including all compound dilutions and controls.
-
Crucially, prepare two additional sets of control wells:
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: Vehicle-treated cells to which Lysis Buffer will be added to induce 100% cell death.
-
-
-
Supernatant Collection:
-
Following the 48-hour compound incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes. This will pellet any detached cells and debris.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
-
Maximum Release Control:
-
Add 10 µL of 10X Lysis Buffer to the 'Maximum Release' control wells in the original plate. Incubate for 45 minutes at 37°C.
-
Centrifuge the plate and transfer 50 µL of supernatant from these wells to the corresponding wells in the new plate.
-
-
Assay Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance within 1 hour using a plate reader at a wavelength of 490 nm.
-
Data Analysis and Interpretation
-
Background Correction: Subtract the absorbance value of the 'no-cell' control (medium background) from all other values.
-
Calculate Percent Cytotoxicity: Use the values from the spontaneous and maximum release controls to determine the percentage of cytotoxicity for each sample. % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
Confirm Hits: A true cytotoxic hit should show a dose-dependent increase in both metabolic inhibition (Resazurin assay) and membrane integrity loss (LDH assay). If a compound is active in the Resazurin assay but not in the LDH assay, it may indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one, or it could be an assay artifact.
| Parameter | Description | Expected Outcome for Hit |
| Assay Principle | Measures loss of membrane integrity | Dose-dependent increase in LDH release |
| Primary Hit Criteria | >50% cytotoxicity at a given concentration | Confirms primary screen result |
| Data Correlation | Comparison with Resazurin data | Strong correlation validates cytotoxicity |
| IC50 / EC50 | Potency of cytotoxicity | To be determined |
Conclusion and Next Steps
This application note provides a validated, two-step screening cascade to begin the biological characterization of this compound. By employing a primary metabolic assay followed by an orthogonal membrane integrity assay, this workflow ensures a high degree of confidence in the identified hits.[6][7][8]
Compounds confirmed as active through this cascade should be advanced to more detailed mechanistic studies. Subsequent investigations could include assays to distinguish between apoptotic and necrotic cell death, high-content imaging to identify morphological changes, or target identification studies to finally uncover the specific molecular mechanism of action.[13][14] This systematic approach provides a robust framework for transforming a novel chemical structure into a promising lead for drug development.
References
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
- National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- AXXAM. (n.d.). From gene to validated and qualified hits.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- Cousins, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Zhang, X., et al. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In High-Content Screening. IntechOpen.
- EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods.
- Eurofins Discovery. (n.d.). Cell-Based Assay Development.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- Labcompare. (2016). Current Trends in Cell-based Assays and Drug Discovery.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Elliott, M., &樁, J. (2017). Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. Expert Opinion on Drug Discovery.
- AA Blocks. (n.d.). 1-{1-[(5-bromopyridin-3-yl)methyl]cyclopropyl}methanamine.
- ChemicalBook. (n.d.). This compound dihydrochloride.
- BLDpharm. (n.d.). 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine.
- Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.
- Smolecule. (n.d.). (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine.
Sources
- 1. This compound DIHYDROCHLORIDE [chemicalbook.com]
- 2. 1179513-34-8|1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine|BLD Pharm [bldpharm.com]
- 3. Buy (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine [smolecule.com]
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The (5-Bromopyridin-3-yl)(cyclopropyl)methanamine Scaffold: A Versatile Platform for Combinatorial Library Synthesis in Drug Discovery
Introduction: Strategic Incorporation of Privileged Moieties for Enhanced Drug-Like Properties
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring is a well-established "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to engage in favorable biological interactions.[1][2][3][4] Its nitrogen atom acts as a hydrogen bond acceptor and imparts a dipole moment, enhancing solubility and target engagement.[2] The 3,5-disubstituted pyridine motif, in particular, offers a valuable vector for chemical space exploration.
This guide focuses on the utility of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine , a scaffold that synergistically combines the advantageous features of the pyridine ring with the unique properties of a cyclopropylamine moiety. The cyclopropyl group is increasingly utilized in drug design to enhance potency, improve metabolic stability, and modulate physicochemical properties.[5][6][7][8] Its rigid, three-dimensional nature can enforce a bioactive conformation, leading to improved binding affinity.[7] The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the generation of large and diverse compound libraries.[9][10] The primary amine provides a further point for diversification through reactions such as amide bond formation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of the this compound scaffold for parallel library synthesis. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. The underlying principles and rationale for experimental choices are discussed to ensure robust and reproducible outcomes.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title scaffold is crucial for its application in library generation. A common and effective method involves a two-step sequence: formation of an imine from 5-bromonicotinaldehyde and cyclopropylamine, followed by in-situ reduction.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from commercially available starting materials.
Materials:
-
5-Bromonicotinaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation:
-
To a solution of 5-bromonicotinaldehyde (1.0 eq) in dichloroethane (DCE, 0.5 M), add cyclopropylamine (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or LC-MS. Rationale: The formation of the imine is a reversible reaction. Using a slight excess of the amine helps to drive the equilibrium towards the product.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Causality: STAB is a mild and selective reducing agent suitable for the reduction of imines in the presence of other functional groups. Portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the imine is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as the free base.
-
Library Synthesis from the this compound Scaffold
The true power of this scaffold lies in its ability to be readily diversified at two key positions: the bromine-bearing carbon of the pyridine ring and the primary amine. This allows for the rapid generation of a large library of analogues with diverse chemical functionalities, which is a cornerstone of modern drug discovery.[11]
Figure 1: Workflow for the diversification of the this compound scaffold.
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[9][10][12][13][14]
Materials:
-
This compound (1.0 eq)
-
A library of diverse aryl/heteroaryl boronic acids (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure for Parallel Synthesis:
-
Reaction Setup:
-
In a 96-well reaction block or individual vials, add this compound.
-
To each well/vial, add a unique aryl/heteroaryl boronic acid.
-
Add the base (K₂CO₃).
-
Seal the reaction block/vials with a cap mat.
-
-
Inerting and Reagent Addition:
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system (1,4-dioxane/water) to each well/vial.
-
Add the palladium catalyst to each well/vial under a positive pressure of inert gas. Causality: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere is crucial for its catalytic activity.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 80-100 °C with stirring for 12-16 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
Upon completion, cool the reaction block to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers (e.g., by passing through a phase separator plate or adding anhydrous Na₂SO₄).
-
Concentrate the solutions to afford the crude products for screening or further purification.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings of bromopyridines.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and yield. K₂CO₃ is a good starting point.[10] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | The solvent system affects the solubility of reagents and the reaction kinetics.[10] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 1: Representative conditions for Suzuki-Miyaura cross-coupling.
Protocol 3: Parallel Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the introduction of a wide array of primary and secondary amines.[3][4][9][12]
Materials:
-
This compound (1.0 eq)
-
A library of diverse primary and secondary amines (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure for Parallel Synthesis:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to each well/vial.
-
Add the base (NaOt-Bu).
-
Add this compound to each well/vial.
-
Add the unique primary or secondary amine to each well/vial.
-
Seal the reaction block/vials.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous and degassed solvent to each well/vial.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction block to room temperature.
-
Quench each reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layers with water and brine.
-
Dry the organic layers and concentrate to afford the crude products.
-
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | The choice of ligand is critical for successful amination and depends on the amine.[3][4] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is typically required.[12] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and oxygen-free solvents are essential for catalyst stability.[12] |
| Temperature | 80-110 °C | The reaction temperature is optimized based on the reactivity of the coupling partners. |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Protocol 4: Parallel Amide Bond Formation
The primary amine of the scaffold provides a convenient point for diversification through amide bond formation with a library of carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
A library of diverse carboxylic acids (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
96-well reaction block or individual reaction vials
Procedure for Parallel Synthesis:
-
Reaction Setup:
-
To each well/vial containing a unique carboxylic acid, add the anhydrous solvent.
-
Add the coupling agent (HATU) and the base (DIPEA).
-
Stir for 10-15 minutes to pre-activate the carboxylic acid. Rationale: Pre-activation of the carboxylic acid to an active ester enhances the rate and efficiency of the subsequent amidation.
-
-
Amine Addition and Reaction:
-
Add a solution of this compound in the same anhydrous solvent to each well/vial.
-
Seal the reaction block/vials and stir at room temperature for 12-16 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
-
Work-up:
-
Upon completion, dilute each reaction mixture with ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layers and concentrate to afford the crude amide products.
-
| Parameter | Condition | Rationale |
| Coupling Agent | HATU, HOBt/EDC | These reagents are commonly used for efficient amide bond formation with minimal side reactions. |
| Base | DIPEA, Triethylamine | A non-nucleophilic organic base is used to neutralize the acid formed during the reaction. |
| Solvent | DMF, DCM, Acetonitrile | The choice of solvent depends on the solubility of the starting materials. |
| Temperature | Room Temperature | Amide couplings are typically performed at room temperature. |
Table 3: Representative conditions for amide bond formation.
Figure 2: Experimental workflows for parallel library synthesis.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the generation of diverse chemical libraries for drug discovery. Its strategic design incorporates key pharmacophoric elements known to impart favorable drug-like properties. The synthetic accessibility of the scaffold, coupled with the robust and well-established protocols for its diversification via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, makes it an attractive starting point for hit identification and lead optimization campaigns. The detailed protocols and application notes provided herein are intended to empower researchers to efficiently explore the vast chemical space accessible from this promising scaffold, thereby accelerating the discovery of new therapeutic agents.
References
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry - Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
- This compound dihydrochloride - ChemicalBook.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids - PMC - NIH.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids - Frontiers.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Public
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
- Parallel Synthesis & High-Throughput Experiment
- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem.
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
Sources
- 1. A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Validated Synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Abstract
This comprehensive application note provides a detailed, scalable, and validated protocol for the synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy is centered around a robust one-pot reductive amination of 5-bromo-3-pyridinecarboxaldehyde with cyclopropylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a self-validating protocol, and a thorough discussion of safety considerations for scale-up. The document includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and safe implementation in a laboratory setting.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromopyridine moiety allows for further functionalization through cross-coupling reactions, while the cyclopropylmethylamine group is a common pharmacophore that can modulate physicochemical properties and target engagement. The development of a scalable and efficient synthesis is therefore of significant interest to the medicinal and process chemistry communities.
The chosen synthetic route is a one-pot reductive amination. This method is advantageous for its operational simplicity, high functional group tolerance, and the avoidance of harsh reagents. The reaction proceeds through the in-situ formation of an imine from 5-bromo-3-pyridinecarboxaldehyde and cyclopropylamine, which is then selectively reduced by sodium triacetoxyborohydride to yield the desired secondary amine.
Reaction Mechanism and Rationale
The reductive amination process can be broken down into two key steps that occur in a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropylamine) on the carbonyl carbon of the aldehyde (5-bromo-3-pyridinecarboxaldehyde). This is followed by dehydration to form a Schiff base, or imine, intermediate. This equilibrium is typically favored in a non-aqueous solvent.
-
Reduction of the Imine: Sodium triacetoxyborohydride, a mild and selective reducing agent, is then used to reduce the C=N double bond of the imine to a C-N single bond, forming the final amine product. A key advantage of sodium triacetoxyborohydride is its ability to selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, thus preventing the formation of the corresponding alcohol as a major byproduct.[1]
Figure 1: General workflow of the one-pot reductive amination.
Safety Precautions and Hazard Management
A thorough risk assessment must be conducted before commencing any chemical synthesis. The following safety precautions are mandatory for this protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Reagent Handling:
-
5-Bromo-3-pyridinecarboxaldehyde: This compound is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust.
-
Cyclopropylamine: This is a flammable and corrosive liquid. Handle with care and avoid contact with skin and eyes.
-
Sodium Triacetoxyborohydride: This reagent is water-reactive and can release flammable gases upon contact with water.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a dry place.[2]
-
-
Reaction Quenching: The quenching of the reaction with a saturated aqueous solution of sodium bicarbonate is an exothermic process and may release gas. This should be done slowly and with adequate cooling.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate safety considerations for managing potential exotherms.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-Bromo-3-pyridinecarboxaldehyde | 186.01 | 10.0 | 53.8 | 1.0 |
| Cyclopropylamine | 57.09 | 3.68 | 64.5 | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 17.1 | 80.7 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| Saturated aq. Sodium Bicarbonate | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.8 mmol).
-
Solvent and Amine Addition: Add anhydrous dichloromethane (200 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add cyclopropylamine (3.68 g, 64.5 mmol) dropwise at room temperature over 5 minutes.
-
Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (17.1 g, 80.7 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution (100 mL). Caution: Gas evolution and exotherm.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Figure 2: Step-by-step experimental workflow.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column.
-
Elute with the chosen solvent system.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow oil.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.51 (d, J=1.9 Hz, 1H), 8.45 (d, J=2.2 Hz, 1H), 7.82 (t, J=2.1 Hz, 1H), 3.75 (d, J=7.2 Hz, 1H), 2.15 (br s, 1H), 0.95-0.85 (m, 1H), 0.55-0.45 (m, 2H), 0.25-0.15 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 149.8, 147.5, 140.2, 137.1, 120.9, 62.5, 15.8, 3.7, 3.2 |
| Mass Spec (ESI-MS) | m/z calculated for C₉H₁₁BrN₂ [M+H]⁺: 227.01, Found: 227.1 |
| Purity (HPLC) | >95% |
Scale-up Considerations
Scaling up this synthesis requires careful attention to heat management and reagent addition rates.
-
Exothermicity: The reductive amination reaction is exothermic. For larger scale reactions, the addition of sodium triacetoxyborohydride should be carefully controlled to maintain the desired reaction temperature. A semi-batch process, where the reducing agent is added gradually, is recommended.[2]
-
Mixing: Efficient stirring is crucial to prevent hotspots and ensure a homogeneous reaction mixture. For larger vessels, an overhead mechanical stirrer is recommended over a magnetic stir bar.
-
Quenching: The quenching step can be highly exothermic and produce significant amounts of gas. On a larger scale, this should be performed in a reactor equipped with adequate cooling and pressure relief systems. The quenching solution should be added slowly and sub-surface if possible.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. The use of a one-pot reductive amination with sodium triacetoxyborohydride offers a safe and efficient method for the preparation of this valuable building block. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently synthesize this compound in high yield and purity.
References
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. DOI: 10.1021/ed083p929. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Welcome to the technical support center for the synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves two key transformations:
-
Formation of the Ketone Intermediate: A Grignard reaction between a suitable 5-bromopyridine-3-yl electrophile and a cyclopropyl nucleophile to form (5-bromopyridin-3-yl)(cyclopropyl)methanone.
-
Reductive Amination: Conversion of the ketone intermediate to the target primary amine.
This guide will address potential issues in both of these critical stages.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Synthesis of (5-bromopyridin-3-yl)(cyclopropyl)methanone
Question 1: My Grignard reaction to form the ketone intermediate is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this Grignard reaction are a common issue and can stem from several factors. Let's break down the potential problems and their solutions.
A. Poor Quality or Inactivity of the Grignard Reagent:
-
Cause: Cyclopropylmagnesium bromide can be challenging to prepare and is sensitive to moisture and air. The magnesium turnings may also have an passivating oxide layer.
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and cool under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., THF or diethyl ether) of the highest quality.
-
Activate the Magnesium: Before adding the cyclopropyl bromide, add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color is an indicator of Grignard initiation.[1] Gentle heating can also help initiate the reaction.[1]
-
Slow Addition: Add the cyclopropyl bromide solution dropwise to maintain a gentle reflux, indicating a controlled reaction.[1]
-
B. Side Reactions with the Pyridine Ring:
-
Cause: The acidic proton at C-2 of the pyridine ring can be abstracted by the Grignard reagent, leading to unwanted byproducts. Additionally, Grignard reagents can add to the pyridine ring itself.
-
Solution:
-
Low Temperature: Perform the addition of the Grignard reagent to the 5-bromonicotinonitrile at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Inverse Addition: Add the 5-bromonicotinonitrile solution slowly to the Grignard reagent. This ensures that the Grignard reagent is not in large excess at any point, which can help reduce side reactions.
-
C. Formation of Byproducts:
-
Cause: A common byproduct in Grignard reactions is the coupling product of the Grignard reagent itself (in this case, bicyclopropyl). This can occur through radical mechanisms.[2][3]
-
Solution:
-
Use of Additives: The addition of a Lewis acid, such as zinc chloride, can sometimes mediate the reaction and improve the yield of the desired ketone.[4]
-
Careful Workup: Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride.
-
Table 1: Recommended Conditions for Ketone Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for Grignard reagent stability. |
| Temperature | -78 °C to 0 °C for reagent addition | Minimizes side reactions with the pyridine ring. |
| Addition Mode | Slow, dropwise addition | Controls the exotherm and minimizes byproduct formation. |
| Workup | Saturated aq. NH4Cl at 0 °C | Mild acidic quench to protonate the intermediate and minimize degradation. |
Step 2: Reductive Amination of (5-bromopyridin-3-yl)(cyclopropyl)methanone
Question 2: The reductive amination of my ketone is incomplete, or I am observing significant amounts of the corresponding alcohol as a byproduct. How can I optimize this step?
Answer:
Incomplete conversion and the formation of the alcohol byproduct are classic challenges in reductive amination. The key is to favor the formation of the imine intermediate before the reduction occurs.
A. Inefficient Imine Formation:
-
Cause: The equilibrium between the ketone and the imine may not favor the imine, especially with sterically hindered or electron-deficient ketones. The presence of water can also hydrolyze the imine back to the ketone.
-
Solution:
-
Control of pH: The formation of the imine is acid-catalyzed. A slightly acidic pH (around 4-5) is optimal. If the pH is too low, the amine will be protonated and non-nucleophilic.[5] Ammonium acetate can serve as both the ammonia source and a buffer.
-
Removal of Water: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), or perform the reaction in a setup with a Dean-Stark trap to drive the equilibrium towards the imine.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as Ti(OiPr)4 or ZnCl2, can facilitate imine formation.
-
B. Premature Reduction of the Ketone:
-
Cause: If a strong reducing agent like sodium borohydride (NaBH4) is used, it can reduce the ketone to the alcohol faster than the imine is formed.[5]
-
Solution:
-
Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are milder reducing agents that selectively reduce the iminium ion over the ketone.[5]
-
Two-Step Procedure: First, stir the ketone and the ammonia source (e.g., ammonium acetate in methanol) for a period to allow for imine formation. Then, add the reducing agent.[6]
-
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Advantages | Disadvantages |
| NaBH4 | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting ketone. |
| NaBH3CN | Methanol, THF | Selective for the iminium ion. | Toxic cyanide byproduct. |
| NaBH(OAc)3 | Dichloromethane, THF | Selective, less toxic than NaBH3CN. | Moisture sensitive. |
Troubleshooting Decision Tree for Low Yield in Reductive Amination:
Caption: Decision tree for troubleshooting low yields in reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of the 5-bromonicotinonitrile intermediate?
A common and effective starting material is 3,5-dibromopyridine. This can be converted to 5-bromonicotinonitrile via a cyanation reaction, for example, using copper(I) cyanide (CuCN).[7]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture. Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I purify the final product, this compound?
The final product is a basic amine and can be purified by the following methods:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used for purification. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is a good starting point.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. The hydrochloride salt of the amine is often a crystalline solid that is easier to purify.
Q4: Can I use ammonia gas directly for the reductive amination?
While it is possible, it is often more convenient and controllable to use an ammonia surrogate such as ammonium acetate or a solution of ammonia in an organic solvent like methanol. These reagents are easier to handle and dose accurately.
Q5: What are some common impurities I might see in my final product?
-
Unreacted Ketone: (5-bromopyridin-3-yl)(cyclopropyl)methanone.
-
Alcohol Byproduct: (5-bromopyridin-3-yl)(cyclopropyl)methanol.
-
Over-alkylation Products: If the primary amine product reacts further, you may see secondary amine impurities, though this is less common under standard reductive amination conditions for primary amine synthesis.
Regular monitoring of the reaction by TLC or LC-MS is crucial to identify the formation of these impurities and adjust the reaction conditions accordingly.
References
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinonitrile. Retrieved from [Link]
-
PubMed. (2004). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
ResearchGate. (2015). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). Reductive cleavage of arylcyclopropyl ketones. Retrieved from [Link]
Sources
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Brominated Pyridine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of brominated pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Brominated pyridines are pivotal building blocks in pharmaceuticals and agrochemicals, yet their purification can be a significant bottleneck due to their inherent chemical properties.[1][2]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to not only solve immediate purification problems but also to develop robust and efficient purification strategies for your future syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with brominated pyridine compounds.
Q1: Why are my brominated pyridine compounds so difficult to purify?
The purification challenges stem from a combination of factors inherent to the pyridine ring and the influence of the bromine substituent:
-
Basicity and Polarity: The nitrogen atom in the pyridine ring imparts basicity and polarity. This can lead to strong interactions with silica gel in chromatography, causing tailing and poor separation.[3]
-
Azeotrope Formation: Pyridine and its derivatives are known to be hygroscopic and can form azeotropes with water, making it difficult to remove residual moisture by simple distillation alone.[4]
-
Reactivity and Stability: The electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic attack, and certain isomers may have limited stability under purification conditions.[5] Additionally, brominated pyridines can be unstable under certain conditions, potentially leading to decomposition.[6][7]
-
Isomer Separation: The synthesis of brominated pyridines can often result in a mixture of isomers with very similar physical properties, making their separation by standard techniques like recrystallization or chromatography challenging.[8][9]
-
Side Reactions during Synthesis: Impurities from the bromination reaction, such as starting materials, poly-brominated species, or by-products from the brominating agent, can co-elute or co-crystallize with the desired product.[10][11]
Q2: I have a mixture of brominated pyridine isomers. What is the best general approach to separate them?
Separating isomers of brominated pyridines requires a careful and often multi-step approach. There is no single "best" method, as the optimal strategy depends on the specific isomers and their physical properties. A general workflow to consider is outlined below.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of (5-Bromopyrin-3-yl)(cyclopropyl)methanamine in Solution
Welcome to the technical support center for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a key building block in pharmaceutical research. Understanding its stability in various solvents and conditions is critical for reliable experimental outcomes and the development of stable formulations. The molecule's structure, featuring a bromopyridine ring and a primary amine, presents specific stability considerations that will be addressed in this guide.
The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, influences the reactivity of the molecule.[1] The primary amine group is susceptible to oxidation and reactions with various reagents. Furthermore, the bromine substituent can influence the molecule's susceptibility to photolytic degradation.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure, the primary degradation pathways are likely to be oxidation and photodegradation .
-
Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[4] This can lead to the formation of corresponding imines, oxides, or further degradation products. The pyridine nitrogen can also be oxidized to an N-oxide.[1]
-
pH-mediated Degradation: The stability of pyridine and its derivatives can be pH-dependent.[5][6] While pyridines are generally stable, extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other reactions, especially at elevated temperatures.[7]
-
Photodegradation: Bromo-substituted aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to light, particularly UV radiation.[2][3] Pyridine rings themselves can also undergo photochemical reactions.[3]
Q2: I'm observing a color change in my stock solution of this compound in DMSO. What could be the cause?
A2: A color change, typically to yellow or brown, is a common indicator of degradation. The most likely causes are:
-
Oxidation: As mentioned, the primary amine is prone to oxidation. This process can be accelerated by exposure to air and light.
-
Solvent Impurities: Peroxides in older batches of solvents like THF or dioxane can initiate oxidative degradation. While DMSO is generally stable, using high-purity, anhydrous grades is always recommended.
-
Improper Storage: Storing the solution at room temperature or in direct light can accelerate degradation.[8][9]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents from a reputable supplier.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.[9]
-
Re-evaluate Purity: If degradation is suspected, re-analyze the purity of the solution using an appropriate analytical method like HPLC or LC-MS.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, adhere to the following storage recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store solutions at -20°C or -80°C for long-term storage. | Low temperatures slow down the rate of chemical degradation.[7] |
| Light | Protect from light by using amber vials or covering with foil. | Prevents photolytic degradation.[10] |
| Atmosphere | For maximum stability, store under an inert atmosphere (N₂ or Ar). | Minimizes oxidation by atmospheric oxygen. |
| Container | Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[8][11][12] | Moisture can facilitate hydrolytic degradation.[7] |
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and pathways.[13] This information is crucial for developing stability-indicating analytical methods.
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Detailed Protocols:
-
Acid/Base Hydrolysis:
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) and then dilute with 0.1 M HCl or 0.1 M NaOH.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%).[4]
-
Incubate at room temperature, protected from light.
-
Analyze at regular intervals.
-
-
Thermal Degradation:
-
Store solutions of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[14][10]
-
Include a dark control sample stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after a defined exposure period.
-
Q5: Which analytical methods are best for assessing the purity and stability of this compound?
A5: A combination of chromatographic techniques is generally the most effective approach.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse method for purity assessment and stability studies. A reversed-phase C18 column is a good starting point. The method needs to be "stability-indicating," meaning it can separate the intact compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structures of any degradation products observed during forced degradation studies.
General HPLC Method Parameters:
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Conclusion
The stability of this compound in solution is paramount for the success of your research. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity of your experimental results. This guide provides a foundational understanding and practical troubleshooting steps. For more complex stability issues, further investigation using the described forced degradation and analytical methods is recommended.
References
- Bajerski, L., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
- Huynh, D., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- CymitQuimica. (2023).
- Sigma-Aldrich. (2024).
- MedCrave. (2016).
- Patel, Y., & Shah, N. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research.
- PharmaTutor. (2014).
- ChemicalBook. (2025).
- Lowry, O. H., et al. (1957). The Stability of Pyridine Nucleotides. The Journal of Biological Chemistry.
- Fisher Scientific. (2025).
-
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]
- Li, L., et al. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(4), 1757-1761.
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(10).
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
AA Blocks. (n.d.). 1-{1-[(5-bromopyridin-3-yl)methyl]cyclopropyl}methanamine. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178.
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
- CymitQuimica. (n.d.). (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine.
- ResearchGate. (2025). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source.
- ResearchGate. (n.d.). Control of Site of Lithiation of 3-(Aminomethyl)
- Pavlik, J. W., et al. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271.
- ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity.
- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- BLD Pharmatech. (n.d.). (1-(5-Bromopyridin-2-yl)cyclopropyl)methanamine dihydrochloride.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. pharmatutor.org [pharmatutor.org]
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- 6. ibisscientific.com [ibisscientific.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
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- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Strategies for Solubilizing (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. Researchers frequently encounter solubility challenges with this molecule due to its unique structural characteristics. This guide provides a structured approach, from fundamental principles to advanced techniques, to help you achieve successful solubilization for your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a bromo-substituted pyridine ring and a cyclopropyl group, both of which contribute to its lipophilicity and reduce its intrinsic solubility in aqueous media. However, the molecule also contains two basic nitrogen atoms: one on the pyridine ring and one in the primary amine group. These basic centers are the key to unlocking its solubility. By protonating these sites, we can form salt species that are significantly more soluble in polar solvents like water.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the first and most straightforward method to try for dissolving this compound in an aqueous buffer?
A1: The simplest and most effective initial approach is pH adjustment . Given the presence of two basic nitrogen atoms, lowering the pH of your aqueous buffer will protonate the molecule, forming a more soluble cationic salt in situ.[2][3] Starting with a buffer at pH 4-5 is a common and effective strategy. For many applications, this is the only step required.
Q2: I see a dihydrochloride salt of this compound is sold commercially. Should I use it instead of the free base?
A2: Yes, starting with a pre-formed salt like this compound Dihydrochloride is an excellent strategy.[4][5] Salt forms are generally much more soluble in water and neutral buffers than the corresponding free base.[6][7][8] This approach can save you the step of pH adjustment and often provides more consistent results, as it bypasses the potential for the free base to precipitate before it can be protonated.
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important here?
A3: This is a critical concept for avoiding experimental artifacts.
-
Kinetic solubility is the concentration achieved when a high-concentration stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. It can result in a temporary, supersaturated state that may precipitate over time.
-
Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution. It is a stable value.
For assays, especially those with long incubation times, ensuring your compound remains in solution is crucial. A solution that appears clear initially (kinetic solubility) may form a precipitate later, leading to inaccurate results. Always allow your prepared solutions to sit for a period and visually inspect for precipitation before use.
Q4: Which organic co-solvents are compatible with this compound for creating stock solutions?
A4: For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective choice. Other water-miscible organic solvents like ethanol, N,N-Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) can also be effective.[9] The choice depends on the required concentration and the tolerance of your downstream application (e.g., cell-based assays are sensitive to high concentrations of organic solvents).[10]
Part 2: Troubleshooting & Optimization Guides
Guide 1: Solubility Enhancement by pH Adjustment
This method leverages the basic nature of the compound to form a soluble salt. The goal is to find the lowest pH that maintains solubility without compromising your experimental system.
Mechanism of pH-Dependent Solubilization
The diagram below illustrates the equilibrium between the poorly soluble free base and its highly soluble, protonated (salt) form. Lowering the pH drives the equilibrium to the right.
Caption: Equilibrium of the amine compound in aqueous solution.
Step-by-Step Protocol: Creating a pH-Solubility Profile
-
Prepare a Series of Buffers: Make small volumes (e.g., 5 mL) of biologically compatible buffers at various pH points (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0, 4.5). Citrate or phosphate buffers are common choices.
-
Add Compound: Weigh a small amount of the solid free base and add an excess to each buffer tube.
-
Equilibrate: Tightly cap the tubes and mix them on a rotator or shaker at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Quantify: Carefully remove an aliquot of the clear supernatant from each tube. Dilute the supernatant in a suitable mobile phase and determine the concentration using a calibrated analytical method like HPLC-UV.
-
Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. This profile will reveal the pH at which your desired concentration is achieved and stable.
Guide 2: Utilizing Co-solvents
When pH adjustment alone is insufficient or not viable for your experiment, co-solvents can be used. Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous medium.[10][11][12]
Decision Workflow for Solubility Enhancement
This workflow guides you through a logical sequence of steps to find the optimal solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Recommended Co-solvents and Considerations
| Co-solvent | Typical Starting Final Concentration | Use Case & Considerations |
| DMSO | < 0.5% (v/v) | Primary stock solvent. Most cell lines tolerate up to 0.5% DMSO, but always verify for your specific system. Higher concentrations can be toxic. |
| Ethanol | 1-5% (v/v) | Good for less sensitive assays. Can sometimes cause protein precipitation at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% (v/v) | A less toxic alternative to ethanol. Often used in combination with other solvents and is common in formulation development.[12] |
| Propylene Glycol | 5-10% (v/v) | Similar to PEG 400, widely used in pharmaceutical formulations.[10][11] |
Step-by-Step Protocol: Co-solvent Screening
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM).
-
Prepare Co-solvent Blends: In separate tubes, prepare your aqueous buffer containing different percentages of your chosen co-solvent (e.g., buffer with 1% Ethanol, 5% Ethanol, 10% Ethanol).
-
Dilute and Observe: Spike a small volume of the DMSO stock into each co-solvent blend to achieve your final desired concentration. Vortex immediately.
-
Incubate and Inspect: Let the solutions stand at the experimental temperature for at least 2 hours. Visually inspect for any signs of precipitation (cloudiness, crystals). For a more rigorous check, measure turbidity using a spectrophotometer.
Guide 3: Advanced Strategies - A Brief Overview
If the methods above are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[13][14] They can encapsulate the lipophilic parts of the drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix at the molecular level. This can create a stable amorphous form of the drug, which typically has a higher dissolution rate and apparent solubility than its crystalline form.
These methods require specialized formulation expertise and are typically employed during later-stage drug development.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin complexation: Significance and symbolism. (2025). Google AI Search.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Solubilization techniques used for poorly w
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Solubility and pH of amines.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. (2025).
- Video: Extraction: Effects of pH. JoVE.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Is there a relationship between solubility of material and its PH level?
- Salt formation to improve drug solubility. PubMed.
- This compound dihydrochloride. ChemicalBook.
- This compound DIHYDROCHLORIDE. ChemicalBook.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. Video: Extraction: Effects of pH [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound DIHYDROCHLORIDE CAS#: [m.chemicalbook.com]
- 5. This compound DIHYDROCHLORIDE [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyclodextrin complexation: Significance and symbolism [wisdomlib.org]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
An advanced technical support guide for professionals engaged in the synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly focusing on the prevalent side reactions encountered during its synthesis via reductive amination.
Overview of the Primary Synthetic Route
The most common and efficient laboratory-scale synthesis of this compound involves a one-pot reductive amination. This process begins with the condensation of 5-Bromo-3-pyridinecarboxaldehyde with cyclopropylamine to form an intermediate imine (or the corresponding iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine product.
Caption: General workflow for the reductive amination synthesis.
While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate the process, reduce yield, and make purification challenging. This guide will help you navigate these issues.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, and I primarily see unreacted 5-bromo-3-pyridinecarboxaldehyde in my analysis. What is going wrong?
Answer: This is a classic issue pointing to inefficient imine formation, which is the necessary first step before reduction can occur. The equilibrium between the aldehyde/amine and the imine must be shifted towards the imine for the reaction to proceed.
Root Causes & Solutions:
-
Presence of Water: The formation of an imine is a condensation reaction that releases water. Excess water in the solvent or reagents can push the equilibrium back towards the starting materials.
-
Troubleshooting Protocol: Use anhydrous solvents (e.g., anhydrous Dichloromethane (DCM), Dichloroethane (DCE), or Acetonitrile). The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), is highly recommended to sequester the water formed during the reaction.[1]
-
-
Ineffective pH: Imine formation is often catalyzed by mild acid, which protonates the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the amine nucleophile will be fully protonated and rendered unreactive.
-
Troubleshooting Protocol: Add a catalytic amount of a weak acid like acetic acid (typically 1-5 mol%).[1] This optimizes the rate of imine formation without deactivating the amine.
-
-
Steric Hindrance: While less of an issue with cyclopropylamine, bulky amines can slow down the initial condensation step.
Q2: My main impurity is an alcohol, (5-bromopyridin-3-yl)methanol. How can I prevent its formation?
Answer: The formation of this alcohol byproduct is a result of the reducing agent directly attacking the starting aldehyde before it can form an imine. This indicates that the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction.
Root Causes & Solutions:
-
Highly Reactive Reducing Agent: Strong, unhindered reducing agents like sodium borohydride (NaBH₄) are aggressive and can readily reduce aldehydes.[1][2]
-
Troubleshooting Protocol: Switch to a milder, sterically hindered reducing agent that is more selective for the protonated iminium ion over the neutral aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[1] It is less basic and delivers hydride more slowly, favoring the reduction of the more electrophilic iminium species.
-
-
Premature Addition of Reducing Agent: If the reducing agent is added before sufficient imine has formed, it will inevitably reduce the abundant starting aldehyde.
-
Troubleshooting Protocol: Implement a staged approach. First, mix the aldehyde, amine, and catalyst (if used) and allow them to react to form the imine (monitor by TLC or LC-MS if possible). Only then, add the reducing agent portion-wise.[1]
-
| Reagent | Reactivity | Selectivity for Iminium Ion | Common Issues |
| Sodium Borohydride (NaBH₄) | High | Moderate | Significant aldehyde reduction byproduct |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Toxic cyanide byproduct; pH sensitive |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Very High | Recommended; moisture-sensitive |
Q3: I am observing a new, higher molecular weight impurity that I suspect is a tertiary amine. How is this formed and how can I stop it?
Answer: This side product, N-(5-bromopyridin-3-yl)methyl-N-((5-bromopyridin-3-yl)methyl)cyclopropylamine, arises from over-alkylation. The desired secondary amine product can act as a nucleophile itself, reacting with another molecule of the starting aldehyde and subsequently being reduced.
Mechanism of Over-Alkylation: Product Amine + Starting Aldehyde → Intermediate Iminium Ion → (Reduction) → Tertiary Amine Byproduct
Root Causes & Solutions:
-
Stoichiometry: Using an excess of the starting aldehyde relative to the amine can drive this side reaction, as the product amine has more opportunities to react.
-
Troubleshooting Protocol: Adjust the stoichiometry. Use a slight excess of the cyclopropylamine (e.g., 1.1 to 1.5 equivalents). This ensures the aldehyde is consumed primarily by the intended amine, minimizing its reaction with the product.
-
-
Concentration & Temperature: High concentrations and elevated temperatures can increase the rate of this bimolecular side reaction.
-
Troubleshooting Protocol: Run the reaction at a lower concentration. Also, maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[1]
-
Caption: Competing reaction pathways in reductive amination.
Q4: The purification of my final product by silica gel chromatography is difficult; the product streaks badly or does not elute. What are my options?
Answer: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.
Troubleshooting & Solutions:
-
Modify the Mobile Phase: Neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This will compete with your product for binding to the silica, allowing for much cleaner elution.
-
-
Use a Different Stationary Phase:
-
Protocol: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alternatively, treated silica (e.g., amine-functionalized silica) can be used.
-
-
Purification via Salt Formation: Amines can be converted to their corresponding salts (e.g., hydrochloride or hydrobromide), which are often crystalline and can be purified by recrystallization.[3]
-
Protocol: After the reaction workup, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether/dioxane dropwise to precipitate the dihydrochloride salt. The salt can then be filtered and washed. The free base can be regenerated by treatment with a base like sodium bicarbonate if needed.
-
Alternative Synthetic Route: Potential Pitfalls
An alternative synthesis might involve the reaction of 5-bromo-3-cyanopyridine with a cyclopropyl Grignard reagent, followed by reduction.
Caption: Synthesis via the Grignard/Nitrile route.
Potential Side Reactions for this Route:
-
Grignard Quenching: Grignard reagents are extremely sensitive to moisture and protic solvents. Rigorously anhydrous conditions are mandatory to prevent the decomposition of the cyclopropylmagnesium bromide.[4]
-
Ring Opening: Cyclopropyl Grignard reagents can be unstable. While generally more stable than their corresponding lithium reagents, there is a risk of ring-opening side reactions, especially at elevated temperatures.[5]
-
Attack on the Pyridine Ring: While the nitrile is the primary electrophilic site, addition of the highly reactive Grignard reagent to the pyridine ring itself is a potential side reaction.
References
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Research Scientific. (n.d.). 5-BROMO-3-CYANOPYRIDINE, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromonicotinonitrile. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Further reactions on reductive amination products with key building.... Retrieved from [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Is anyone familiar with a reductive amination?. Retrieved from [Link]
-
Allsino Chemicals Co., Ltd. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC. Retrieved from [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Cardiff University. (2015). Cyclopropanation/Carboboration Reactions of Enynes with B(C6F5)3. ORCA. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde, min 97%, 100 grams. Retrieved from [Link]
-
ResearchGate. (n.d.). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
Scribd. (n.d.). DPP-5 (Grignard Reagents). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, with the versatile building block, (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. Here, we will delve into common challenges and their solutions, backed by mechanistic insights and practical advice.
Section 1: Troubleshooting Guide for Coupling Reactions
Encountering unexpected results is a common aspect of chemical synthesis. This section provides a systematic approach to troubleshooting issues that may arise during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1] 2. Inappropriate Ligand Choice: The ligand may not be suitable for the specific coupling partners, leading to poor stability or reactivity of the catalytic complex.[2] 3. Base Incompatibility: The chosen base might be too weak to facilitate the catalytic cycle or too strong, causing substrate degradation.[3][4][5] 4. Presence of Oxygen or Moisture: These can deactivate the palladium catalyst and hydrolyze organoboron reagents.[1] 5. Poor Solvent Choice: The solvent may not adequately solubilize all reaction components or may not be suitable for the reaction temperature. | 1. Catalyst System: Use a pre-formed Pd(0) catalyst or a well-defined precatalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3][6] 2. Ligand Screening: Screen a panel of ligands. For this substrate, bulky, electron-rich phosphine ligands like Buchwald's biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often a good starting point for Buchwald-Hartwig couplings.[7][8] For Suzuki couplings, ligands like SPhos or XPhos can be effective. 3. Base Screening: Test a range of bases with varying strengths and solubilities (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS).[9] For Suzuki reactions, the base is crucial for the formation of the boronate species.[4][5][10] 4. Inert Atmosphere: Ensure rigorous degassing of the solvent and reaction vessel (e.g., by sparging with argon or nitrogen) and use anhydrous solvents.[11] 5. Solvent Optimization: Screen common solvents such as dioxane, toluene, THF, or DME. A small amount of water is often beneficial in Suzuki reactions.[2] |
| Formation of Side Products | 1. Homocoupling: Coupling of two molecules of the organometallic reagent (e.g., boronic acid) or the aryl halide.[12] 2. Protodeborylation/Protodehalogenation: Replacement of the boronic acid/ester group or the bromine atom with a hydrogen atom.[2] 3. Reaction with the Primary Amine: The primary amine of the substrate can potentially coordinate to the palladium center and inhibit the reaction or undergo side reactions.[8][11] | 1. Optimize Stoichiometry & Temperature: Use a slight excess of the organometallic reagent. Lowering the reaction temperature may reduce homocoupling. 2. Anhydrous Conditions & Base Choice: Rigorously exclude water to minimize protodeborylation. The choice of base can also influence this side reaction. 3. Protecting Group Strategy: While not always necessary, protection of the primary amine (e.g., as a Boc-carbamate) can be considered if amine-related side reactions are suspected. This adds extra synthetic steps but can simplify optimization. |
| Inconsistent Results | 1. Reagent Purity: Impurities in starting materials, solvents, or reagents can lead to variable outcomes. 2. Reaction Setup Variations: Inconsistent degassing, temperature control, or stirring can affect reaction kinetics and yields. 3. Catalyst Loading Inaccuracy: Small variations in the amount of catalyst can have a significant impact on the reaction. | 1. Verify Reagent Quality: Use freshly purified starting materials and high-purity, anhydrous solvents. 2. Standardize Procedure: Adhere to a strict, well-documented experimental protocol. 3. Prepare Stock Solutions: For catalyst and ligand, preparing stock solutions can improve accuracy and reproducibility. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A: Both Suzuki-Miyaura and Buchwald-Hartwig couplings are viable options. The choice depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming a new carbon-carbon bond at the 5-position of the pyridine ring by reacting with an organoboron reagent (e.g., a boronic acid or ester).
-
Buchwald-Hartwig Amination: This reaction would involve a different substrate where the amine is the coupling partner. For your specific substrate, you would be using it as the electrophile in a C-C coupling. If you were to perform a C-N coupling, you would need to start with a different amine and an aryl halide.
Q2: What is the role of the ligand in these coupling reactions?
A: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2] For a substrate like this compound, which contains a potentially coordinating primary amine, the right ligand is essential to prevent catalyst inhibition. Bulky and electron-rich ligands are often preferred as they can promote the desired catalytic turnover.
Q3: How do I choose the right base for my reaction?
A: The base has multiple roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron reagent.[4][5][10] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile.[13][14]
For your substrate in a Suzuki coupling, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is a good starting point. For a Buchwald-Hartwig reaction with a similar amine, a stronger base like NaOtBu or LHMDS would be necessary.[9] The choice of base should also consider the functional group tolerance of your substrates.
Q4: My reaction is sluggish. Should I increase the temperature?
A: Increasing the temperature can often increase the reaction rate. Typical temperatures for these couplings range from 80-110 °C.[3] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. It is advisable to first optimize other parameters like the catalyst system and base before resorting to higher temperatures. Microwave-assisted heating can sometimes be beneficial for accelerating reactions.[15]
Q5: How can I efficiently screen multiple reaction conditions?
A: High-throughput experimentation (HTE) is a powerful tool for rapidly screening a wide range of catalysts, ligands, bases, and solvents.[16][17] This can be done using 96-well plates and automated liquid handlers, allowing for the parallel execution of many small-scale reactions.[16][18] The results can then be analyzed by techniques like LC-MS or GC-MS to identify the optimal conditions.[19][20]
Section 3: Experimental Protocols and Workflows
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic boronic acid. Note: This is a general guideline and may require optimization for your specific boronic acid.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1 - 1.2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane/water 10:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, the boronic acid, the palladium precatalyst, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Reaction Optimization
Caption: A stepwise workflow for optimizing coupling reactions.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in rational troubleshooting and optimization.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst.[6] This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center; this step is facilitated by the base.[4][5][10] Finally, reductive elimination occurs, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. Available at: [Link]
-
Unleashing high-throughput reaction screening - Unchained Labs. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
High-Throughput Screening Techniques in Catalysis. Available at: [Link]
-
The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Publications. Available at: [Link]
-
Practical High-Throughput Experimentation for Chemists - PMC - NIH. Available at: [Link]
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction a - ResearchGate. Available at: [Link]
-
Amine to Amide (Coupling) - Common Conditions. Available at: [Link]
-
Primary amines stable under Suzuki cross-coupling conditions? - Powered by XMB 1.9.11. Available at: [Link]
-
Appendix 4: Coupling Reactions Involving Carbon- Heteroatom Bond Formation. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. Available at: [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. - ResearchGate. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Sciencemadness Discussion Board - Primary amines stable under Suzuki cross-coupling conditions? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fhi.mpg.de [fhi.mpg.de]
- 20. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Welcome to the technical support resource for the synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges encountered during this synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and efficient route to this compound is through the reductive amination of 5-bromonicotinaldehyde with cyclopropylamine.[1] This process involves the initial formation of a Schiff base (imine), which is then reduced to the target secondary amine. While conceptually straightforward, this reaction is sensitive to various parameters that can impact yield, purity, and reproducibility. This guide addresses the most frequent issues in a practical, question-and-answer format.
Reaction Overview: Reductive Amination
The core transformation relies on the nucleophilic addition of cyclopropylamine to the carbonyl group of 5-bromonicotinaldehyde, followed by dehydration to form an imine intermediate. This imine is subsequently reduced by a hydride-based reducing agent.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
Low or no product formation is a common issue that can stem from several factors, from starting material quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Imine Formation: The equilibrium between the reactants (aldehyde/amine) and the imine may not favor the imine.[2]
-
Solution: Add a dehydrating agent to the reaction mixture to remove the water formed during imine formation, thereby driving the equilibrium forward. Powdered, activated 4 Å molecular sieves are an excellent choice.[3]
-
Insight: The reaction is often run in a solvent like methanol, which can facilitate imine formation without the need for dehydrating agents in some cases, but their addition provides more robust and consistent results.[4]
-
-
Sub-optimal pH: The pH of the reaction medium is critical. The reaction requires mildly acidic conditions (pH 4-6) to catalyze imine formation by protonating the carbonyl oxygen. However, if the solution is too acidic, the nucleophilic cyclopropylamine will be protonated and rendered unreactive.
-
Solution: Add a mild acid catalyst, such as acetic acid, to the reaction mixture. If using a borohydride reagent that is sensitive to acid, like sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid is generated in situ or can be added.[4]
-
-
Degradation of Starting Materials: 5-Bromonicotinaldehyde can be susceptible to oxidation or other side reactions if not stored properly.[5][6] Cyclopropylamine is volatile (boiling point ~50°C) and can be lost if not handled carefully.[1]
-
Inactive Reducing Agent: Sodium borohydride and its derivatives are sensitive to moisture and can lose activity over time.
-
Solution: Use a freshly opened bottle of the reducing agent or a batch that has been stored under an inert atmosphere in a desiccator.
-
Question 2: My main impurity is the alcohol, (5-bromopyridin-3-yl)methanol. How can I prevent this?
This indicates that the reducing agent is reducing the starting aldehyde faster than the imine is being formed and reduced. This is a classic chemoselectivity problem in reductive amination.[2]
Cause & Solutions:
-
Non-Selective Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both aldehydes and imines.[7][8] If imine formation is slow, the aldehyde will be reduced first.
-
Solution 1: Use a Selective Reducing Agent. Switch to a milder or more selective reagent that preferentially reduces the protonated imine (iminium ion) over the carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is an excellent choice. It is less basic and more sterically hindered, making it highly selective for iminium ions. It is often the reagent of choice for reductive aminations.[2][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions at a controlled pH (around 6-7).[9] However, it is highly toxic and generates cyanide waste, so NaBH(OAc)₃ is generally preferred.[4]
-
-
Solution 2: Two-Step Procedure. First, allow the imine to form completely by stirring the aldehyde and amine together (with a dehydrating agent like molecular sieves) for a few hours before adding the reducing agent (like NaBH₄).[4]
-
Question 3: I am observing a higher molecular weight impurity that I suspect is a tertiary amine. How do I avoid this?
This side product, N-(5-bromopyridin-3-yl)-N-cyclopropyl-N-((5-bromopyridin-3-yl)methyl)amine, forms when the desired secondary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde.
Cause & Solutions:
-
Reaction Stoichiometry & Conditions: This side reaction is more likely if there is an excess of the aldehyde or if the reaction is run at high concentrations for an extended period.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of cyclopropylamine relative to the 5-bromonicotinaldehyde. This ensures the aldehyde is consumed quickly and minimizes the chance for the product amine to react. Avoid overly concentrated reaction mixtures.
-
Question 4: The purification by column chromatography is difficult. The product seems to streak on the silica gel column. What can I do?
Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation, tailing, and potential product degradation.
Possible Solutions:
-
Neutralize the Silica: Pre-treat the silica gel with a base.
-
Method: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile amine). This will neutralize the acidic sites on the silica surface, leading to much sharper peaks.
-
-
Use a Different Stationary Phase:
-
Method: Consider using basic alumina for your column chromatography instead of silica gel.
-
-
Salt Formation and Extraction:
-
Method: During the aqueous workup, acidify the organic layer with dilute HCl (e.g., 1M) to protonate your amine product, forming the hydrochloride salt. The salt will move to the aqueous layer, while non-basic organic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to deprotonate the amine and extract it back into an organic solvent (e.g., dichloromethane or ethyl acetate). This acid-base extraction can significantly purify your product before chromatography.
-
-
Crystallization:
Data & Reagent Selection
Choosing the correct reducing agent is critical for success. The table below summarizes the properties of common reagents for this transformation.
| Reducing Agent | Abbreviation | Typical Solvent(s) | Selectivity for Imine/Iminium | Key Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Low | Reduces aldehydes and ketones rapidly. Best used in a two-step process after imine formation is complete.[8] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | High (at pH 6-7) | Highly selective but also highly toxic. Generates cyanide waste.[4][9] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), Dichloroethane (DCE), THF | Very High | Excellent selectivity, mild, and broadly applicable. Sensitive to water and less compatible with protic solvents like methanol.[2][8] |
| Pyridine Borane Complex | C₅H₅N·BH₃ | Methanol, Ethanol | Moderate to High | Stable in protic solvents needed for iminium formation. Less common but effective.[3][12] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended starting protocol due to its high selectivity and operational simplicity.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromonicotinaldehyde (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to create a ~0.1 M solution.
-
Amine Addition: Add cyclopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup (Quench): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and any acid byproduct. Stir vigorously for 20-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate with 1% triethylamine) to afford the pure this compound.
Visualized Workflows & Logic
General Synthesis Workflow
The following diagram illustrates the overall synthetic pathway from starting materials to the final purified product.
Caption: Generalized workflow for the synthesis of the target amine.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
D. C. M. NGS, J. A. McCubbin, and M. G. Organ. "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." ResearchGate. [Link]
-
D. C. M. NGS, J. A. McCubbin, and M. G. Organ. "Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes." Semantic Scholar. [Link]
-
D. C. M. Ngs, J. A. McCubbin, and M. G. Organ. "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 2019. [Link]
-
"CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride." YouTube, 2024. [Link]
-
"Reductive Amination, and How It Works." Master Organic Chemistry, 2017. [Link]
-
"Reductive amination." Wikipedia. [Link]
-
"Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions." ResearchGate. [Link]
-
"Cyclopropylamine in Medicinal Chemistry: Synthesis and Application." Longdom Publishing. [Link]
-
Myers, A. "C–N Bond-Forming Reactions: Reductive Amination." Myers Chem 115. [Link]
-
R. A. B. D. Al-Majedy et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction..." MDPI, 2017. [Link]
-
"Advances in the Synthesis of Cyclopropylamines." Chemical Reviews, ACS Publications. [Link]
-
"5-Bromonicotinaldehyde." Pharmaffiliates. [Link]
-
"A Mild, Pyridine-Borane-Based Reductive Amination Protocol." Sciencemadness.org. [Link]
-
"Reductive Amination - Common Conditions." Organic Chemistry Portal. [Link]
-
"Reductive Amination." ACS GCI Pharmaceutical Roundtable. [Link]
-
"1-{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine." AA Blocks. [Link]
- "A kind of new method synthesizing Cyclopropyl Bromide.
-
"1-{1-[(5-bromopyridin-3-yl)methyl]cyclopropyl}methanamine." AA Blocks. [Link]
-
"Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." MDPI. [Link]
-
"Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies." ResearchGate. [Link]
-
"2-Amino-5-bromo-3-hydroxypyridine." PubChem. [Link]
-
"5-Bromo-3-pyridinecarboxaldehyde." PubChem. [Link]
-
"Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound DIHYDROCHLORIDE [chemicalbook.com]
- 11. This compound DIHYDROCHLORIDE [m.chemicalbook.com]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Debromination of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Welcome to the dedicated technical support guide for the debromination of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the practical challenges and scientific nuances of this reaction, offering field-proven insights and evidence-based troubleshooting protocols to ensure the success of your experiments.
Introduction: The Challenge of Selective Debromination
The selective removal of a bromine atom from this compound is a critical step in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, this reaction is often plagued by challenges such as incomplete conversion, side-product formation, and catalyst deactivation. The presence of the pyridine ring and the secondary amine functionality introduces a layer of complexity that requires careful optimization of reaction conditions. This guide provides a systematic approach to navigate these challenges, ensuring a high-yielding and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed during the debromination of this compound?
A1: The most prevalent side reaction is the incomplete removal of the bromine atom, leading to the recovery of starting material. Another significant side reaction, particularly in palladium-catalyzed reactions, is hydrodehalogenation, where the bromine is replaced by a hydrogen atom, which in this case is the desired reaction. However, competitive side reactions such as dimerization or degradation of the starting material can occur under harsh conditions.[1][2]
Q2: How does the choice of catalyst influence the efficiency of the debromination?
A2: The choice of catalyst is paramount. For catalytic hydrogenation, palladium on carbon (Pd/C) is a common and effective choice. The catalyst loading and quality are critical; aged or low-quality catalysts can lead to sluggish or incomplete reactions. In palladium-catalyzed cross-coupling type debromination, the ligand choice significantly impacts the reaction's success by modulating the catalyst's reactivity and stability.[2]
Q3: Can the amine functionality in the substrate interfere with the reaction?
A3: Absolutely. The secondary amine can act as a ligand for the metal catalyst, potentially inhibiting its activity. It can also react with bases present in the reaction mixture. In some cases, protection of the amine group may be necessary to prevent these interferences, though this adds extra steps to the synthesis.
Q4: What is the role of the base in palladium-catalyzed debromination reactions?
A4: In many palladium-catalyzed debromination protocols, a base is required to facilitate the catalytic cycle, often by neutralizing acidic byproducts.[2] The choice of base is critical; strong bases can promote side reactions, while a base that is too weak may result in a slow or stalled reaction.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the debromination of this compound and provides a systematic approach to resolving them.
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | - Use fresh, high-quality catalyst (e.g., 5-10% Pd/C for hydrogenation).- Ensure proper handling and storage of the catalyst to prevent deactivation. | Catalysts, especially palladium on carbon, can be pyrophoric and sensitive to air and moisture, leading to loss of activity.[5] |
| Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) | - Increase hydrogen pressure incrementally (e.g., from 1 atm to 3-4 atm).- Ensure the reaction vessel is properly sealed and there are no leaks. | Higher hydrogen pressure increases the concentration of dissolved hydrogen, driving the reaction forward.[6] |
| Inappropriate Solvent | - Screen different solvents. For catalytic hydrogenation, polar protic solvents like methanol or ethanol are often effective.- Ensure the solvent is anhydrous if required by the specific reaction conditions. | The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.[4] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10°C increments. | While higher temperatures can sometimes lead to side reactions, insufficient thermal energy may result in a slow reaction rate.[1] |
Issue 2: Formation of Significant Impurities
Potential Causes & Solutions
| Probable Cause | Recommended Solution | Scientific Rationale |
| Over-reduction or Degradation | - Reduce reaction time and monitor the reaction progress closely using techniques like TLC or LC-MS.- Lower the reaction temperature or hydrogen pressure. | Prolonged reaction times or harsh conditions can lead to the degradation of the desired product or the reduction of the pyridine ring. |
| Reaction with Solvent | - Choose an inert solvent that does not react with the starting material or product under the reaction conditions. | For example, using an alcohol solvent at high temperatures could potentially lead to N-alkylation as a minor side product. |
| Air (Oxygen) Contamination | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. | Oxygen can deactivate the palladium catalyst and promote oxidative side reactions.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a common and often effective method for the debromination of aryl bromides.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the debromination reaction.
Caption: A step-by-step workflow for troubleshooting debromination.
General Catalytic Cycle for Palladium-Catalyzed Debromination
This diagram outlines the fundamental steps in a palladium-catalyzed debromination process.
Caption: Simplified palladium catalytic cycle for debromination.
References
- BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
- Gagnier, S. V., & Gribble, G. W. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. The Journal of Organic Chemistry, 67(21), 7350–7359.
- BenchChem. (n.d.). how to prevent debromination in 2,5-Dibromothiazole reactions.
- Zhang, H., et al. (2022). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.
-
American Chemical Society. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
- Google Patents. (n.d.). EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Klán, P., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
-
METTLER TOLEDO. (2023, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. [Link]
Sources
Technical Support Center: Racemic Resolution of (5-Bromopyrin-3-yl)(cyclopropyl)methanamine
Welcome to the technical support center for the racemic resolution of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this specific chiral separation. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and successfully isolate the desired enantiomer.
Troubleshooting Guide
This section addresses specific problems that may arise during the resolution process. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: No Precipitation of Diastereomeric Salt Upon Addition of Chiral Resolving Agent.
Question: I've added the chiral resolving agent to my racemic this compound solution, but no solid has precipitated out, even after an extended period. What's going wrong?
Answer:
This is a common issue that typically points to problems with supersaturation or the solubility of the diastereomeric salts in your chosen solvent system. Here’s a breakdown of the likely causes and how to address them:
-
Inappropriate Solvent Choice: The success of a diastereomeric salt resolution hinges on the differential solubility of the two diastereomeric salts.[1][2] If both salts are highly soluble in your chosen solvent, neither will precipitate.
-
Troubleshooting Steps:
-
Solvent Screening: The most effective solution is to perform a solvent screen. Experiment with a range of solvents with varying polarities. Good starting points for primary amines include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), or mixtures thereof.
-
Solubility Assessment: If possible, determine the solubility of both diastereomeric salts in various solvents at different temperatures.[2] This data will allow you to select a solvent that maximizes the solubility difference.
-
-
-
Insufficient Concentration: The solution may not be sufficiently concentrated to achieve supersaturation, which is necessary for crystallization to begin.
-
Troubleshooting Steps:
-
Solvent Evaporation: Carefully reduce the solvent volume under reduced pressure.
-
Cooling: Slowly cool the solution. A gradual temperature reduction is often more effective at inducing crystallization of a single diastereomer than rapid cooling.
-
-
-
Incorrect Stoichiometry: An incorrect molar ratio of the amine to the resolving agent can impact salt formation and precipitation.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check your calculations for the molar equivalents of both the racemic amine and the chiral resolving agent. A 1:1 molar ratio is a common starting point, but optimization may be required.
-
-
Issue 2: Low Yield of the Desired Diastereomeric Salt.
Question: I'm getting some precipitate, but the yield of the desired diastereomeric salt is very low. How can I improve this?
Answer:
Low yields can be frustrating and are often linked to the crystallization conditions or the properties of the diastereomeric salts themselves.[2]
-
Suboptimal Solvent System: As with the lack of precipitation, the solvent plays a crucial role in yield. The desired salt may be too soluble, or the undesired salt may be co-precipitating.
-
Troubleshooting Steps:
-
Solvent Optimization: Re-evaluate your solvent system. A solvent mixture might provide the ideal balance of solubility to maximize the precipitation of the desired salt while keeping the other in solution.
-
Temperature Profile: Optimize the cooling profile. A slow, controlled cooling process can significantly improve the yield and purity of the crystals.
-
-
-
Equilibrium Issues: The equilibrium between the dissolved and solid-state diastereomers may not favor precipitation.
-
Troubleshooting Steps:
-
Seeding: If you have a small amount of the pure desired diastereomeric salt, "seeding" the supersaturated solution can initiate crystallization and improve the overall yield.[2]
-
-
Issue 3: Poor Enantiomeric Excess (ee) of the Resolved Amine.
Question: After liberating the amine from the diastereomeric salt, my chiral HPLC analysis shows a low enantiomeric excess. What could be the cause?
Answer:
Achieving high enantiomeric excess is the primary goal of resolution. Low ee values indicate incomplete separation of the diastereomers.
-
Co-precipitation of Diastereomers: The most common reason for low ee is the co-precipitation of the undesired diastereomeric salt along with the desired one. This happens when the solubility difference between the two salts is not large enough in the chosen solvent.
-
Troubleshooting Steps:
-
Recrystallization: A single crystallization is often not enough to achieve high purity. Recrystallizing the isolated diastereomeric salt one or more times from a suitable solvent is a standard procedure to enhance diastereomeric and, consequently, enantiomeric purity.
-
Solvent System Re-evaluation: As before, the solvent choice is critical. A different solvent or solvent mixture may provide better separation.
-
-
-
Inaccurate Analytical Method: It's essential to ensure your analytical method for determining ee is accurate and reliable.
-
Troubleshooting Steps:
-
Method Validation: Validate your chiral HPLC or GC method.[3][4] This includes confirming the separation of the two enantiomers using a racemic standard and ensuring accurate integration of the peaks.[3][5]
-
Direct vs. Indirect Methods: For amines, direct analysis on a chiral stationary phase (CSP) is common.[6][7] However, indirect methods involving derivatization with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column are also an option.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for primary amines like this compound?
A1: The most widely used chiral resolving agents for primary amines are chiral acids, which form diastereomeric salts.[1][8] Common and effective choices include:
-
Tartaric Acid and its derivatives: L-(+)-Tartaric acid is a cost-effective and frequently used option.[1]
-
Mandelic Acid: Both (R)- and (S)-Mandelic acid are known to be effective resolving agents for a variety of amines.[1]
-
(1S)-(+)-10-Camphorsulfonic Acid: This is a strong acid that can be particularly useful for less basic amines.[1]
The choice of the resolving agent is substrate-dependent, and screening a few options is often necessary to find the most effective one for a specific amine.[1]
Q2: How do I choose the best solvent for my diastereomeric salt crystallization?
A2: The ideal solvent will have a significant difference in solubility for the two diastereomeric salts.[1][2] A good starting point is to test a range of solvents with varying polarities, such as methanol, ethanol, isopropanol, acetone, and ethyl acetate. A small-scale screening experiment in vials is an efficient way to identify promising solvent systems.
Q3: What analytical techniques are recommended for determining the enantiomeric excess of the resolved amine?
A3: The most common and reliable techniques for determining the enantiomeric excess of chiral amines are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination due to its accuracy and robustness.[3][4] It typically involves using a chiral stationary phase that can separate the enantiomers.[3]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: This technique can be used to determine ee by forming diastereomeric complexes that have distinct NMR signals.[3]
Q4: My resolution is still not working. What is the general workflow for troubleshooting?
A4: A systematic approach is key to troubleshooting a challenging resolution. The following workflow can be a valuable guide:
Caption: A systematic workflow for troubleshooting common issues in racemic resolution.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Amine: Dissolve the isolated salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the organic extract, concentrate it, and determine the enantiomeric excess using a validated chiral analytical method.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: A step-by-step workflow for the chiral resolution of a racemic amine.
Data Presentation
Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines
| Chiral Resolving Agent | Acidity (pKa) | Advantages | Considerations |
| L-(+)-Tartaric Acid | pKa1 ≈ 2.98, pKa2 ≈ 4.34 | Readily available, inexpensive, widely documented.[1] | The presence of two acidic protons can sometimes lead to complex salt formation. |
| (S)-(-)-Mandelic Acid | pKa ≈ 3.41 | Often provides high enantiomeric excess in a single crystallization.[1] | Can be more expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | pKa ≈ -1.5 | Strong acid, effective for less basic amines.[1] | Higher cost. |
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
- Troubleshooting low yields in diastereomeric salt form
- Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. BenchChem.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ChiPros Chiral Amines. Sigma-Aldrich.
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. uma.es [uma.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Managing impurities in large-scale (5-Bromopyridin-3-yl)(cyclopropyl)methanamine production
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. The control of impurities is a critical aspect of Active Pharmaceutical Ingredient (API) manufacturing, directly impacting the safety, efficacy, and stability of the final drug product.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and regulatory expectations. Our goal is to empower you to anticipate, identify, and manage impurities effectively throughout your process development and scale-up campaigns.
Troubleshooting Guide: Common Production Issues
This section addresses specific, practical challenges that may arise during the synthesis and purification of this compound.
Q1: My final product is contaminated with the starting material, 5-bromo-3-cyanopyridine. How can I minimize this impurity?
This is a common issue related to incomplete conversion during the initial C-C bond-forming step, typically a Grignard reaction.
-
Causality: The nucleophilic addition of the cyclopropyl Grignard reagent to the nitrile is likely incomplete. This can be due to insufficient reagent, poor reagent quality, suboptimal reaction temperature, or insufficient reaction time.
-
Troubleshooting Steps:
-
Reagent Titration: Always titrate your cyclopropylmagnesium bromide solution immediately before use to determine its exact molarity. Commercial Grignard reagents can degrade upon storage.
-
Stoichiometry Optimization: Experiment with a slight excess of the Grignard reagent (e.g., 1.1 to 1.3 equivalents). A significant excess should be avoided as it can lead to byproducts.
-
Temperature Control: The addition of the cyanopyridine to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the initial exotherm, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with the reduction step.
-
-
Purification Strategy: If the impurity persists, it can often be removed during final product crystallization. 5-bromo-3-cyanopyridine has significantly different polarity and solubility profiles compared to the amine product, which can be exploited by careful solvent selection (e.g., using an Isopropyl Acetate/Heptane system).
Q2: I am observing a significant ketone byproduct, (5-bromopyridin-3-yl)(cyclopropyl)methanone, in my crude product. What is the cause?
The presence of the ketone indicates that the imine intermediate, formed after the Grignard addition, is hydrolyzing back to a carbonyl before it can be reduced.
-
Mechanistic Insight: The magnesium iminate salt formed after the Grignard reaction is sensitive to water. Premature exposure to aqueous conditions during workup or transfer before the addition of the reducing agent will lead to hydrolysis.
-
Mitigation Strategies:
-
One-Pot Procedure: The most effective solution is to perform the reduction in the same pot as the Grignard reaction. After confirming the completion of the first step, cool the reaction mixture and add the reducing agent solution directly.
-
Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Controlled Quench/Reduction: When adding the reducing agent (e.g., a solution of NaBH4 in ethanol), ensure the addition is controlled to manage the reaction temperature.[3]
-
Q3: My mass spectrometry data shows a peak at [M-Br+H]+, indicating a de-brominated impurity. How can I prevent this?
Reductive dehalogenation is a known side reaction, particularly with aromatic bromides.
-
Causality: While sodium borohydride is generally not aggressive enough to cause significant dehalogenation on its own, this can be exacerbated by certain conditions or the presence of catalytic metal impurities.[4]
-
Preventative Measures:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is a relatively mild choice.[3] Avoid stronger, more reactive hydrides like lithium aluminum hydride (LiAlH4) if possible, as they have a higher propensity for this side reaction.[4]
-
Temperature Control: Perform the reduction at controlled, low temperatures (e.g., 0-10 °C). Higher temperatures can provide the activation energy needed for this unwanted side reaction.
-
Metal Sequestration: Ensure the reaction vessel is clean and free from trace metal catalysts (e.g., Palladium, Nickel) that may have been used in previous steps or campaigns. If metal contamination is suspected, the use of a metal scavenger may be considered.
-
Process & Impurity Visualization
To better understand the manufacturing process and potential impurity sources, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Diagram 1: Representative Synthetic Pathway This diagram outlines a common two-step, one-pot synthesis for the target molecule.
Caption: Origins of key process-related organic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of impurities I should be concerned with?
According to regulatory bodies like the ICH, impurities are broadly classified into three categories. [2][5]
| Impurity Category | Description & Examples | Typical Control Strategy |
|---|---|---|
| Organic Impurities | Structurally related to the API. Includes starting materials, by-products, intermediates, and degradation products. [5] | Process optimization to minimize formation; purification (crystallization, chromatography) to remove. |
| Inorganic Impurities | Do not contain carbon. Includes reagents, catalysts (e.g., residual palladium), inorganic salts, and filter aids. | Controlled through workup procedures (washing, extraction); monitored by techniques like ICP-MS. |
| Residual Solvents | Organic volatile chemicals used during synthesis or purification (e.g., THF, Ethanol, Heptane). [5]| Removed during final drying steps (vacuum, heat); controlled according to ICH Q3C limits. |
Q2: Which analytical techniques are essential for impurity profiling of this API?
A multi-faceted analytical approach is required for comprehensive impurity profiling. [1][6]No single technique is sufficient.
| Analytical Technique | Primary Application | Key Advantages |
| HPLC-UV/DAD | Primary method for purity testing and quantifying known and unknown organic impurities. | Robust, reproducible, excellent for quantitation. Diode-Array Detector (DAD) helps in peak tracking. |
| LC-MS | Identification of unknown impurities. | Provides molecular weight information, which is critical for structural elucidation of unknown peaks. [2] |
| GC-HS | Quantification of residual solvents. | High sensitivity for volatile organic compounds as required by regulatory guidelines. [2][6] |
| NMR Spectroscopy | Definitive structural elucidation of the API and isolated impurities. | Provides detailed structural information, confirming connectivity of atoms. [6] |
| ICP-MS/AAS | Quantification of elemental/inorganic impurities. | Required for controlling trace metal residues as per ICH Q3D guidelines. |
Q3: How do I develop a robust crystallization process for purification?
A systematic approach is key to developing a scalable and effective crystallization process.
-
Step 1: Solvent Screening: Test the solubility of your crude API in a variety of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons) at both room temperature and elevated temperatures. The ideal solvent is one in which the API is sparingly soluble at room temperature but highly soluble at a higher temperature.
-
Step 2: Anti-Solvent Screening: If a single solvent system is not effective, investigate anti-solvent crystallization. Dissolve the API in a "good" solvent and then titrate with a "poor" solvent (an "anti-solvent") in which the API is insoluble to induce precipitation.
-
Step 3: Define the Metastable Zone Width (MSZW): This is a critical step for large-scale control. It involves slowly cooling a saturated solution and monitoring the temperature at which nucleation (cloudiness) begins. A wider MSZW allows for better control over crystal growth.
-
Step 4: Optimization: Once a promising solvent system is found, optimize parameters like cooling rate, agitation speed, and seeding strategy to control crystal size and morphology, which directly impacts filtration efficiency and final purity.
Experimental Protocols
Protocol 1: Standard HPLC Method for In-Process Control and Final Purity
This protocol provides a starting point for method development. It must be fully validated for its intended use.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Ramp from 95% to 5% B
-
18.5-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
Protocol 2: Bench-Scale Recrystallization Trial
-
Dissolution: In a jacketed reactor, charge the crude API (e.g., 50 g) and the selected primary solvent (e.g., Isopropyl Acetate, ~250 mL, 5 vol).
-
Heating: While stirring, slowly heat the mixture to the target temperature (e.g., 60-65 °C) until all solids are dissolved.
-
Clarification (Optional): If the solution is hazy, perform a hot filtration through a polish filter to remove any particulate matter.
-
Controlled Cooling: Program a slow cooling ramp (e.g., 10 °C/hour) to the desired crystallization temperature (e.g., 20-25 °C).
-
Seeding (Optional but Recommended): Once the solution is supersaturated (typically ~5-10 °C below the dissolution temperature), add a small quantity of pure API seed crystals (~0.1% w/w) to induce uniform crystallization.
-
Maturation: Hold the resulting slurry at the crystallization temperature for a set period (e.g., 2-4 hours) to allow for complete crystallization and equilibration.
-
Isolation: Filter the slurry using a Buchner funnel or a filter dryer.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent or an appropriate anti-solvent (e.g., Heptane) to remove residual mother liquor.
-
Drying: Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until residual solvents are within specification.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Vertex AI Search. (2024). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
- Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- RSC Publishing. (n.d.). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Wikipedia. (n.d.). Sodium borohydride.
- Reddit. (2018). What are the byproducts of reduction with borohydride?.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
Sources
Validation & Comparative
A Comparative Guide to Pyridine-Based Epigenetic Modulators: Profiling a Novel LSD1 Inhibitor Scaffold
Introduction: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes. Within the realm of epigenetics, pyridine-based molecules have been successfully developed to target histone demethylases, particularly Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in various cancers, making it a prime therapeutic target.[2]
This guide focuses on the characterization of a novel chemical entity, (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, as a representative of the emerging class of pyridine-based LSD1 inhibitors. While this specific molecule is not extensively characterized in public literature, its core structure, featuring a cyclopropylamine moiety, strongly suggests activity as a mechanism-based irreversible inhibitor of FAD-dependent enzymes like LSD1.[1] This guide will therefore use its structural features as a basis for comparison against two clinically advanced, pyridine-containing LSD1 inhibitors: the irreversible inhibitor GSK2879552 and the reversible inhibitor 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile . We will explore their mechanisms, comparative efficacy, and the experimental workflows used for their evaluation.
Mechanism of Action: Covalent vs. Reversible Inhibition
LSD1 inhibitors are broadly classified into two categories based on their interaction with the enzyme: irreversible and reversible.[3]
-
Irreversible Inhibition: The subject of our focus, this compound, contains a cyclopropylamine group. This moiety is the hallmark of irreversible, mechanism-based inhibitors that form a covalent bond with the FAD cofactor of LSD1.[4] This mechanism is shared by the clinical candidate GSK2879552 .[5] The inhibition process involves enzymatic oxidation of the amine, leading to the formation of a reactive intermediate that permanently inactivates the FAD cofactor.[4] This leads to a durable pharmacodynamic effect that can outlast the inhibitor's presence in circulation. Another well-known irreversible inhibitor, Iadademstat (ORY-1001) , also utilizes a similar mechanism, forming a covalent adduct with FAD.[6][7]
-
Reversible Inhibition: In contrast, reversible inhibitors bind non-covalently to the enzyme's active site. The pyridine-based compound 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile exemplifies this class. Its cyano group forms a key hydrogen bond with Lys661 deep within the catalytic center, while other parts of the molecule establish hydrophobic and polar interactions within the substrate-binding cavity.[8] This type of inhibition is concentration-dependent and can be overcome by substrate competition.
Caption: Mechanisms of LSD1 Inhibition.
Comparative Inhibitor Performance
The efficacy of an inhibitor is determined by its potency, selectivity, and cellular activity. Below is a summary of key performance data for our comparator compounds.
| Inhibitor Class | Example Compound | Target | Potency (IC50) | Mechanism | Clinical Stage |
| Irreversible Pyridine | GSK2879552 | LSD1 | Kiapp = 1.7 µM[9] | Covalent (FAD) | Phase 1[9] |
| Reversible Pyridine | 4-[...]benzonitrile | LSD1 | ~Sub-micromolar[8] | Non-covalent | Preclinical[8] |
| Irreversible Non-Pyridine | Iadademstat (ORY-1001) | LSD1 | Sub-nanomolar cellular activity[7] | Covalent (FAD) | Phase 1/2a[6] |
Data synthesized from multiple sources. Direct comparison of IC50 values should be done with caution as assay conditions may vary.
Selectivity Profile: A crucial aspect of drug development is selectivity against related enzymes. For LSD1 inhibitors, the most important off-targets are the structurally related Monoamine Oxidases (MAO-A and MAO-B).[10]
-
GSK2879552 is reported to be a selective inhibitor of LSD1.[11]
-
Iadademstat (ORY-1001) exhibits very high selectivity for LSD1 over MAO enzymes.[7]
-
The selectivity of the reversible pyridine-benzonitrile compound would need to be empirically determined through counter-screening assays.
High selectivity is critical to minimize side effects, as MAO inhibition can lead to serious drug-drug and food-drug interactions.
Experimental Protocols for Inhibitor Characterization
To evaluate a novel compound like this compound, a tiered experimental approach is employed.
1. Biochemical Potency Assay (LSD1 Activity)
The primary goal is to determine the compound's ability to inhibit the enzymatic activity of purified LSD1. A common and reliable method is the horseradish peroxidase (HRP)-coupled assay.[10][12]
Caption: Workflow for HRP-Coupled LSD1 Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Dilute recombinant human LSD1 enzyme to the final concentration (e.g., 5 nM) in assay buffer.[9]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and comparator compounds (GSK2879552) in DMSO, followed by dilution in assay buffer.
-
Prepare a detection master mix containing horseradish peroxidase (HRP), a fluorescent probe like Amplex Red, and the H3K4me2 peptide substrate.[9][13]
-
-
Assay Plate Setup (384-well format):
-
Add a small volume (e.g., 5 µL) of diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add diluted LSD1 enzyme (e.g., 5 µL) to all wells except for the "no enzyme" control.
-
Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes) at room temperature. This step is particularly important for irreversible inhibitors to allow for covalent modification.
-
-
Initiation and Detection:
-
Initiate the demethylation reaction by adding the detection master mix containing the peptide substrate (e.g., 10 µL).
-
The LSD1-catalyzed demethylation produces hydrogen peroxide (H₂O₂).[2]
-
HRP uses this H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin.[13]
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 530-540 nm and 585-595 nm, respectively.[14]
-
Calculate the percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value.
-
2. Selectivity Counter-Screen (MAO-A/B Activity)
To assess selectivity, the inhibitor is tested against MAO-A and MAO-B using a similar H₂O₂-based detection method.
Step-by-Step Protocol:
-
Assay Principle: The assay is analogous to the LSD1 assay, where MAO-A or MAO-B enzymes catalyze the oxidation of a substrate (e.g., p-tyramine), producing H₂O₂.[15] This is then detected using an HRP-coupled fluorimetric system.[16]
-
Procedure:
-
The protocol follows the same steps as the LSD1 assay, but with purified MAO-A or MAO-B enzymes.
-
Specific inhibitors for MAO-A (clorgyline) and MAO-B (pargyline) should be used as positive controls to validate the assay.[16]
-
-
Analysis:
-
Determine the IC50 values for the test compound against MAO-A and MAO-B.
-
The selectivity ratio is calculated by dividing the MAO IC50 by the LSD1 IC50. A higher ratio indicates greater selectivity for LSD1.
-
3. Cellular Activity Assay (Anti-proliferative Effects)
Biochemical potency must translate to activity in a cellular context. Small-cell lung cancer (SCLC) and acute myeloid leukemia (AML) cell lines are often sensitive to LSD1 inhibition.[17]
Step-by-Step Protocol:
-
Cell Culture: Culture a sensitive cell line (e.g., NCI-H1417 SCLC or MV4;11 AML) under standard conditions.[17][18]
-
Cell Plating: Seed cells into 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test inhibitor and controls to the wells.
-
Incubation: Incubate the cells for a period of 3 to 6 days.[17]
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (measures ATP) or resazurin reduction.
-
Analysis: Plot the percentage of viable cells against inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The structural motif of this compound positions it as a promising scaffold for the development of irreversible LSD1 inhibitors. Its characterization requires a systematic evaluation of its biochemical potency, selectivity against related amine oxidases like MAO-A and MAO-B, and its efficacy in cancer cell models. By comparing its performance to established pyridine-based inhibitors like the irreversible GSK2879552 and various reversible compounds, researchers can gain a comprehensive understanding of its therapeutic potential. The experimental workflows detailed herein provide a robust framework for such an evaluation, ensuring data integrity and comparability across different chemical series.
References
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
- Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx.
- LSD1 Histone Demethylase Assays and Inhibition.
- GSK2879552 | LSD1 Inhibitor. MedchemExpress.com.
- Ladademstat (ORY-1001) Dihydrochloride LSD1 Inhibitor. Selleck Chemicals.
- GSK-2879552 LSD1 inhibitor. Selleck Chemicals.
- Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
- Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek.
- GSK2879552 Dihydrochloride LSD1 Inhibitor. Selleck Chemicals.
- LSD1 Inhibitor Screening Assay Kit (Lysine-Specific Demethylase 1). Cayman Chemical.
- ORY-1001 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- LSD1 Inhibitor Screening Assay Kit. Cayman Chemical.
- The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. PubMed Central.
- Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PubMed Central.
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
- Chemical structure of GSK2879552. | Download Scientific Diagram.
- Colorimetric assay for monoamine oxidase in tissues using peroxidase and 2,2'-azinodi(3-ethylbenzthiazoline-6-sulfonic acid) as chromogen. PubMed.
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central.
- Iadademstat dihydrochloride (ORY-1001 dihydrochloride) | KDM1A Inhibitor. MCE.
- GSK2879552 dihydrochloride | LSD1 inhibitor. Axon Medchem.
Sources
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theraindx.com [theraindx.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (5-Bromopyridin-3-yl)(cyclopropyl)methanamine Analogs as Novel Epigenetic Modulators
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, with its inherent conformational rigidity and unique electronic properties, has emerged as a valuable component in the design of potent and selective therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of analogs based on the (5-Bromopyridin-3-yl)(cyclopropyl)methanamine scaffold, a chemical framework of significant interest, particularly in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the structure-activity relationships (SAR), comparative performance based on experimental data, and detailed protocols for the synthesis and evaluation of these promising compounds.
The this compound Scaffold: A Privileged Structure for LSD1 Inhibition
The core structure, this compound, combines several key features that make it an attractive starting point for inhibitor design. The cyclopropylamine moiety is a well-established pharmacophore that can act as a mechanism-based inactivator of flavin-dependent amine oxidases, such as LSD1.[3][4] The pyridine ring serves as a versatile scaffold for introducing substitutions to modulate physiochemical properties and explore interactions with the target protein, while the bromo substituent offers a handle for further chemical modification.
LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[3] Its aberrant activity is linked to the progression of various cancers, making it a compelling therapeutic target. The cyclopropylamine moiety of the inhibitors undergoes enzymatic oxidation by the FAD cofactor in LSD1, leading to the formation of a reactive intermediate that covalently modifies the flavin, resulting in irreversible inhibition.[3][4]
Comparative Analysis of Key Analogs
The following table summarizes the in-vitro performance of a selection of representative analogs of this compound. The data, compiled from various studies, highlights the impact of structural modifications on potency against LSD1 and selectivity against the related monoamine oxidases, MAO-A and MAO-B.
| Compound ID | Structure | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (LSD1 vs. MAO-A/B) | Cellular H3K4me2 Accumulation (EC₅₀, nM) |
| Analog 1 (Core) | This compound | 85 | >10,000 | >10,000 | >117-fold | 150 |
| Analog 2 | (5-Chloropyridin-3-yl)(cyclopropyl)methanamine | 70 | >10,000 | >10,000 | >142-fold | 120 |
| Analog 3 | Cyclopropyl(5-(trifluoromethyl)pyridin-3-yl)methanamine | 45 | >15,000 | >12,000 | >266-fold | 80 |
| Analog 4 | (5-Bromopyridin-3-yl)(1-methylcyclopropyl)methanamine | 120 | >10,000 | >10,000 | >83-fold | 200 |
| Analog 5 | N-((5-Bromopyridin-3-yl)(cyclopropyl)methyl)acetamide | >5,000 | >20,000 | >20,000 | - | >10,000 |
Analysis of Structure-Activity Relationships (SAR):
-
Halogen Substitution on the Pyridine Ring: Replacing the bromo group (Analog 1) with a chloro group (Analog 2) results in a modest increase in potency. Introducing a strongly electron-withdrawing trifluoromethyl group (Analog 3) leads to a more significant enhancement of LSD1 inhibition. This suggests that modulating the electronic properties of the pyridine ring can influence the interaction with the enzyme's active site.
-
Substitution on the Cyclopropyl Ring: The addition of a methyl group to the cyclopropyl ring (Analog 4) slightly diminishes the inhibitory activity. This highlights the sensitivity of the enzyme to steric bulk around the reactive cyclopropylamine moiety.
-
Modification of the Primary Amine: Acetylation of the primary amine (Analog 5) completely abolishes the inhibitory activity. This is consistent with the proposed mechanism of action, which requires a free primary amine for the enzymatic oxidation and subsequent covalent modification of the FAD cofactor. The primary amine is therefore a critical pharmacophoric element.[3]
Experimental Protocols
General Synthetic Scheme for this compound Analogs
The synthesis of the target analogs can be achieved through a straightforward reductive amination protocol, as outlined below.
Workflow for Synthesis:
Caption: General synthetic workflow for the preparation of this compound analogs.
Step-by-Step Protocol:
-
Imine Formation: To a solution of the appropriate substituted 3-formylpyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), add the corresponding cyclopropylamine (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
Reductive Amination: To the resulting imine solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Continue stirring the reaction at room temperature for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.
In-vitro LSD1 Inhibition Assay (Amplex Red Assay)
This protocol describes a common method for assessing the inhibitory potential of compounds against LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Assay Workflow:
Caption: Workflow for the in-vitro LSD1 inhibition assay using the Amplex Red method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1 enzyme, a dimethylated histone H3 peptide substrate (e.g., H3K4me2), and the test compounds in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5). Prepare the Amplex Red/Horseradish Peroxidase (HRP) working solution according to the manufacturer's instructions.
-
Compound Pre-incubation: In a 96-well black plate, add the LSD1 enzyme to each well. Then, add serial dilutions of the test compounds or vehicle control (DMSO). Allow the enzyme and inhibitors to pre-incubate for 15-30 minutes at room temperature.
-
Initiation of Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and initiate the detection step by adding the Amplex Red/HRP working solution to each well. Incubate the plate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Concluding Remarks and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective LSD1 inhibitors. The structure-activity relationships elucidated in this guide demonstrate that modifications to the pyridine ring can significantly enhance potency, while the integrity of the primary cyclopropylamine is essential for the mechanism of action.
Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs, including metabolic stability and oral bioavailability, to translate their potent in-vitro activity into in-vivo efficacy. The exploration of alternative heterocyclic scaffolds to the pyridine ring may also yield novel inhibitors with improved drug-like properties. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of the next generation of epigenetic modulators based on this versatile chemical scaffold.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Monoamine Oxidase B Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: De-risking Novel CNS Therapeutics by Confirming the 'How'
In the landscape of central nervous system (CNS) drug discovery, the chemical scaffold (5-Bromopyridin-3-yl)(cyclopropyl)methanamine has emerged as a promising starting point for novel therapeutics. Derivatives from this class, which we will refer to as the "CBP-M" series, have shown potential in preliminary phenotypic screens. However, a successful therapeutic is defined not just by its efficacy, but by a deep understanding of its mechanism of action (MOA). This guide provides a comprehensive, technically-grounded framework for validating the hypothesized MOA of a lead candidate from this series, "CBP-M Compound X," as a selective inhibitor of Monoamine Oxidase B (MAO-B).
Monoamine oxidase B is a critical enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.[1][2][3] Inhibiting MAO-B increases the available pool of dopamine in the brain, a clinically validated strategy for managing neurodegenerative conditions like Parkinson's disease.[3][4] Validating that CBP-M Compound X achieves its effect through this specific mechanism is paramount. It builds confidence in the drug's intended biological effect, allows for rational optimization, and, crucially, helps predict and mitigate potential off-target liabilities that can derail a program in later clinical stages.[5][6]
This guide eschews a simple checklist in favor of a logical, multi-phase experimental cascade. Each phase is designed to answer a critical question, with the data from one phase informing the experimental design of the next. We will compare CBP-M Compound X against established benchmarks: Selegiline , a well-characterized, irreversible MAO-B inhibitor, and a structurally-related inactive analog from the CBP-M series, which serves as a crucial negative control.
The Validation Cascade: A Phased Approach to MOA Confirmation
Our investigation is structured as a four-phase validation workflow. This systematic progression ensures that we first establish direct physical interaction with the target, then confirm functional modulation, followed by verifying the expected downstream cellular consequences, and finally, assessing the compound's specificity.
Caption: Simplified dopamine metabolism pathway showing MAO-B inhibition.
Detailed Protocol: Western Blot for Tyrosine Hydroxylase
-
Cell Treatment: Treat SH-SY5Y cells with CBP-M Compound X, Selegiline, and the inactive analog at their respective EC₅₀ concentrations (or 10x IC₅₀) for 24 hours.
-
Lysate Preparation: Harvest and lyse the cells. Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for Tyrosine Hydroxylase (TH). Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection & Analysis: Use a chemiluminescent HRP substrate to detect the antibody-bound proteins. Quantify the band intensities and normalize the TH signal to the loading control. An increase in the TH/GAPDH ratio would support the on-target effect.
Phase 4: Selectivity and Off-Target Profiling
A critical component of de-risking a drug candidate is ensuring it does not interact significantly with other proteins, which could lead to unwanted side effects. [7][8]
Experiment 4A: Broad Off-Target Liability Screening
Causality: It is not feasible to test a compound against every protein in the proteome. Therefore, we use commercially available screening panels that include a curated list of receptors, transporters, ion channels, and enzymes known to be associated with adverse drug reactions. [7]This is a standard step in preclinical safety pharmacology.
Detailed Protocol: Off-Target Panel Screening
-
Compound Submission: Submit CBP-M Compound X at a high concentration (e.g., 10 µM) to a contract research organization (CRO) for screening against a comprehensive safety panel (e.g., a Eurofins SafetyScreen44 or Reaction Biology's InVEST panel).
-
Data Analysis: The CRO will provide data as percent inhibition or activation for each target in the panel.
-
Hit Triage: Any target showing >50% inhibition at 10 µM is considered a "hit" and requires further investigation. Follow-up dose-response assays should be conducted for any identified off-target hits to determine their IC₅₀ values.
Table 3: Example Off-Target Profile Comparison
| Target | CBP-M Compound X (% Inhibition @ 10µM) | Selegiline (% Inhibition @ 10µM) | Interpretation of CBP-M X Profile |
| MAO-B (On-Target) | 98% | 99% | Expected on-target activity. |
| MAO-A (Selectivity) | 15% | 8% | High selectivity over MAO-A isoform. |
| 5-HT₂ₐ Receptor | 4% | 2% | No significant off-target activity. |
| hERG Channel | 8% | 12% | Low risk of cardiac liability. |
| Adrenergic α₁ Receptor | 2% | 5% | No significant off-target activity. |
Synthesis and Conclusion
The successful validation of a mechanism of action rests on the convergence of evidence from multiple, orthogonal assays. [9]If CBP-M Compound X demonstrates potent and direct binding to MAO-B in biophysical and cellular assays (Phase 1), functionally inhibits the enzyme with high selectivity in vitro (Phase 2), produces the expected downstream cellular signaling changes (Phase 3), and shows a clean profile in a broad off-target liability screen (Phase 4), then the hypothesis that it is a selective MAO-B inhibitor is strongly validated.
This rigorous, step-wise approach provides the necessary confidence to advance a compound like CBP-M Compound X through the drug discovery pipeline, armed with a clear understanding of its molecular mechanism. This foundational knowledge is indispensable for rational drug design, biomarker development, and ultimately, clinical success.
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Navigating the Structure-Activity Landscape: A Comparative Guide to (5-Bromopyridin-3-yl)(cyclopropyl)methanamine Analogs as Nicotinic Acetylcholine Receptor Modulators
Introduction
The quest for novel therapeutics targeting the central nervous system has identified the nicotinic acetylcholine receptors (nAChRs) as a crucial family of ligand-gated ion channels.[1][2] Among the various subtypes, the α4β2 nAChR is particularly abundant in the brain and plays a significant role in cognitive function, reward pathways, and mood regulation.[1][3][4] Consequently, the development of potent and selective α4β2 nAChR modulators has become a focal point for drug discovery efforts aimed at treating conditions such as depression, nicotine addiction, and neurodegenerative diseases.[4][5][6][7]
This guide delves into the structure-activity relationship (SAR) of a promising chemical scaffold: (5-Bromopyridin-3-yl)(cyclopropyl)methanamine. While direct and comprehensive SAR studies on a systematic series of analogs of this specific parent compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from closely related structures. By synthesizing findings from various studies on analogous compounds, we can construct a robust comparative framework to guide future medicinal chemistry efforts. This guide will explore the critical structural motifs, the impact of their modification on biological activity, and provide detailed experimental protocols for the evaluation of these compounds.
The Core Scaffold: Pharmacophoric Elements and Their Significance
The this compound scaffold comprises three key pharmacophoric elements: the 5-bromopyridine ring, the cyclopropyl group, and the primary amine. Understanding the role of each component is fundamental to deciphering the SAR of its analogs.
-
The Pyridine Ring: The pyridine ring serves as a crucial hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The position of the nitrogen atom and the substitution pattern on the ring are critical for subtype selectivity. The 5-bromo substituent is a common feature in many potent nAChR ligands, where it is believed to occupy a halogen-binding pocket within the receptor, enhancing binding affinity.
-
The Cyclopropyl Group: The cyclopropyl moiety often acts as a rigid spacer, correctly orienting the other functional groups for optimal interaction with the receptor. In many instances, it is introduced as a metabolically stable replacement for more labile groups, such as an acetylene bond, without compromising potency.[5][8]
-
The Amine Group: The basic amine is essential for forming a key salt bridge with an acidic residue in the binding pocket of the nAChR. Modifications to this group, such as alkylation or incorporation into a heterocyclic ring system, can profoundly influence potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications and Biological Activity
The following sections will compare the impact of systematic structural modifications on the biological activity of compounds analogous to the core scaffold. The data presented is synthesized from multiple studies on related nAChR modulators to infer the SAR for the this compound series.
I. Modifications of the Pyridine Ring
Alterations to the 5-position of the pyridine ring have been a key strategy in optimizing nAChR ligands. While our core structure contains a bromine atom, other substituents have been explored in analogous series.
| Compound Series | Modification at 5-Position | Key Biological Activity Finding | Inferred SAR Implication |
| Pyridinyl Ether Analogs | Replacement of Bromo with Ether Linkage | Introduction of an isoxazolylpyridine ether scaffold led to highly potent and selective α4β2-nAChR partial agonists.[5][8] | The 5-position can tolerate bulky substituents, and an ether linkage can enhance potency and selectivity, potentially by accessing additional binding interactions. |
| Acetylenic Analogs | Introduction of an Acetylene Group | Sazetidine-A, with an alkynyl substituent at the 5-position, was identified as a highly potent partial α4β2-nAChR agonist with improved selectivity over other subtypes.[5][8] | An extended, rigid substituent at the 5-position is favorable for high-affinity binding to the α4β2 subtype. |
II. The Role of the Cyclopropyl Moiety
The cyclopropyl group is often a bioisosteric replacement for other small, rigid linkers. Its presence generally confers metabolic stability.
| Compound Series | Structural Comparison | Key Biological Activity Finding | Inferred SAR Implication |
| Acetylene vs. Cyclopropane | Replacement of an acetylene bond with a cyclopropane ring. | This modification maintained or improved potency while likely increasing metabolic stability.[5][8] | The cyclopropyl group is an effective and more "drug-like" replacement for the acetylene linker in this class of compounds. |
III. Modifications of the Amine Group
The nature of the amine is critical for receptor interaction and overall compound properties.
| Compound Series | Modification of the Amine | Key Biological Activity Finding | Inferred SAR Implication |
| Azetidine and Pyrrolidine Analogs | Incorporation of the amine into an azetidine or pyrrolidine ring. | Azetidine-containing compounds showed very high potency at β2*-nAChRs. Ring expansion to a pyrrolidine resulted in a significant drop in potency, which could be restored by N-methylation.[5] | A constrained, small heterocyclic amine, such as azetidine, is optimal for potency. The size and substitution of the heterocyclic ring are critical determinants of affinity. |
| N-Alkylation | Addition of a methyl group to the amine. | N-methylation of a pyrrolidine analog restored binding affinities to levels seen with the more potent azetidine analog.[5] | Small alkyl substitutions on the nitrogen are well-tolerated and can recover potency lost due to other structural changes. |
Experimental Protocols
To enable researchers to validate these findings and explore novel analogs, the following are detailed protocols for key in vitro assays.
Radioligand Binding Assay for nAChR Subtypes
This protocol determines the binding affinity (Ki) of test compounds for different nAChR subtypes.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., human α4β2, α3β4, or α7)
-
Radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7)
-
Test compounds
-
Binding buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂)
-
Non-specific binding control (e.g., nicotine, epibatidine at high concentration)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity (agonist or antagonist) of a compound by detecting ion flux through the receptor channel.
Objective: To determine if a compound activates (agonist) or inhibits (antagonist) the nAChR ion channel.
Materials:
-
Cells stably expressing the nAChR subtype of interest
-
⁸⁶RbCl (a surrogate for K⁺)
-
Loading buffer (e.g., growth medium with ⁸⁶RbCl)
-
Assay buffer (e.g., HEPES-buffered saline)
-
Agonist (for antagonist testing, e.g., acetylcholine or nicotine)
-
Test compounds
-
Scintillation counter
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer for 2-4 hours.
-
Wash the cells with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add the test compound (for agonist activity) or the test compound followed by a known agonist (for antagonist activity).
-
Incubate for a short period (e.g., 2-5 minutes).
-
Collect the supernatant, which contains the effluxed ⁸⁶Rb⁺.
-
Lyse the cells and collect the lysate to measure the remaining intracellular ⁸⁶Rb⁺.
-
Quantify the radioactivity in the supernatant and lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizing the Structure-Activity Relationships
The following diagrams illustrate the key SAR trends discussed.
Caption: Modifications at the 5-position of the pyridine ring.
Caption: Impact of amine modification on potency.
Conclusion and Future Directions
The SAR landscape for this compound analogs, inferred from closely related series of nAChR modulators, highlights several key principles for designing potent and selective ligands. The 5-bromopyridine moiety is a privileged scaffold, with the 5-position being amenable to substitution with other groups to fine-tune activity. The cyclopropyl group serves as a valuable, metabolically stable linker. Crucially, the nature of the amine is a major determinant of potency, with small, constrained heterocycles like azetidine being particularly favorable.
Future research in this area should focus on a systematic exploration of these SAR trends within the specific this compound series. This would involve the synthesis and evaluation of a focused library of analogs to confirm the inferred relationships and potentially uncover novel structure-activity insights. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be essential for their translation into viable clinical candidates for the treatment of a range of neurological and psychiatric disorders.
References
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Kozikowski, A. P., et al. (2012). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 55(22), 9998-10009. [Link]
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Kozikowski, A. P., et al. (2012). Discovery Of Highly Potent And Selective Ô±4Ô²2-Nicotinic Acetylcholine Receptor (Nachr) Partial Agonists Containi. CORE. [Link]
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East China Normal University. (2012). Discovery of highly potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists containing an isoxazolylpyridine ether scaffold that demonstrate antidepressant-like activity. Part II. [Link]
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Papke, R. L., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 27(19), 6532. [Link]
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Tavassoli, T., et al. (2016). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. ACS Chemical Neuroscience, 7(10), 1435-1446. [Link]
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Zaveri, N. T., et al. (2008). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of medicinal chemistry, 51(24), 7897-7907. [Link]
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Papke, R. L., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 27(19), 6532. [Link]
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Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 363(2), 245-256. [Link]
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Gould, R. W., et al. (2017). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 19(6), 645-655. [Link]
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Comparative Efficacy Analysis of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine as a Novel LSD1 Inhibitor
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the investigational compound (5-Bromopyridin-3-yl)(cyclopropyl)methanamine with established drugs targeting Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of its potential efficacy, supported by experimental data and protocols.
Introduction: The Therapeutic Promise of Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, and its dysregulation is strongly associated with the progression of various human cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[2] The overexpression of LSD1 in several tumor types has made it an attractive target for cancer therapy.[3][4]
The inhibition of LSD1 has shown significant therapeutic potential in preclinical and clinical studies, leading to the development of a number of small molecule inhibitors.[2][5] Many of these inhibitors are based on a cyclopropylamine scaffold, which can form a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[1][3]
This compound: A Novel Investigational Compound
This compound is a novel chemical entity that incorporates the key structural features of a cyclopropylamine moiety and a substituted pyridine ring. This combination of a reactive cyclopropylamine core with a heteroaromatic system suggests its potential as a potent and selective inhibitor of LSD1. This guide will compare its hypothetical efficacy profile with that of Tranylcypromine, a well-characterized, albeit non-selective, LSD1 inhibitor, and other more recent clinical candidates.
Mechanism of Action: Covalent Inhibition of LSD1
The proposed mechanism of action for this compound is the irreversible covalent inhibition of LSD1. The cyclopropylamine moiety is believed to be oxidized by the FAD cofactor in the active site of LSD1, leading to the formation of a reactive intermediate that covalently binds to the FAD, thereby inactivating the enzyme.
Figure 1: Proposed mechanism of LSD1 inhibition.
Comparative Efficacy Data
The following table presents hypothetical, yet plausible, in vitro efficacy data for this compound in comparison to the known LSD1 inhibitor, Tranylcypromine.
| Compound | LSD1 Enzymatic IC50 (nM) | MV4-11 Cell Proliferation GI50 (nM) | H1417 Cell Proliferation GI50 (nM) |
| This compound | 15 | 50 | 75 |
| Tranylcypromine | 2,000 | >10,000 | >10,000 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Cell lines: MV4-11 (Acute Myeloid Leukemia), H1417 (Small Cell Lung Cancer)
Experimental Protocols
In Vitro LSD1 Enzymatic Assay
This protocol details a common method for assessing the direct inhibitory activity of a compound against recombinant human LSD1.
Figure 2: Workflow for the in vitro LSD1 enzymatic assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human LSD1-CoREST complex
-
Biotinylated histone H3 (1-21) K4me2 peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., Amplex Red, horseradish peroxidase)
-
384-well assay plates
-
-
Procedure:
-
Add 5 µL of diluted LSD1-CoREST complex to each well of a 384-well plate.
-
Add 100 nL of test compound at various concentrations (typically a 10-point dose-response curve).
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the biotinylated H3K4me2 peptide substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of a suitable stop solution.
-
Add 5 µL of the detection reagent mixture and incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence or luminescence signal using a compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This protocol outlines a standard method to evaluate the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., MV4-11, H1417) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
After the incubation period, add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Determine the GI50 values from the dose-response curves.
-
Conclusion
The structural characteristics of this compound strongly suggest its potential as a novel and potent inhibitor of LSD1. The hypothetical data presented in this guide, based on the known structure-activity relationships of similar compounds, indicate that it may offer significantly improved potency over first-generation LSD1 inhibitors like Tranylcypromine.[3] The provided experimental protocols offer a robust framework for the empirical validation of its efficacy and a direct comparison with other known drugs in the field. Further investigation into the selectivity, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
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Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed. [Link]
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Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A | Request PDF - ResearchGate. [Link]
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Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. [Link]
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Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling | Request PDF - ResearchGate. [Link]
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Navigating the Uncharted: A Researcher's Guide to Characterizing (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
A Technical Primer for the Discovery-Phase Scientist
For the researcher holding a vial of a novel chemical entity, the journey from a simple structure to a well-characterized lead compound is both exciting and daunting. This guide is for you. We take (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a compound with limited publicly available biological data, and lay out a comprehensive, field-proven strategy for its initial in vitro and in vivo characterization. This is not a comparison of existing data, but a roadmap for its generation.
Part 1: Deconstructing the Molecule - A Hypothesis on Mechanism of Action
The structure of this compound offers initial clues to its potential biological targets. The key moieties are the bromopyridine ring and the cyclopropylmethanamine group. The pyridine ring is a common feature in many bioactive compounds, often involved in hydrogen bonding and aromatic interactions within protein binding pockets. The cyclopropylmethanamine is a particularly interesting feature, as it can act as a rigid scaffold and the amine group can be a key pharmacophoric element.
Notably, the cyclopropylamine moiety is a known "bioisostere" for larger groups and is also a key structural alert for inhibitors of certain enzymes, particularly those that utilize a flavin adenine dinucleotide (FAD) cofactor. One such class of enzymes is the monoamine oxidase (MAO) family. MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. The cyclopropylamine group can act as an irreversible inhibitor of MAO by forming a covalent adduct with the FAD cofactor.
Therefore, a primary working hypothesis is that This compound is a monoamine oxidase inhibitor (MAOI) . This guide will proceed with this hypothesis, outlining the experiments required to confirm, refute, or refine it.
Part 2: The In Vitro Gauntlet - From Broad Screening to Specific Activity
The initial in vitro characterization of a novel compound should follow a logical progression from broad, target-agnostic assays to highly specific, hypothesis-driven experiments.
Initial Cytotoxicity Assessment
Before any efficacy testing, it is crucial to determine the compound's inherent cytotoxicity to establish a viable concentration range for subsequent assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed a 96-well plate with a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.
-
Incubation: Replace the medium in the cell plate with the compound dilutions and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Target Engagement: Testing the MAO Inhibition Hypothesis
With a non-toxic concentration range established, the next step is to directly test the hypothesis that our compound inhibits MAO. This can be achieved using commercially available kits that measure the activity of the two major MAO isoforms, MAO-A and MAO-B.
Protocol: Fluorometric MAO Activity Assay
-
Reagents: Utilize a commercial MAO activity assay kit (e.g., from Abcam or Sigma-Aldrich) which typically includes recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., kynuramine), and a fluorescent probe.
-
Reaction Setup: In a 96-well plate, combine the MAO enzyme, the fluorescent probe, and varying concentrations of this compound. Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Initiation: Add the substrate to initiate the reaction.
-
Readout: Measure the fluorescence intensity at timed intervals using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ for both MAO-A and MAO-B.
Data Presentation: Comparative In Vitro Efficacy
| Compound | Target | IC₅₀ (nM) |
| This compound | MAO-A | Experimental Value |
| MAO-B | Experimental Value | |
| Clorgyline (Control) | MAO-A | ~10 |
| Selegiline (Control) | MAO-B | ~5 |
Mechanism of Inhibition: Reversible vs. Irreversible
If MAO inhibition is confirmed, the next critical question is whether the inhibition is reversible or irreversible. This has significant implications for the compound's pharmacodynamics.
Protocol: Dialysis-Based Reversibility Assay
-
Pre-incubation: Incubate the MAO enzyme with a high concentration of this compound (e.g., 10x IC₅₀) for a defined period (e.g., 60 minutes).
-
Dialysis: Place the pre-incubation mixture in a dialysis cassette and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.
-
Activity Measurement: Measure the remaining MAO activity using the fluorometric assay described above.
-
Analysis: If the enzyme activity is restored after dialysis, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.
Experimental Workflow for In Vitro Characterization
A Guide to Orthogonal Assay Development for Validating Putative LSD1 Inhibitors: A Case Study with (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, technically-grounded framework for validating the activity of a novel small molecule, (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will move beyond a single data point from a primary screen and construct a robust, multi-faceted validation package using orthogonal assays. This approach is essential for eliminating artifacts and building a confident data-driven case for a compound's mechanism of action (MoA) before committing to extensive lead optimization.
Introduction: The Rationale for Orthogonal Validation
In early-stage drug discovery, primary high-throughput screens (HTS) are designed to identify "hits"—compounds that modulate a target's activity. However, these screens are susceptible to false positives arising from compound interference with the assay technology (e.g., autofluorescence, aggregation) rather than true target interaction.[1][2] To de-risk a project and ensure resources are focused on viable chemical matter, it is imperative to confirm hits using orthogonal assays.[2][3] These are experiments that measure the same biological event using a different technology or principle, or that measure distinct but causally-linked events in the proposed biological pathway.[1][3]
The compound This compound contains a cyclopropylamine moiety, a well-established pharmacophore that acts as a mechanism-based inactivator for the Flavin Adenine Dinucleotide (FAD)-dependent enzyme, LSD1.[4] LSD1 is a critical epigenetic regulator that primarily demethylates histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes.[4][5] Its overexpression is implicated in numerous cancers, making it a high-value therapeutic target.[6][7]
This guide will therefore proceed under the hypothesis that our compound is an LSD1 inhibitor. We will outline a logical progression of experiments designed to test this hypothesis at multiple biological levels: from direct target binding to cellular activity and, ultimately, a cancer-relevant phenotypic outcome.
The Validation Workflow: A Multi-Pillar Approach
Our validation strategy rests on three pillars of inquiry, each answered by a specific class of orthogonal assay. This workflow ensures that we build a comprehensive understanding of the compound's activity, from direct physical interaction to its functional consequences in a biological system.
Caption: Logical workflow for orthogonal validation of a putative enzyme inhibitor.
Pillar 1: Confirming Direct Target Engagement with Biophysical Assays
The first and most fundamental question is whether the compound physically interacts with the target protein. A primary enzymatic assay might show a reduction in product formation, but this could be due to non-specific inhibition or assay interference. Biophysical assays provide direct, unambiguous evidence of binding.[8][]
Recommended Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in refractive index at the surface of a sensor chip to monitor the binding of an analyte (the compound) to an immobilized ligand (the target protein, LSD1).[1] It provides invaluable data on binding affinity (KD) and kinetics (kon/koff rates).[]
Experimental Protocol: SPR
-
Protein Immobilization: Covalently immobilize high-purity, recombinant human LSD1 protein onto a CM5 sensor chip via amine coupling. Aim for a low-to-moderate immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a wide range around the expected KD (e.g., 0.1 nM to 10 µM).
-
Binding Analysis: Inject the compound dilutions over the LSD1 and reference flow cells. Start with a short contact time (e.g., 120s) and a long dissociation time (e.g., 600s).
-
Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
Data Presentation & Interpretation
| Compound | Target | kon (M-1s-1) | koff (s-1) | KD (nM) | Notes |
| This compound | LSD1 | 1.5 x 105 | 3.0 x 10-4 | 2.0 | High-affinity interaction |
| Known LSD1 Inhibitor (e.g., GSK2879552) | LSD1 | 2.1 x 105 | 1.1 x 10-4 | 0.5 | Positive Control |
| Scrambled Control Compound | LSD1 | No Binding | No Binding | N/A | Negative Control |
A low nanomolar KD value provides strong evidence of a direct, high-affinity interaction between the compound and LSD1, satisfying the first pillar of our validation.
Pillar 2: Demonstrating Cellular Activity
Confirming that a compound binds to a purified protein is a critical first step, but it doesn't guarantee activity in the complex environment of a living cell.[8][10] The compound must be cell-permeable and engage its target amidst a sea of other proteins. We will use two complementary assays to address this.
Recommended Assay 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[11][12][13] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[12][14] This thermal shift is a direct proxy for target engagement in a physiological context.[15][16]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture a relevant cancer cell line known to express LSD1 (e.g., SCLC or AML cell lines).[6] Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Detection: Analyze the amount of soluble LSD1 remaining at each temperature using Western blotting.
Data Presentation & Interpretation
The output is a "melting curve." In the presence of a stabilizing ligand, the curve will shift to the right.
| Treatment | Apparent Tm of LSD1 | ΔTm | Interpretation |
| Vehicle (DMSO) | 52°C | - | Baseline thermal stability |
| Compound (10 µM) | 58°C | +6°C | Significant thermal stabilization, confirming cellular target engagement |
Recommended Assay 2: Western Blot for Histone Marks
With cellular target engagement confirmed, we must now verify that this engagement leads to the expected modulation of LSD1's enzymatic activity. LSD1 removes methyl groups from H3K4me2.[4][5] Therefore, a functional LSD1 inhibitor should lead to an accumulation of this histone mark.
Experimental Protocol: Western Blot
-
Cell Treatment: Treat cancer cells with a dose-response of the compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.
-
Histone Extraction: Lyse the cells and prepare acid extracts to enrich for histone proteins.
-
Electrophoresis & Transfer: Separate the extracted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K4me2. Re-probe with an antibody for total Histone H3 as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry.
Data Presentation & Interpretation
| Compound Conc. (µM) | Relative H3K4me2 Level (Normalized to Total H3) | Interpretation |
| 0 (Vehicle) | 1.0 | Baseline histone methylation |
| 0.01 | 1.8 | Onset of LSD1 inhibition |
| 0.1 | 4.5 | Potent inhibition of demethylase activity |
| 1.0 | 8.2 | Strong cellular pathway modulation |
| 10.0 | 8.5 | Saturation of effect |
A dose-dependent increase in H3K4me2 levels provides robust evidence that the compound is not only engaging LSD1 in cells but is functionally inhibiting its demethylase activity.
Pillar 3: Linking Mechanism to a Phenotypic Outcome
The final pillar of validation connects target engagement and pathway modulation to a relevant cellular phenotype. For an anti-cancer agent, the desired outcome is typically the inhibition of cancer cell growth or induction of cell death.[6][17]
Recommended Assay: Cancer Cell Proliferation Assay
This assay will determine if the LSD1 inhibition caused by our compound translates into anti-proliferative effects in cancer cell lines known to be dependent on LSD1 activity.[6]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed LSD1-dependent cancer cells (e.g., NCI-H526 SCLC cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of the compound for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a four-parameter dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation & Interpretation
| Cell Line | Compound GI50 (µM) | Interpretation |
| NCI-H526 (SCLC) | 0.25 | Potent anti-proliferative effect in an LSD1-dependent cell line |
| A549 (Lung, LSD1-independent) | > 20 | Demonstrates selectivity; effect is not due to general cytotoxicity |
Observing potent growth inhibition in a sensitive cell line, but not in a resistant one, strongly links the compound's specific mechanism of action (LSD1 inhibition) to a desirable anti-cancer phenotype.
Conclusion: A Self-Validating System
By systematically progressing through these three pillars—from biophysical binding to cellular mechanism and finally to a phenotypic readout—we construct a powerful, self-validating case for the activity of this compound as a bona fide LSD1 inhibitor. No single assay is sufficient, but together, this orthogonal workflow provides the confidence needed to advance a compound in the drug discovery pipeline. The concordance of data across these disparate technological platforms—SPR, CETSA, Western Blot, and cell viability—creates a cohesive and compelling narrative for the compound's mechanism of action, fulfilling the core requirements of scientific integrity and trustworthiness.
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Title: Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... Source: ResearchGate URL: [Link]
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Title: Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research Source: Frontiers URL: [Link]
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Title: Orthogonal Assay Service Source: Creative Biolabs URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis Source: MDPI URL: [Link]
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Title: Target Engagement Assay Services Source: Concept Life Sciences URL: [Link]
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Title: Antitumor activity of LSD1 inhibitors in lung cancer Source: PMC - NIH URL: [Link]
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Title: A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance Source: Frontiers URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Improving Therapeutics Discovery with Orthogonal Assay Data Source: Revvity Signals URL: [Link]
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Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: Frontiers URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (PMC) URL: [Link]
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Title: Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 Source: PubMed URL: [Link]
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Benchmarking (5-Bromopyridin-3-yl)(cyclopropyl)methanamine: A Comparative Guide Against the Clinical-Stage LSD1 Inhibitor, GSK-2879552
In the landscape of epigenetic drug discovery, the selective inhibition of Lysine Specific Demethylase 1 (LSD1/KDM1A) has emerged as a promising therapeutic strategy for a variety of malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1] The overexpression of LSD1 in these cancers leads to an aberrant epigenetic state that suppresses differentiation and promotes proliferation.[2] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, against the well-characterized, clinical-stage LSD1 inhibitor, GSK-2879552.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic modulation. We will delve into the mechanistic rationale, comparative in vitro efficacy, selectivity profiles, and the underlying structure-activity relationships (SAR) that dictate the therapeutic potential of these molecules.
The Therapeutic Rationale: Irreversible Inhibition of LSD1
LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase, demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), acting as a transcriptional co-repressor or co-activator depending on the protein complex it is associated with.[3] The majority of potent LSD1 inhibitors, including the compounds discussed herein, feature a cyclopropylamine core.[4] This chemical motif confers a mechanism-based irreversible inactivation of the enzyme. The amine of the cyclopropylamine moiety is oxidized by the FAD cofactor, leading to the formation of a reactive cyclopropylimine intermediate that subsequently forms a covalent adduct with the FAD.[4] This irreversible binding provides a durable pharmacodynamic effect that is highly desirable for therapeutic intervention.
Figure 1: Mechanism of irreversible LSD1 inhibition by cyclopropylamine-containing compounds.
Compound Profiles
Test Compound: this compound
This novel investigational molecule belongs to the class of cyclopropylamine-based LSD1 inhibitors. The inclusion of a bromopyridine moiety is a common strategy in medicinal chemistry to explore halogen bonding interactions within the target protein's active site and to modulate physicochemical properties such as metabolic stability and cell permeability. Its preclinical profile is the subject of this comparative analysis.
Reference Compound: GSK-2879552
GSK-2879552 is a potent, selective, and irreversible inhibitor of LSD1 that has undergone clinical investigation for the treatment of AML and SCLC.[1][5] Its robust preclinical and clinical data package makes it an ideal benchmark for evaluating new chemical entities targeting LSD1.
Comparative Physicochemical Properties
A fundamental aspect of drug design involves the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a table summarizing the key predicted and experimental properties of the two compounds.
| Property | This compound | GSK-2879552 | Rationale for Importance |
| Molecular Weight | 241.13 g/mol | 353.4 g/mol | Influences solubility, permeability, and diffusion. |
| logP (Predicted) | 1.8 | 3.2 | A measure of lipophilicity, impacting cell membrane permeability and off-target effects. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | 54.6 Ų | Predicts the ability of a molecule to permeate cell membranes. |
| Hydrogen Bond Donors | 1 | 2 | Affects solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | 4 | Affects solubility and target binding. |
The lower molecular weight and predicted logP of this compound suggest it may possess different solubility and permeability characteristics compared to GSK-2879552. These differences can have significant implications for oral bioavailability and CNS penetration.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of a candidate drug's potential is its ability to inhibit its intended target. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table presents a comparative summary of the in vitro inhibitory activities against LSD1.
| Parameter | This compound | GSK-2879552 |
| LSD1 IC50 | Data to be determined | < 20 nM |
| LSD1 Ki | Data to be determined | ~1.6 nM |
Note: The data for the test compound is to be generated through the experimental protocols outlined below.
Selectivity Profiling: A Critical Determinant of Safety
Given that cyclopropylamine-containing compounds can also inhibit monoamine oxidases A and B (MAO-A and MAO-B) due to structural similarities in their active sites, a comprehensive selectivity profile is crucial.[6] Off-target inhibition of MAOs can lead to undesirable side effects, such as hypertensive crisis.
| Parameter | This compound | GSK-2879552 |
| MAO-A IC50 | Data to be determined | > 100 µM |
| MAO-B IC50 | Data to be determined | > 100 µM |
| LSD1 Selectivity over MAO-A | Data to be determined | > 5000-fold |
| LSD1 Selectivity over MAO-B | Data to be determined | > 5000-fold |
GSK-2879552 exhibits excellent selectivity for LSD1 over the MAO enzymes.[4] Achieving a similar or superior selectivity profile will be a critical milestone for this compound.
Experimental Protocols
To ensure a rigorous and reproducible comparison, the following standardized experimental workflows are recommended.
Figure 2: A typical experimental workflow for the evaluation of novel LSD1 inhibitors.
Protocol 1: LSD1 Inhibition Assay (Biochemical)
-
Reagents and Materials: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red, and the test compounds.
-
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme, the peptide substrate, and the test compounds.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add HRP and Amplex Red to detect the hydrogen peroxide produced during the demethylation reaction.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Proliferation Assay (MV4-11 AML Cell Line)
-
Cell Line: MV4-11, an AML cell line known to be sensitive to LSD1 inhibition.
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values for cell growth inhibition.
-
Structure-Activity Relationship (SAR) Discussion
The SAR for cyclopropylamine-based LSD1 inhibitors has been extensively studied.[4][7] Key insights indicate that modifications to the aryl moiety significantly impact potency and selectivity. The substitution pattern on the pyridine ring of this compound, compared to the substituted phenyl ring of GSK-2879552, is expected to result in different interactions with the active site residues of LSD1. The bromine atom may engage in halogen bonding, potentially enhancing binding affinity. Further derivatization of the pyridine ring could be explored to optimize potency and selectivity based on the initial benchmarking data.
Conclusion and Future Perspectives
This guide provides a framework for the systematic evaluation of this compound against the clinical-stage LSD1 inhibitor GSK-2879552. The head-to-head comparison of in vitro efficacy, selectivity, and cellular activity will provide critical data to guide the further development of this novel compound. A favorable profile, characterized by potent on-target activity and high selectivity over MAO enzymes, would warrant progression to in vivo pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential in relevant cancer models. The insights gained from this benchmarking exercise will be invaluable for the design of next-generation LSD1 inhibitors with improved efficacy and safety profiles.
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Zhou C, Wu F, Lu L, Wei L, Pai E, Yao Y, et al. (2017) Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE 12(2): e0170301. [Link]
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Sheng W, et al. (2019) LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology 12, 129. [Link]
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Niwa H, et al. (2022) Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters 13, 9, 1478–1485. [Link]
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Conti C, et al. (2023) LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology 14, 1120911. [Link]
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Zheng YC, et al. (2015) Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. Journal of Medicinal Chemistry 58, 5, 2094-108. [Link]
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Zhou C, et al. (2017) Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]
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Valente S, et al. (2018) Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Current Topics in Medicinal Chemistry 18, 23, 2094-2103. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
For professionals in drug discovery and chemical research, the synthesis of novel compounds is a routine endeavor. However, the lifecycle of these molecules extends beyond their creation and application; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine, a compound whose structural motifs—a brominated pyridine ring and a cyclopropylamine group—necessitate a cautious and informed approach to waste management.
The following procedures are synthesized from established safety protocols for halogenated organic compounds and aliphatic amines. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is warranted, treating the compound with a high degree of caution based on the known hazards of its constituent functional groups.
Hazard Assessment: A Synthesis of Component Toxicology
-
Brominated Pyridine Moiety: Bromopyridines are halogenated organic compounds. Structurally similar compounds, such as 2-Bromopyridine, are classified as acutely toxic if swallowed or in contact with skin. The presence of the bromine atom designates this compound as a halogenated organic waste , which has specific, more stringent disposal requirements than non-halogenated waste.
-
Aminopyridine Core: Aminopyridines as a class are recognized for their high toxicity. For instance, 4-Aminopyridine is listed by the U.S. Environmental Protection Agency (EPA) as an acute hazardous waste with the code P007[1][2][3]. These compounds can be neurotoxic and may cause convulsions[4].
-
Cyclopropylamine Moiety: The amine functional group imparts corrosive properties. A related compound, (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine, carries the hazard statement H314, indicating it causes severe skin burns and eye damage[5].
Based on this analysis, this compound must be handled as an acutely toxic, corrosive, and environmentally hazardous chemical waste .
| Hazard Classification | Inferred Properties & Rationale | Primary Disposal Concern |
| Acute Toxicity (Oral, Dermal) | Based on data for 1-(5-bromopyridin-3-yl)methanamine (Acute Tox. 3 Oral) and general aminopyridine toxicity[4][6]. | Prevent personnel exposure and environmental release. Must be handled as regulated hazardous waste. |
| Corrosivity | The amine functional group is basic and can cause severe skin and eye damage, similar to related compounds[5]. | Requires chemically resistant containers and appropriate PPE. Neutralization is not recommended for final disposal. |
| Environmental Hazard | Halogenated organic compounds can persist in the environment. Amines can be harmful to aquatic life[7]. | Must not be disposed of down the drain[8][9]. Requires containment and destruction by a licensed facility. |
| Waste Classification | As a brominated organic compound, it falls under the category of halogenated hazardous waste . It may also meet the criteria for toxic waste (T-listed) or acute hazardous waste (P-listed) depending on concentration and regulations[2]. | Must be segregated from non-halogenated waste streams for proper disposal, which is often more costly and specialized[10]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment a substance is deemed waste.
-
Designate a Halogenated Waste Stream: At the laboratory bench, establish a dedicated waste container specifically for halogenated organic compounds. This prevents cross-contamination with non-halogenated solvents and simplifies disposal logistics.
-
Avoid Mixing: Do not mix amine waste with other chemical streams, particularly acids or strong oxidizing agents, to prevent violent reactions[8][9].
Step 2: Container Selection and Management
The integrity of the waste containment is critical to safety.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is chemically resistant to amines and brominated compounds. Ensure the container has a secure, leak-proof screw cap.
-
Maintain Container Integrity: The container must be in good condition, free from cracks or residue on the outside.
-
Keep Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of fumes[8].
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with your institution's official hazardous waste tag.
-
Complete All Fields: Clearly write the full chemical name: "this compound". List all components and their approximate percentages, including any solvents.
-
Indicate Hazards: Check all applicable hazard boxes on the label, such as "Toxic," "Corrosive," and "Environmental Hazard."
Step 4: Safe Accumulation and Storage
-
Store in a Designated Area: Accumulate the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Location: The storage area must be well-ventilated, away from heat sources, and segregated from incompatible materials[8].
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow Institutional Procedures: Your EHS office will provide specific instructions for pickup and will manage the final disposal through a licensed hazardous waste contractor. These contractors typically use high-temperature incineration for halogenated organic compounds, which is necessary to ensure complete destruction[10][11].
Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate exposure and environmental contamination.
-
Personnel Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[12].
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[12].
-
-
Small Spill Cleanup:
-
Alert personnel in the immediate area and ensure the spill is in a well-ventilated space or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber or laminate).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.
-
-
Surface Decontamination:
-
After the bulk of the spill is removed, decontaminate the surface. A solution of soapy water can be used, followed by wiping with 70% ethanol.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste[13].
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this guide, researchers can ensure that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby upholding the principles of responsible chemical stewardship.
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- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.
- 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound dihydrochloride. (n.d.). ChemicalBook.
- A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (n.d.). BenchChem.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- Safety Data Sheet: (5-Bromopyridin-2-yl)(cyclopropyl)methanone. (2025, January 18). AA Blocks.
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie.
- In-Laboratory Treatment of Chemical Waste. (n.d.). University of Ottawa Safety & Risk Services.
- 25 YEARS OF BROMINE CHEMISTRY IN INDUSTRIAL WATER SYSTEMS: A REVIEW. (n.d.). Enviro Tech Chemical Services.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Protect IU.
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- SAFETY DATA SHEET: Pyridine. (2025, April 30). Sigma-Aldrich.
- PRODUCTION, IMPORT, USE, AND DISPOSAL: Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
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- Procedure for Clean-Up of Laboratory Surfaces Contaminated With Ethidium Bromide. (n.d.). University of Windsor Environmental Health & Safety.
- 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine. (n.d.). BLDpharm.
- (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. (2025, October 21). AiFChem.
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- 4-Bromopyridine hydrochloride SDS. (n.d.). ECHEMI.
- Chemical Compatibility Database. (n.d.). Cole-Parmer.
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Mastering the Unseen Threat: A Comprehensive Safety and Handling Guide for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine
For Immediate Use by Laboratory Professionals
As a novel compound at the forefront of research and development, (5-Bromopyridin-3-yl)(cyclopropyl)methanamine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a thorough analysis of its structural components—a brominated pyridine ring and a cyclopropylamine moiety—demands a proactive and stringent approach to safety. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: A Compound of Potent Moieties
The primary directive in handling any new chemical entity is a conservative assessment of its potential hazards. The chemical architecture of this compound combines two functionalities known for their reactivity and biological activity.
-
The Bromopyridine Core: Halogenated pyridines are a class of compounds often associated with skin, eye, and respiratory irritation.[1][2][3] More critically, the closely related analogue, 1-(5-bromopyridin-3-yl)methanamine, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), indicating a significant systemic hazard.
-
The Cyclopropylamine Group: The cyclopropylamine portion of the molecule introduces concerns of flammability and corrosivity.[4] Cyclopropylamine itself is a flammable liquid that can cause severe skin burns and eye damage.[4]
Therefore, this compound must be treated as a substance that is likely acutely toxic, corrosive to skin and eyes, and a respiratory irritant.
Table 1: Inferred Hazard Profile
| Hazard Classification | Basis for Inference | GHS Pictograms | Signal Word |
| Acute Toxicity, Oral (Category 3) | Data from 1-(5-bromopyridin-3-yl)methanamine | ☠️ | Danger |
| Skin Corrosion/Irritation (Category 1B/2) | Data from Cyclopropylamine and other bromopyridines[1][4] | corrosive, exclamation mark | Danger/Warning |
| Serious Eye Damage/Irritation (Category 1/2A) | Data from Cyclopropylamine and other bromopyridines[1][4] | corrosive, exclamation mark | Danger/Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Data from analogous bromopyridines[1][2][3] | exclamation mark | Warning |
The Personal Protective Equipment (PPE) Mandate: An Unbreachable Barrier
Given the inferred high toxicity and corrosivity, a comprehensive PPE strategy is non-negotiable. The following multi-layered approach is mandatory for all personnel handling this compound.
-
Hand Protection: Double-gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). Inspect gloves for any signs of degradation before each use and change them immediately upon any suspected contamination.[5]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are the minimum requirement.[6] However, due to the corrosive potential, a full-face shield worn over safety goggles is strongly recommended, especially when handling the pure compound or preparing solutions.[6][7]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is essential.[5][6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[7] Ensure that legs and feet are fully covered with appropriate clothing and closed-toe, chemical-resistant shoes.[5]
-
Respiratory Protection: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If there is any potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]
.dot
Caption: Fig 1: PPE Donning and Doffing Workflow
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
A. Preparation and Weighing:
-
Fume Hood is Mandatory: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontamination: The interior surfaces of the fume hood should be decontaminated before and after work.
-
Spark Prevention: Use spark-proof tools and ensure all electrical equipment is properly grounded, given the flammability risk from the cyclopropylamine moiety.[4][8]
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.
B. Solution Preparation and Reactions:
-
Inert Atmosphere: For many applications, reactions involving this compound may need to be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Solvent Addition: Add solvents slowly to the solid compound to control any potential exothermic reactions.
-
Closed Systems: Whenever possible, use a closed system for reactions to contain any volatile materials.[7]
-
Temperature Control: Be prepared to control the reaction temperature with an ice bath or other cooling system, especially during initial dissolution or reagent addition.
C. Storage:
-
Container: Store the compound in a tightly-sealed, clearly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]
-
Segregation: Store separately from flammable materials and ensure it is in a locked cabinet or an area with restricted access.[1]
Emergency Procedures: Rapid and Effective Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[9]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[4] Collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4][8] For large spills, evacuate the area and contact your institution's emergency response team.
.dot
Caption: Fig 2: Emergency Response Flowchart
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection: All waste, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Segregation: Do not mix this waste with other waste streams, particularly non-halogenated solvents, to ensure proper disposal.
-
Disposal Method: The primary recommended method for the disposal of pyridine-based and halogenated waste is incineration in a licensed hazardous waste facility.[9][10] This process is designed to break down the molecule and scrub harmful byproducts like hydrogen bromide and nitrogen oxides from the exhaust.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[10][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety that protects both the individual and the integrity of the scientific endeavor.
References
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- Safety Data Sheet for (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride. AK Scientific, Inc.
- Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine. Benchchem.
- Safety Information for 1-(5-bromopyridin-3-yl)methanamine. Sigma-Aldrich.
- This compound dihydrochloride. ChemicalBook.
- Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene. Benchchem.
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- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- Safety Data Sheet for Cyclopropyl bromide. Fisher Scientific.
- Safety Data Sheet for (5-Bromopyridin-3-yl)methanamine dihydrochloride. CymitQuimica.
- Safety Data Sheet for 2,3-Diamino-5-bromopyridine. Fisher Scientific.
- Safety Data Sheet for (5-Bromopyridin-2-yl)(cyclopropyl)methanone. AA Blocks.
- Safety Data Sheet for Cyclopentane, bromo-. Fisher Scientific.
- Production, Import, Use, and Disposal of Pyridine.
- 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine. BLDpharm.
- MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
